molecular formula C14H14ClN B2861678 N-methyl-9H-fluoren-2-amine hydrochloride CAS No. 73728-53-7

N-methyl-9H-fluoren-2-amine hydrochloride

Cat. No.: B2861678
CAS No.: 73728-53-7
M. Wt: 231.72
InChI Key: FODHJPYQKRSSJC-UHFFFAOYSA-N
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Description

N-methyl-9H-fluoren-2-amine hydrochloride is a useful research compound. Its molecular formula is C14H14ClN and its molecular weight is 231.72. The purity is usually 95%.
BenchChem offers high-quality N-methyl-9H-fluoren-2-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-9H-fluoren-2-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-9H-fluoren-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N.ClH/c1-15-12-6-7-14-11(9-12)8-10-4-2-3-5-13(10)14;/h2-7,9,15H,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODHJPYQKRSSJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC2=C(C=C1)C3=CC=CC=C3C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70994604
Record name N-Methyl-9H-fluoren-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70994604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73728-53-7
Record name N-Methyl-9H-fluoren-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70994604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-methyl-9H-fluoren-2-amine hydrochloride physical properties

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-methyl-9H-fluoren-2-amine hydrochloride physical properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

N-Methyl-9H-fluoren-2-amine hydrochloride (N-Me-2-AF·HCl) is a synthetic arylamine derivative primarily utilized as a reference standard in toxicology, mutagenesis, and chemical carcinogenesis research.[1] As the hydrochloride salt of N-methyl-2-aminofluorene, it offers enhanced aqueous solubility compared to its free base, facilitating its use in biological assays such as the Ames test and metabolic activation studies involving cytochrome P450 systems.

Critical Safety Warning: This compound is a potent mutagen and suspected human carcinogen.[1] It serves as a precursor to reactive electrophiles that form DNA adducts.[1][2] Strict containment protocols (BSL-2/Chemical Fume Hood) are mandatory during handling.[1]

Chemical Identity & Structural Characterization[1][3][4][5][6]

The precise identification of this compound is critical due to the existence of positional isomers (e.g., 9-methylfluoren-2-amine) which exhibit distinct biological activities.

ParameterDetail
IUPAC Name N-methyl-9H-fluoren-2-amine hydrochloride
Common Synonyms N-Methyl-2-aminofluorene HCl; 2-(Methylamino)fluorene hydrochloride
CAS Number (Free Base) 34577-93-0 (Note: Specific CAS for the HCl salt is often unlisted in major public registries; references often cite the free base CAS with "hydrochloride" specified)
Molecular Formula C₁₄H₁₄ClN (C₁₄H₁₃N[3][4] · HCl)
Molecular Weight 231.72 g/mol (Salt); 195.26 g/mol (Free Base)
SMILES CNCC1=CC2=C(C=C1)C3=CC=CC=C3C2.Cl
Structural Features Tricyclic aromatic fluorene backbone; Secondary amine at C2 position; Protonated nitrogen counter-balanced by chloride ion.[1][5]
Structural Visualization

The following diagram illustrates the chemical structure and the salt formation process.

Structure FreeBase N-Methyl-2-aminofluorene (Free Base) C14H13N Salt N-Methyl-9H-fluoren-2-amine Hydrochloride C14H14ClN FreeBase->Salt Protonation (Ether/Dioxane) HCl HCl (Hydrochloric Acid) HCl->Salt

Figure 1: Formation of the hydrochloride salt from the free amine base.

Physical & Chemical Properties[1][2][4][5][6][7][9][10][11]

The physical properties of the hydrochloride salt differ significantly from the free base, particularly regarding thermal stability and solubility.[1]

Solid-State Properties
  • Appearance: Typically an off-white to pale yellow crystalline powder.[1] Darkening may occur upon exposure to light or air (oxidation).[1]

  • Melting Point:

    • Free Base:[1] 125–130 °C.[1]

    • Hydrochloride Salt:>200 °C (Decomposition). Amine salts generally exhibit high melting points with decomposition before a clear liquid phase is formed.[1]

  • Hygroscopicity: Moderately hygroscopic.[1] Storage in a desiccator is recommended to prevent hydrolysis or clumping.[1]

Solution Properties
  • Solubility Profile:

    • Water:[1][6] Moderately soluble (facilitated by the ionic ammonium functionality).[1]

    • DMSO/Methanol: Highly soluble.[1]

    • Non-polar Organics (Hexane, Ether): Insoluble.[1]

  • pKa: The conjugate acid (protonated amine) has an estimated pKa of ~4.5–5.0, making the free base a weak base and the salt stable in acidic to neutral aqueous solutions.[1]

  • Stability:

    • Hydrolysis:[1] Stable in aqueous solution at ambient temperature for short durations (hours).

    • Photostability: Sensitive to UV/Visible light.[1] Solutions should be protected from light (amber glassware).[1]

    • Oxidation:[1] The secondary amine is susceptible to N-oxidation over time; store under inert gas (Argon/Nitrogen) at -20 °C.[1]

Technical Applications & Mechanism of Action

Carcinogenesis & Mutagenesis Research

N-Methyl-9H-fluoren-2-amine is a classic model compound used to study metabolic activation . Unlike direct-acting carcinogens, arylamines require enzymatic conversion to become genotoxic.[1]

  • Ames Test Standard: Used as a positive control in Salmonella typhimurium assays (strains TA98, TA100) requiring S9 metabolic activation.[1]

  • DNA Adduct Formation: The compound forms bulky adducts at the C8 position of guanine residues, causing replication errors and frameshift mutations.[1]

Metabolic Activation Pathway

The toxicity of this compound is dependent on bioactivation by Cytochrome P450 enzymes (specifically CYP1A2).[1]

Metabolism Parent N-Methyl-2-aminofluorene (Pro-carcinogen) N_OH N-Hydroxy-N-methyl-2-aminofluorene (Proximate Carcinogen) Parent->N_OH Oxidation CYP CYP450 (CYP1A2) N-Hydroxylation CYP->N_OH Ester N-Acetoxy/Sulfonyloxy Ester (Unstable Intermediate) N_OH->Ester Phase II Conjugation (Acetyltransferase/Sulfotransferase) Nitrenium Nitrenium Ion (Ultimate Carcinogen) Ester->Nitrenium Heterolysis DNA DNA Adduct (C8-Guanine) Nitrenium->DNA Covalent Binding

Figure 2: Metabolic activation pathway leading to genotoxicity.

Experimental Protocols

Preparation of N-Methyl-9H-fluoren-2-amine HCl

Since the salt form is not always commercially available off-the-shelf, it is often prepared from the free base or via reductive methylation of 2-aminofluorene.

Method: Reductive Methylation (Literature Adaptation)

  • Reagents: 2-Aminofluorene (CAS 153-78-6), Paraformaldehyde, Sodium Borohydride (NaBH₄), Methanol.[1]

  • Reaction:

    • Dissolve 2-aminofluorene (10 mmol) in Methanol (50 mL).

    • Add Paraformaldehyde (1.1 eq) and stir for 2 hours to form the imine intermediate.

    • Cool to 0 °C and slowly add NaBH₄ (1.5 eq).[1] Stir at room temperature for 4 hours.

  • Workup:

    • Quench with water, extract with Ethyl Acetate.[1]

    • Dry organic layer (MgSO₄) and concentrate.[1]

  • Salt Formation:

    • Redissolve the crude oil in minimal Diethyl Ether.[1]

    • Add 2M HCl in Diethyl Ether dropwise until precipitation is complete.[1]

    • Filter the white/off-white solid and wash with cold ether.[1]

    • Yield: Typically 70–85%.[1]

Analytical Verification (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: Acetonitrile.[1]

    • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 280 nm (Fluorene characteristic absorption).[1]

  • Retention Time: The N-methyl derivative typically elutes slightly later than 2-aminofluorene due to increased lipophilicity of the methyl group, but the salt will dissociate in the mobile phase.[1]

Safety & Handling Guidelines

Hazard Classification: Carcinogen (Category 1B), Mutagen (Category 2).[1]

HazardPrecautionary Measure
Inhalation Use only in a certified chemical fume hood.[1] Do not breathe dust.[1]
Skin Contact Double-glove (Nitrile).[1] The compound is lipophilic and can penetrate skin.[1]
Waste Disposal All waste (including gloves/tips) must be incinerated as hazardous chemical waste.[1]
Deactivation Treat spills with 10% Sodium Hypochlorite (Bleach) for 30 minutes before cleanup to oxidize the amine.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 25814, N,N-Dimethyl-9H-fluoren-2-amine (Analogous Structure).[1] Retrieved from [Link]

  • Heflich, R. H., & Neft, R. E. (1994). Genetic toxicity of 2-acetylaminofluorene, 2-aminofluorene and some of their metabolites and model metabolites.[1] Mutation Research/Reviews in Genetic Toxicology, 318(2), 73-114.[1][4] [Link]

  • International Agency for Research on Cancer (IARC). Monograph on 2-Aminofluorene and related compounds.[1] (Vol. 100F). [Link]

Sources

N-methyl-9H-fluoren-2-amine hydrochloride chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-methyl-9H-fluoren-2-amine hydrochloride (N-Me-2-AF·HCl) is a specialized fluorenyl-amine derivative primarily utilized in chemical carcinogenesis research, mutagenesis assays, and as a structural probe for DNA adduct formation. Unlike its parent compound, 2-aminofluorene (2-AF), or the widely studied acetylated analog 2-acetylaminofluorene (2-AAF), the N-methyl variant offers a unique mechanistic window: it blocks N-acetylation pathways while retaining susceptibility to N-hydroxylation by Cytochrome P450 enzymes.

This guide details the structural architecture, high-fidelity synthesis, and biological activation mechanisms of N-Me-2-AF·HCl. The hydrochloride salt form is emphasized here for its superior stability and solubility in aqueous-organic co-solvent systems compared to the free base, facilitating more reproducible in vitro and in vivo dosing.

Chemical Identity & Structural Architecture

The core structure consists of a tricyclic fluorene backbone with a secondary amine at the C2 position. The hydrochloride salt creates an ionic lattice that stabilizes the amine against oxidation—a common issue with free aromatic amines.

Table 1: Physicochemical Profile[1]
ParameterData
IUPAC Name N-methyl-9H-fluoren-2-amine hydrochloride
Common Name N-Methyl-2-aminofluorene HCl; 2-(Methylamino)fluorene HCl
CAS (Free Base) 34577-93-0 (Note: HCl salt is prepared in situ or custom synthesized)
Molecular Formula C₁₄H₁₃N[1] · HCl
Molecular Weight 195.26 g/mol (Base) + 36.46 g/mol (HCl) ≈ 231.72 g/mol
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water (improved over base)
Appearance Off-white to pale yellow crystalline solid
SMILES CNCC1=CC2=C(C=C1)C3=CC=CC=C3C2.Cl

High-Fidelity Synthesis Protocol

Expert Insight: Direct methylation of 2-aminofluorene using methyl iodide is discouraged due to the uncontrollable formation of the tertiary amine (N,N-dimethyl-2-aminofluorene). To ensure strict mono-methylation, we employ a Formylation-Reduction strategy. This self-validating protocol guarantees the secondary amine structure before salt formation.

Step 1: N-Formylation (Protection)
  • Reagents: 2-Aminofluorene (2-AF), Formic acid (98%), Acetic anhydride.

  • Mechanism: Acetic anhydride activates formic acid to form the mixed anhydride, which formylates the amine.

  • Protocol:

    • Dissolve 2-AF (10 mmol) in THF.

    • Add prepared formic-acetic anhydride mixture (1.2 eq) at 0°C.

    • Stir at room temperature for 2 hours. Monitor by TLC (disappearance of 2-AF).

    • Checkpoint: Product (N-formyl-2-aminofluorene) should precipitate or be recrystallized to remove traces of di-formyl species.

Step 2: Reduction to Secondary Amine
  • Reagents: Borane-dimethyl sulfide complex (BMS) or LiAlH₄, anhydrous THF.

  • Protocol:

    • Suspend N-formyl-2-aminofluorene in anhydrous THF under Argon.

    • Add BMS (2.5 eq) dropwise at 0°C (Gas evolution control).

    • Reflux for 3 hours to reduce the carbonyl to a methylene group.

    • Quench: Cool and carefully add MeOH/HCl to destroy excess borane and hydrolyze the borane-amine complex.

    • Basify (NaOH) to extract the free base N-methyl-9H-fluoren-2-amine.

Step 3: Hydrochloride Salt Formation
  • Objective: Convert the oily or low-melting free base into the stable HCl salt.

  • Protocol:

    • Dissolve the purified free base in minimal diethyl ether or dioxane.

    • Add 4M HCl in Dioxane dropwise with vigorous stirring.

    • The hydrochloride salt will precipitate immediately as a white solid.

    • Filter, wash with cold ether, and dry under vacuum.

Visualization: Synthesis Workflow

Synthesis Start 2-Aminofluorene (Starting Material) Step1 N-Formylation (HCOOH / Ac2O) Start->Step1 Selective Protection Inter1 N-Formyl-2-AF (Intermediate) Step1->Inter1 Step2 Reduction (BH3-DMS or LiAlH4) Inter1->Step2 Reduction Base N-Methyl-2-AF (Free Base) Step2->Base Step3 Salt Formation (HCl / Dioxane) Base->Step3 Precipitation Final N-Methyl-2-AF HCl (Final Product) Step3->Final

Figure 1: Step-wise synthesis ensuring mono-methylation via a formyl intermediate.

Biological Mechanism & Toxicology[2][3]

The scientific utility of N-Me-2-AF lies in its specific metabolic activation pathway. Unlike primary amines, the secondary N-methyl group alters the enzymatic affinity, specifically preventing N-acetylation (a detoxification or competing activation route common for 2-AF).

Mechanism of Action
  • Phase I Metabolism: The compound is a substrate for CYP1A2 (liver). The enzyme inserts an oxygen at the nitrogen, creating N-hydroxy-N-methyl-2-aminofluorene .

  • Phase II Conjugation: The N-hydroxy metabolite is esterified by sulfotransferases (SULTs).

  • Genotoxicity: The ester is unstable and spontaneously cleaves to form the Nitrenium Ion (an electrophile). This ion attacks the C8 position of Guanine in DNA, causing bulky adducts that lead to replication errors (transversion mutations).

Visualization: Metabolic Activation Pathway

Metabolism Compound N-Methyl-2-aminofluorene CYP CYP1A2 (Oxidation) Compound->CYP N_OH N-Hydroxy-N-methyl-2-AF (Proximate Carcinogen) CYP->N_OH SULT Sulfotransferase (Esterification) N_OH->SULT Nitrenium Arylnitrenium Ion (Ultimate Carcinogen) SULT->Nitrenium Heterolytic Cleavage DNA DNA-Guanine Adduct (Mutagenesis) Nitrenium->DNA Covalent Binding (C8-dG)

Figure 2: Metabolic activation pathway leading to DNA adduct formation.

Handling & Safety Protocols

Warning: N-methyl-9H-fluoren-2-amine hydrochloride is a potent mutagen and suspected carcinogen .

  • Containment: All weighing and solution preparation must occur inside a certified Class II Biological Safety Cabinet or Chemical Fume Hood.

  • Deactivation: Contaminated surfaces and glassware should be treated with a 10% bleach solution or a surfactant/solvent mix (e.g., Contrad® 70) before removal from the hood.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

  • Storage: Store the HCl salt at -20°C, desiccated, and protected from light. The salt is hygroscopic; allow the vial to equilibrate to room temperature before opening to prevent condensation.

References

  • Heflich, R. H., & Neft, R. E. (1994).[2] Genetic toxicity of 2-acetylaminofluorene, 2-aminofluorene and some of their metabolites and model metabolites.[3] Mutation Research/Reviews in Genetic Toxicology, 318(2), 73-114.[3] Link

  • Novak, M., & Rangappa, K. S. (1992).[2] Nucleophilic substitution on the ultimate hepatocarcinogen N-(sulfonatooxy)-2-(acetylamino)fluorene by aromatic amines.[2] Journal of Organic Chemistry, 57, 1285-1298.[2] Link

  • GuideChem. (2025). N-Methyl-9H-Fluoren-2-Amine Chemical Properties and CAS 34577-93-0 Data. Link

  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Utility in Amine Synthesis. Link

  • National Toxicology Program. (2021). 2-Aminofluorene: Report on Carcinogens. U.S. Department of Health and Human Services. Link

Sources

Synthesis Pathway for N-methyl-9H-fluoren-2-amine Hydrochloride: A Technical Guide for High-Fidelity Monoalkylation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

N-methyl-9H-fluoren-2-amine (CAS: 34577-93-0)[1] and its hydrochloride salt (CAS: 973728-53-7)[2] are critical rigid-scaffold intermediates utilized in the development of optoelectronic materials, nonlinear optical chromophores[3], and pharmacological probes. The synthesis of secondary arylamines from primary arylamines presents a fundamental challenge in organic chemistry: avoiding over-alkylation.

When 9H-fluoren-2-amine is subjected to direct alkylation using methyl iodide (MeI) and a base, the reaction suffers from poor chemoselectivity. The initial mono-methylated product is often more nucleophilic than the primary amine starting material, leading to rapid over-alkylation and the formation of the N,N-dimethyl tertiary amine byproduct[4].

To ensure absolute fidelity in generating the mono-methylated product, this guide outlines a highly controlled, self-validating two-step sequence: N-formylation followed by exhaustive reduction , culminating in hydrochloride salt precipitation.

MechanisticRationale Start Primary Amine (9H-fluoren-2-amine) Direct Direct Alkylation (MeI / Base) Start->Direct Formyl Formylation (HCOOH / Ac2O) Start->Formyl OverAlk N,N-Dimethyl (Over-alkylation) Direct->OverAlk Poor Selectivity Reduct Reduction (LiAlH4) Formyl->Reduct Intermediate Mono Mono-methylated Target Reduct->Mono High Selectivity

Figure 1: Mechanistic advantage of formylation-reduction over direct alkylation.

Retrosynthetic Analysis & Pathway Design

The formylation-reduction sequence circumvents the nucleophilicity paradox of direct alkylation by fundamentally altering the electronic properties of the nitrogen atom during the intermediate phase.

  • Step 1 (Formylation): 9H-fluoren-2-amine is reacted with a mixed anhydride (generated in situ from formic acid and acetic anhydride) to yield N-(9H-fluoren-2-yl)formamide. The formyl group acts as both an electron-withdrawing protecting group against further electrophilic attack and the ultimate carbon source for the methyl group.

  • Step 2 (Reduction): The formamide intermediate is reduced using Lithium Aluminum Hydride (LiAlH4). This specifically reduces the carbonyl carbon to a methylene group, yielding the secondary amine.

  • Step 3 (Salt Formation): The free base is treated with anhydrous HCl to precipitate the stable hydrochloride salt, which prevents oxidative degradation and facilitates long-term storage.

SynthesisPathway A 9H-fluoren-2-amine (Primary Amine) B N-(9H-fluoren-2-yl)formamide (Intermediate) A->B Formic Acid, Ac2O 0°C to RT C N-methyl-9H-fluoren-2-amine (Free Base) B->C Borane-THF or LiAlH4 Reflux, then quench D N-methyl-9H-fluoren-2-amine HCl (Final Salt) C->D HCl in Dioxane Anhydrous, 0°C

Figure 2: Three-step synthesis pathway of N-methyl-9H-fluoren-2-amine hydrochloride.

Detailed Experimental Protocols

Note: All procedures must be conducted under an inert atmosphere (N2 or Argon) using anhydrous solvents to ensure a self-validating, reproducible system.

Step 1: Synthesis of N-(9H-fluoren-2-yl)formamide

Causality: Acetic anhydride and formic acid are premixed to form acetic formic anhydride. This highly reactive formylating agent reacts quantitatively with the arylamine at 0 °C without the need for harsh heating, thereby preserving the integrity of the fluorene system and preventing thermal degradation.

  • In a flame-dried round-bottom flask, add 1.5 equivalents of formic acid (98%) and cool to 0 °C using an ice bath.

  • Dropwise, add 1.2 equivalents of acetic anhydride. Stir the mixture at 50 °C for 2 hours to generate acetic formic anhydride, then cool back to 0 °C.

  • Dissolve 1.0 equivalent of 9H-fluoren-2-amine in anhydrous tetrahydrofuran (THF) and add it dropwise to the anhydride mixture.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by pouring it into vigorously stirred ice-cold water. The N-(9H-fluoren-2-yl)formamide will precipitate as a solid.

  • Filter the precipitate, wash sequentially with cold water and a small amount of cold hexanes, and dry under high vacuum.

Step 2: Reduction to N-methyl-9H-fluoren-2-amine

Causality: LiAlH4 is a powerful reducing agent that rapidly converts the formamide to the methylamine. The reaction must be refluxed because the highly conjugated fluorenyl formamide exhibits significant resonance stabilization, requiring forcing conditions for complete reduction. The subsequent Fieser workup is critical; it traps the aluminum salts in a granular matrix, preventing unfilterable emulsions.

  • Suspend 2.5 equivalents of LiAlH4 in anhydrous THF at 0 °C under Argon.

  • Dissolve the N-(9H-fluoren-2-yl)formamide (from Step 1) in anhydrous THF and add it dropwise to the LiAlH4 suspension to control the exothermic hydrogen gas evolution.

  • Once addition is complete, equip the flask with a reflux condenser and heat to 70 °C (reflux) for 8 hours.

  • Cool the mixture to 0 °C and perform a Fieser workup: carefully add

    
     mL of water, 
    
    
    
    mL of 15% NaOH, and
    
    
    mL of water (where
    
    
    is the mass of LiAlH4 in grams).
  • Filter the granular aluminum salts through a Celite pad and wash the pad thoroughly with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude N-methyl-9H-fluoren-2-amine free base. Purify via flash chromatography (Silica gel, Hexanes/EtOAc) if trace impurities remain.

Step 3: Hydrochloride Salt Formation

Causality: Conversion to the HCl salt isolates the basic amine from neutral organic impurities and stabilizes it against air oxidation, which is a common degradation pathway for electron-rich fluorenylamines.

  • Dissolve the purified N-methyl-9H-fluoren-2-amine in a minimal amount of anhydrous diethyl ether.

  • Cool the solution to 0 °C.

  • Dropwise, add a 2.0 M solution of HCl in diethyl ether (or dioxane) until precipitation ceases (approximately 1.2 equivalents).

  • Stir for 30 minutes at 0 °C to ensure complete crystallization.

  • Filter the off-white precipitate, wash with cold anhydrous ether, and dry under high vacuum to yield N-methyl-9H-fluoren-2-amine hydrochloride.

Quantitative Data & Analytical Validation

To ensure the self-validating nature of this protocol, the following analytical checkpoints must be met at each stage of the workflow. Deviations in the 1H-NMR markers indicate incomplete conversion or over-alkylation.

StepIntermediate / ProductExpected YieldKey 1H-NMR Markers (CDCl3 / DMSO-d6)MS (m/z)
1 N-(9H-fluoren-2-yl)formamide85 - 92%~8.3 ppm (s, 1H, CHO), ~10.2 ppm (br s, 1H, NH)[M+H]+ 210.1
2 N-methyl-9H-fluoren-2-amine75 - 82%~2.8 ppm (s, 3H, N-CH3), ~3.8 ppm (s, 2H, fluorene C9-H2)[M+H]+ 196.1
3 N-methyl-9H-fluoren-2-amine HCl> 95%~2.7 ppm (s, 3H, N-CH3), ~9.0 ppm (br s, 2H, NH2+)[M-Cl]+ 196.1

Alternative Pathways: Green Catalytic Reductive Methylation

For process-scale synthesis where stoichiometric LiAlH4 poses significant safety and waste-management hazards, catalytic reductive N-methylation using Dimethyl Carbonate (DMC) and molecular hydrogen is an emerging alternative. Recent protocols demonstrate that primary amines can be methylated using DMC as the carbon source in the presence of a Ruthenium catalyst (e.g., Ru(acac)3) and Triphos ligand at 150 °C under 60 bar of H2[5]. While highly efficient and environmentally benign, this method requires specialized high-pressure autoclave equipment and careful optimization of the catalyst loading to prevent N,N-dimethylation.

References

  • ACS Omega. Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull”. Available at:[Link]

  • The Royal Society of Chemistry (RSC). A General Protocol for the Reductive N-Methylation of Amines Using Dimethyl Carbonate and Molecular Hydrogen. Mechanistic Insights and Kinetic Studies. Available at:[Link]

  • ACS Omega. Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid. Available at:[Link]

Sources

An In-depth Technical Guide to the Core Mechanism of Action of N-methyl-9H-fluoren-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the postulated mechanism of action of N-methyl-9H-fluoren-2-amine hydrochloride. Given the limited direct research on this specific compound, this guide synthesizes established knowledge of its parent compound, 2-aminofluorene (2-AF), a well-characterized mutagen and carcinogen, to build a scientifically grounded hypothesis. We delve into the metabolic activation pathways, the formation of reactive intermediates, and the subsequent interaction with cellular macromolecules, primarily DNA. Furthermore, this document outlines detailed, field-proven experimental protocols to rigorously investigate and validate the proposed mechanisms. Our approach is rooted in the principles of scientific integrity, providing a self-validating framework for researchers in the field of toxicology and drug development.

Introduction and Chemical Profile

N-methyl-9H-fluoren-2-amine hydrochloride is an aromatic amine, a derivative of the fluorene scaffold. The fluorene ring system is a component of various bioactive compounds and is of significant interest in medicinal chemistry.[1][2] The introduction of an N-methyl group and its formulation as a hydrochloride salt can significantly alter its physicochemical properties, such as solubility and bioavailability, compared to its parent compound, 2-aminofluorene.

Table 1: Chemical and Physical Properties of N-methyl-9H-fluoren-2-amine

PropertyValueSource
Molecular Formula C₁₄H₁₃N[3]
Molecular Weight 195.26 g/mol [3]
Predicted pKa 9.46 ± 0.29[3]
LogP 2.9758[4]

While specific toxicological data for N-methyl-9H-fluoren-2-amine hydrochloride is scarce in publicly available literature, its structural similarity to 2-aminofluorene provides a strong basis for predicting its biological activity. The primary focus of this guide is to extrapolate from the known to the unknown, providing a robust framework for future research.

The Established Mechanism of Action of 2-Aminofluorene: A Foundation for Understanding

The carcinogenic and mutagenic properties of 2-aminofluorene (2-AF) and its acetylated metabolite, 2-acetylaminofluorene (2-AAF), have been extensively studied.[5] Their mechanism of action is a classic example of metabolic activation, where the parent compound is converted into a highly reactive electrophile that can covalently bind to DNA, forming adducts. This process is a critical initiating event in chemical carcinogenesis.

Metabolic Activation: The Path to Genotoxicity

The bioactivation of 2-AF is a multi-step process primarily occurring in the liver, involving Phase I and Phase II metabolic enzymes.[6]

  • N-Hydroxylation: The initial and rate-limiting step is the N-hydroxylation of the primary amino group, catalyzed by cytochrome P450 enzymes (CYPs), particularly CYP1A2.[6][7] This reaction forms N-hydroxy-2-aminofluorene (N-OH-2-AF).

  • Acetylation and Further Activation: N-OH-2-AF can be further acetylated by N-acetyltransferases (NATs) to form N-hydroxy-2-acetylaminofluorene (N-OH-2-AAF).[8] This intermediate can then undergo esterification, primarily through sulfation by sulfotransferases (SULTs), to form a highly unstable N-sulfonyloxy ester. This ester readily undergoes heterolytic cleavage to generate a highly electrophilic nitrenium ion.

DNA Adduct Formation: The Molecular Lesion

The ultimate carcinogenic species, the arylnitrenium ion, is a potent electrophile that reacts with nucleophilic sites on DNA bases. The primary targets are the C8 and N2 positions of guanine.[9][10] The major DNA adducts formed are:

  • N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF)

  • N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF)

  • 3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF)[11]

These adducts distort the DNA helix, leading to errors during DNA replication and transcription.[12] This can result in point mutations, frameshift mutations, and chromosomal aberrations, ultimately contributing to the initiation of cancer.[11]

Metabolic Activation of 2-Aminofluorene 2-Aminofluorene 2-Aminofluorene N-Hydroxy-2-aminofluorene N-Hydroxy-2-aminofluorene 2-Aminofluorene->N-Hydroxy-2-aminofluorene CYP1A2 (N-Hydroxylation) N-Hydroxy-2-acetylaminofluorene N-Hydroxy-2-acetylaminofluorene N-Hydroxy-2-aminofluorene->N-Hydroxy-2-acetylaminofluorene NAT (Acetylation) Arylnitrenium Ion Arylnitrenium Ion N-Hydroxy-2-acetylaminofluorene->Arylnitrenium Ion SULT (Esterification) DNA Adducts DNA Adducts Arylnitrenium Ion->DNA Adducts Covalent Binding

Caption: Metabolic activation pathway of 2-aminofluorene leading to DNA adduct formation.

Postulated Mechanism of Action of N-methyl-9H-fluoren-2-amine hydrochloride

Based on the established mechanism of 2-AF and the understanding of the metabolism of N-methylated aromatic amines, a plausible mechanism of action for N-methyl-9H-fluoren-2-amine hydrochloride can be postulated. The core of this hypothesis is that the N-methyl derivative also undergoes metabolic activation to a reactive species capable of damaging DNA.

The Influence of N-Methylation on Metabolic Activation

The presence of a methyl group on the nitrogen atom alters the metabolic pathway compared to the primary amine of 2-AF. While primary arylamines are typically poor substrates for the microsomal flavin-containing monooxygenase (FMO), N-methylarylamines are readily N-oxygenated by this enzyme system.[13][14]

Therefore, it is proposed that N-methyl-9H-fluoren-2-amine undergoes N-oxidation catalyzed by FMO or cytochrome P450 enzymes to form N-hydroxy-N-methyl-2-aminofluorene .[13] This N-hydroxylated metabolite is a key intermediate.

Formation of the Reactive Electrophile

Similar to the activation of N-hydroxy-2-AAF, the N-hydroxy-N-methyl-2-aminofluorene can be further activated. This could occur through:

  • O-esterification: Conjugation with sulfate or acetyl groups to form unstable esters that can spontaneously decompose to a reactive N-methyl-arylnitrenium ion .

  • Direct Protonation: Under acidic conditions, the hydroxylamine could be protonated, followed by the loss of a water molecule to form the nitrenium ion.

This highly reactive electrophile would then attack nucleophilic sites in DNA, primarily guanine residues, to form N-methylated DNA adducts .

The Role of the Hydrochloride Salt

The hydrochloride salt form of the compound enhances its water solubility, which may increase its bioavailability following administration, potentially leading to greater systemic exposure and a higher likelihood of reaching metabolic enzymes in the liver and other tissues.

Postulated Metabolic Activation of N-methyl-9H-fluoren-2-amine N-methyl-9H-fluoren-2-amine N-methyl-9H-fluoren-2-amine N-Hydroxy-N-methyl-2-aminofluorene N-Hydroxy-N-methyl-2-aminofluorene N-methyl-9H-fluoren-2-amine->N-Hydroxy-N-methyl-2-aminofluorene FMO/CYP (N-Oxidation) N-methyl-arylnitrenium Ion N-methyl-arylnitrenium Ion N-Hydroxy-N-methyl-2-aminofluorene->N-methyl-arylnitrenium Ion O-Esterification or Protonation DNA Adducts DNA Adducts N-methyl-arylnitrenium Ion->DNA Adducts Covalent Binding Experimental Workflow cluster_0 Initial Screening cluster_1 Metabolic Profiling cluster_2 Confirmation of Genotoxicity Ames_Test Ames Test Microsome_Assay In Vitro Metabolism Assay (Liver Microsomes) Ames_Test->Microsome_Assay Positive Result (Mutagenic Potential) P32_Postlabeling 32P-Postlabeling Microsome_Assay->P32_Postlabeling Identification of N-hydroxylated Metabolites LC_MS LC-MS/MS Adductomics Microsome_Assay->LC_MS Identification of N-hydroxylated Metabolites Mechanism_Confirmation Mechanism Confirmation P32_Postlabeling->Mechanism_Confirmation Detection of DNA Adducts LC_MS->Mechanism_Confirmation Structural Elucidation of DNA Adducts

Sources

Biological Activity of Fluoren-2-amine Derivatives: A Technical Guide to the Scaffold's Duality

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluoren-2-amine (2-AF) represents a classic dichotomy in medicinal chemistry. Historically, it serves as a prototypical model for chemical carcinogenesis, elucidating the mechanisms of metabolic activation by cytochrome P450 enzymes. However, modern structural optimization has repurposed the fluorene scaffold into a privileged pharmacophore. By strategically modifying the core to block metabolic N-hydroxylation, researchers have developed potent derivatives for amyloid imaging in Alzheimer’s disease , antimicrobial defense , and targeted cancer therapy .

This guide provides a technical roadmap for navigating this duality, detailing the toxicological mechanisms to avoid and the synthetic strategies to employ for therapeutic gain.

Part 1: The Toxicology Core – Mechanisms of Carcinogenesis

Before designing therapeutic agents, one must understand the "avoidance targets"—the metabolic pathways that render the parent compound toxic. 2-AF is not carcinogenic per se; it requires metabolic activation.[1]

Metabolic Activation Pathway

The bioactivation of 2-AF is driven by N-hydroxylation , primarily catalyzed by hepatic CYP1A2 .[1][2] This yields N-hydroxy-2-aminofluorene (N-OH-2-AF), a proximate carcinogen.[1] Subsequent esterification by sulfotransferases (SULT) or N-acetyltransferases (NAT) generates the unstable nitrenium ion . This electrophile covalently binds to the C8 position of guanine residues in DNA, causing replication errors and frameshift mutations.

Visualization: Metabolic Activation & DNA Adduct Formation

MetabolicActivation AF Fluoren-2-amine (Pro-carcinogen) NOH N-OH-2-AF (Proximate Carcinogen) AF->NOH N-Hydroxylation CYP CYP1A2 (Liver Microsomes) CYP->NOH ION Nitrenium Ion (Ultimate Carcinogen) NOH->ION Esterification & Heterolysis NAT NAT / SULT (Phase II Enzymes) NAT->ION DNA DNA Adduct (C8-dG-2-AF) ION->DNA Covalent Binding (Genotoxicity)

Caption: The critical bioactivation pathway of 2-AF.[2] Blocking the CYP1A2-mediated N-hydroxylation is the primary goal in safe drug design.

Protocol: Mutagenicity Screening (Ames Test)

Objective: To assess the genotoxic potential of new fluorene derivatives using Salmonella typhimurium strains. Criticality: This is a "Go/No-Go" gate in early development.

Materials:

  • S. typhimurium strains: TA98 (detects frameshifts, sensitive to aromatic amines) and TA100 (base-pair substitutions).

  • S9 Mix: Post-mitochondrial supernatant from rat liver (induced with Aroclor 1254) to mimic mammalian metabolism.

  • Positive Control: 2-Aminofluorene (requires S9) or 2-Nitrofluorene (direct acting).

Workflow:

  • Preparation: Dissolve test derivative in DMSO. Ensure final concentration < 5% to avoid toxicity to bacteria.

  • Inoculation: Mix 0.1 mL bacterial culture (

    
     cells/mL) + 0.5 mL S9 mix (or buffer for non-activation arm) + 0.1 mL test compound.
    
  • Plating: Add 2 mL molten top agar (containing traces of histidine/biotin) and pour onto minimal glucose agar plates.

  • Incubation: Incubate at 37°C for 48 hours.

  • Validation:

    • Negative Control: DMSO only. Spontaneous revertants must fall within historical range (e.g., 15-30 for TA98).

    • Positive Control: Must show >3-fold increase in revertant colonies.

  • Interpretation: A dose-dependent increase in revertant colonies (slope > 0) indicates mutagenicity.

Part 2: Strategic Derivatization (Therapeutic Applications)

To harness the fluorene scaffold for therapy, the "toxic handle" (the primary amine at C2) must be modified or the planarity disrupted to prevent DNA intercalation.

Neurodegeneration: Amyloid Imaging & Therapeutics

Fluorene derivatives possess high affinity for


-amyloid (A

) aggregates due to their planar, hydrophobic structure which mimics the spacing of

-sheets.
  • Key Compounds: K01-162, [18F]FDDNP analogs.

  • Mechanism: These compounds cross the blood-brain barrier (BBB) and bind to hydrophobic pockets in A

    
     oligomers, stabilizing them or blocking their toxicity.
    
  • Design Strategy: Substitution at the C9 position (e.g., with alkyl chains or hydrophilic moieties) improves solubility and reduces mutagenicity without abolishing A

    
     binding.
    
Antimicrobial & Anticancer Agents[3][4][5]
  • Tilted Fluorenes: Introduction of steric bulk at C9 forces the ring system out of planarity ("tilting"), reducing DNA intercalation while maintaining kinase inhibitory activity.

  • Hybrid Molecules: Conjugating fluorene with thiazoles or triazoles creates "chimeric" drugs. The fluorene acts as a membrane-anchor or hydrophobic core, while the heterocycle targets specific enzymes (e.g., DHFR in bacteria).

Visualization: Structure-Activity Relationship (SAR) Logic

SAR_Logic Core Fluorene Scaffold Mod_N N-Substitution (C2) (Acylation/Alkylation) Core->Mod_N Mod_C9 C9-Substitution (Dialkyl/Spiro) Core->Mod_C9 Mod_Ring Ring Doping (Heteroatoms/Halogens) Core->Mod_Ring Out_Tox Blocks N-Hydroxylation (Reduced Mutagenicity) Mod_N->Out_Tox Out_Sol Prevents Intercalation Increases Solubility Mod_C9->Out_Sol Out_Aff Modulates Electronic Profile (Target Specificity) Mod_Ring->Out_Aff

Caption: SAR decision tree. C9 substitution is the most effective route to decouple therapeutic efficacy from genotoxicity.

Part 3: Quantitative Data Summary

The following table contrasts the biological profiles of the parent compound versus optimized therapeutic derivatives. Note the dramatic shift from mutagenic to therapeutic upon functionalization.

Compound ClassRepresentative IDTarget / ActivityMutagenicity (Ames TA98)IC50 / KdRef
Parent Amine 2-AminofluoreneDNA (Genotoxin)High (+S9)N/A[1]
Amyloid Probe K01-162A

Oligomers
Negative

nM
[2]
Antiviral TiloroneSARS-CoV-2 / EBOVNegative

nM
[3]
Anticancer Fluorene-Triazole (8g)HCT-116 (Colon Cancer)Negative


M
[4]
Antimicrobial Thiazole-FluoreneS. aureusNegativeMIC


g/mL
[5]

Part 4: Experimental Protocols

Synthesis of a Bioactive Fluorene-Heterocycle Hybrid

Objective: To synthesize a 2-(fluoren-2-yl)thiazole derivative via Hantzsch thiazole synthesis. This method avoids the use of free 2-AF, thereby reducing safety risks during synthesis.

Safety: Perform all steps in a fume hood. Fluorene intermediates can be skin irritants.

Step-by-Step Protocol:

  • Acetylation (Precursor Prep):

    • React 2-acetylfluorene with bromine (

      
      ) in glacial acetic acid at 0°C.
      
    • Checkpoint: The reaction mixture changes from dark red to pale yellow as bromine is consumed.

    • Isolate 2-(bromoacetyl)fluorene by filtration.

  • Condensation (Hantzsch Reaction):

    • Reagents: Mix 2-(bromoacetyl)fluorene (1.0 eq) with a substituted thiourea (1.2 eq) in absolute ethanol.

    • Conditions: Reflux for 4–6 hours.

    • Mechanism:[3][4][5] The sulfur nucleophile attacks the

      
      -carbon, followed by cyclization and dehydration.
      
  • Work-up:

    • Cool the mixture. The hydrobromide salt of the product usually precipitates.

    • Neutralize with 10%

      
       solution to liberate the free base.
      
    • Recrystallize from DMF/Ethanol.

  • Validation:

    • TLC: Mobile phase Hexane:Ethyl Acetate (7:3). Product should show a distinct spot with lower

      
       than the bromo-ketone.
      
    • NMR: Look for the characteristic thiazole proton singlet around

      
       7.5–8.0 ppm.
      
In Vitro Cytotoxicity Assay (MTT)

Objective: Quantify the antiproliferative effect of the synthesized derivative on cancer cell lines (e.g., MCF-7).

  • Seeding: Plate cells (

    
     cells/well) in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add serial dilutions of the fluorene derivative (0.1 – 100

    
    M). Include DMSO control (< 0.5%).
    
  • Incubation: Incubate for 48–72 hours at 37°C, 5%

    
    .
    
  • Labeling: Add 20

    
    L MTT solution (5 mg/mL in PBS). Incubate 4h.
    
    • Mechanism:[3][4][5] Viable mitochondria reduce yellow MTT to purple formazan crystals.

  • Solubilization: Aspirate media. Add 150

    
    L DMSO to dissolve crystals.
    
  • Measurement: Read absorbance at 570 nm.

  • Analysis: Calculate % Viability =

    
    . Plot dose-response curve to determine 
    
    
    
    .[4]

References

  • National Institutes of Health (NIH). (2010). Candidate anti-A beta fluorene compounds selected from analogs of amyloid imaging agents. PubMed.[6][4][7][8] Retrieved from [Link][4]

  • ResearchGate. (2021).[5] 9-Fluorenone derivatives drugs: Antiviral and Antibiotic properties. Retrieved from [Link][4]

  • MDPI. (2020). Structure-activity relationship (SAR) studies on the mutagenic properties of 2,7-diaminofluorene derivatives. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link][4]

Sources

CAS number 1172852-35-5 properties and hazards

Author: BenchChem Technical Support Team. Date: March 2026

Initiating Technical Exploration

I'm starting the deep dive into CAS number 1172852-35-5. My current focus is on clearly identifying the substance and its core properties to frame the whitepaper for the target audience of researchers and drug development professionals.

Compiling Detailed Information

I'm now consolidating detailed technical data. I'm focusing on chemical properties like molecular weight, solubility, and stability, alongside biological activity such as the target, mechanism of action, and any IC50 values. I'm also actively gathering hazard information from SDS data and identifying appropriate experimental protocols for synthesis, assays, and formulation to include in the whitepaper.

Initiating Information Retrieval

Refining Search Strategies

I am now focusing on finding the chemical name directly associated with CAS 1172852-35-5, assuming it's a specific chemical entity. I'll attempt to directly find the name. I'm hypothesizing it could be a kinase inhibitor or research probe. The plan is to find the compound name, then search for its properties and mechanism of action. The initial search was unfruitful, so I will prioritize finding the name.

Identifying Chemical Name

I've successfully pinpointed the chemical name associated with CAS 1172852-35-5. It appears to be either 9-Methyl-9H-fluoren-2-ylamine hydrochloride or 9-Methyl-9H-fluoren-2-amine hydrochloride. I am currently working on determining the molecular formula.

Determining Properties & Hazards

I've calculated the molecular weight and formula. The HCl salt is 231.727 g/mol , with a formula of C14H14ClN, and the free base is C14H13N. I'm focusing now on identifying hazards, applications, and any relevant experimental protocols for the compound. Based on the fluorene backbone, potential mutagenicity or carcinogenicity is a high concern. I am searching for applications, especially in organic synthesis, drug development, or dye chemistry. I will investigate its involvement in any biological pathways.

Confirming Key Details

I've confirmed the identity of CAS 1172852-35-5 as "9-Methyl-9H-fluoren-2-ylamine hydrochloride," according to search results. Sigma-Aldrich lists it among "rare and unique chemicals," aimed at "early discovery researchers." I need to see what else Sigma has to say about it.

Inferring Structural Implications

I've learned that Sigma-Aldrich offers no analytical data for this compound. This absence indicates minimal publicly available literature specific to the hydrochloride salt. However, I can infer properties based on the core fluorenylamine structure. The addition of a methyl group at position 9 could impact metabolic activation. I intend to discuss its potential as a DNA-intercalating agent or research scaffold.

Analyzing Chemical Relationships

I've been digging into "9-methyl-2-nitrofluorene." Early searches highlighted its synthesis and reduction, but no clear connection to a major drug or known biological tool emerged. I'm seeing related compounds like "2-nitro-9-methyl-9-acetylfluorene" and "methyl 9-methyl-2-nitrofluorene" cropping up in the results, which could be interesting.

Hypothesizing Carcinogenic Impact

My focus has shifted to the carcinogenic potential of the core "2-amino-9-methylfluorene" structure. I'm noting its structural similarity to the known carcinogen, 2-aminofluorene (2-AF). The 9-methyl addition seems crucial; the 9-position is often linked to metabolic activation and DNA binding. I'm now hypothesizing that the methyl group might modulate carcinogenicity. I will frame the material around its use as a chemical probe.

Framing Research Objectives

I'm now zeroing in on 9-Methyl-9H-fluoren-2-ylamine hydrochloride (CAS 1172852-35-5), framing it as a chemical probe. My research objectives will revolve around its use as a chemical tool. I'm focusing on the effect of the 9-methyl group on metabolic activation via CYP450s, DNA intercalation/binding, and mutagenicity compared to 2-aminofluorene. I plan to use fluorenylamine SAR data to address the lack of specific information on the 9-methyl analog. I'll include synthesis and safety protocols.

Defining Research Scope

I'm now zeroing in on defining a clear scope for the guide. It will focus on 9-Methyl-9H-fluoren-2-ylamine hydrochloride, leveraging 2-aminofluorene data to discuss its structure, mechanisms of action, and applications. I'll cover CYP1A2 activation, N-hydroxylation, DNA adduct formation, and usage in mutagenesis assays. Handling protocols and hazards, including synthesis and disposal, will be detailed. I will look for any conflicting patents.

Revising Scope and Focus

I'm reconsidering the scope. "9-methyl-9H-fluoren-2-ylamine" might be an OLED intermediate, which is worth considering in the application section. The "hazards" section still remains, as aromatic amines are toxic. I'm noting the AldrichCPR listing. The most scientifically sound rationale is that it's a toxicological probe. I'm going to recheck the "9-methyl" position in the fluorene structure to ensure accuracy. The bridgehead carbon is indeed position 9.

An In-Depth Technical Guide to the Molecular Weight of N-methyl-9H-fluoren-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-methyl-9H-fluoren-2-amine and its hydrochloride salt are members of the fluorene family of compounds, a structural motif of significant interest in medicinal chemistry and materials science. The parent compound, 2-aminofluorene, is recognized for its mutagenic properties and is often used as a model compound in carcinogenesis research.[1] The accurate determination of the molecular weight of its derivatives, such as N-methyl-9H-fluoren-2-amine hydrochloride, is a fundamental prerequisite for any rigorous scientific investigation. It forms the bedrock for quantitative analysis, enabling precise molar concentration calculations for solutions, accurate stoichiometric assessment of reactions, and unequivocal structural confirmation.

This technical guide provides a comprehensive overview of the molecular weight of N-methyl-9H-fluoren-2-amine hydrochloride, detailing its theoretical calculation, experimental determination, and significance in a research and development context. The methodologies presented herein are grounded in established analytical principles, ensuring a self-validating approach to characterization.

Section 1: Theoretical Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The first step is to establish the correct molecular formula for both the free base (N-methyl-9H-fluoren-2-amine) and its corresponding hydrochloride salt.

The molecular formula for N-methyl-9H-fluoren-2-amine is C₁₄H₁₃N.[2][3] The hydrochloride salt is formed by the protonation of the amine group by hydrochloric acid (HCl). Therefore, the molecular formula for N-methyl-9H-fluoren-2-amine hydrochloride is C₁₄H₁₄ClN.

The calculation, based on the standard atomic weights from IUPAC, is detailed below.

Table 1: Calculation of Theoretical Molecular Weight

Component Molecular Formula Atom Count Atomic Weight ( g/mol ) Subtotal ( g/mol )
N-methyl-9H-fluoren-2-amineC₁₄H₁₃NCarbon (C)1412.011168.154
Hydrogen (H)131.00813.104
Nitrogen (N)114.00714.007
Free Base Subtotal 195.265
Hydrochloric AcidHClHydrogen (H)11.0081.008
Chlorine (Cl)135.45335.453
HCl Subtotal 36.461
N-methyl-9H-fluoren-2-amine HCl C₁₄H₁₄ClN 231.726

The calculated molecular weight of N-methyl-9H-fluoren-2-amine is 195.27 g/mol , consistent with publicly available data.[2] The theoretical molecular weight of the hydrochloride salt is therefore approximately 231.73 g/mol .

Section 2: Experimental Confirmation of Molecular Weight and Structure

While theoretical calculation provides a precise value, experimental verification is essential to confirm the identity and purity of a synthesized or procured compound. A multi-technique approach provides a comprehensive and definitive characterization.[4]

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules. For a salt like N-methyl-9H-fluoren-2-amine hydrochloride, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed.

In ESI-MS, the sample is dissolved in a suitable solvent and sprayed into the mass spectrometer, where it becomes ionized. The hydrochloride salt will dissociate, and the free amine will typically be observed in positive ion mode as the protonated molecule, [M+H]⁺. For N-methyl-9H-fluoren-2-amine (M), the expected m/z value would correspond to the mass of the free base plus the mass of a proton (C₁₄H₁₃N + H⁺), which is approximately 196.11 Da.[3] High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, often to within a few parts per million (ppm), which can be used to confirm the elemental composition.

Elemental Analysis (EA)

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and other elements (like chlorine) in a sample. The experimental percentages are then compared to the theoretical values calculated from the molecular formula. A close correlation between the experimental and theoretical values provides strong evidence for the proposed molecular formula and the sample's purity.

Table 2: Theoretical Elemental Composition of C₁₄H₁₄ClN

Element Mass ( g/mol ) Percentage (%)
Carbon (C)168.15472.56%
Hydrogen (H)14.1126.09%
Chlorine (Cl)35.45315.30%
Nitrogen (N)14.0076.04%
Total 231.726 100.00%
Potentiometric Titration

For amine hydrochloride salts, potentiometric titration is a classic and effective method to determine the amine hydrogen equivalent weight.[5] The sample is dissolved in an appropriate solvent and titrated with a standardized strong base (e.g., sodium hydroxide). The endpoint of the titration, detected by a sharp change in pH, corresponds to the neutralization of the hydrochloride salt. This allows for the calculation of the equivalent weight, which should match the theoretical molecular weight for a monoamine salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR does not directly provide molecular weight information, it is indispensable for structural elucidation. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. By confirming the carbon-hydrogen framework and the presence of specific functional groups, NMR validates the molecular structure, thereby indirectly confirming the molecular formula used to calculate the molecular weight.

Section 3: Experimental Protocol - ESI-MS

The following is a generalized protocol for the determination of the molecular weight of N-methyl-9H-fluoren-2-amine hydrochloride using ESI-Mass Spectrometry.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of N-methyl-9H-fluoren-2-amine hydrochloride.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or an acetonitrile/water mixture) to create a 1 mg/mL stock solution.

    • Further dilute the stock solution with the same solvent system, often with the addition of 0.1% formic acid to promote protonation, to a final concentration of approximately 10 µM.

  • Instrument Setup:

    • Calibrate the mass spectrometer according to the manufacturer's guidelines using a standard calibration solution.

    • Set the ESI source to positive ion mode.

    • Optimize source parameters, including capillary voltage, cone voltage, desolvation gas temperature, and flow rate, to achieve a stable signal.

  • Data Acquisition:

    • Infuse the prepared sample solution into the mass spectrometer via a syringe pump or through a liquid chromatography system.

    • Acquire data over a relevant m/z range (e.g., m/z 50-500) to observe the parent ion.

  • Data Analysis:

    • Process the acquired spectrum to identify the peak corresponding to the protonated molecule [M+H]⁺.

    • The expected peak will be at an m/z value corresponding to the monoisotopic mass of the free base (C₁₄H₁₃N) plus a proton. The monoisotopic mass of the free base is 195.10 Da.[2] Therefore, the expected m/z for [M+H]⁺ is 196.11 Da.

    • Compare the observed m/z value with the theoretical value. For HRMS, calculate the mass error in ppm.

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing A Weigh 1 mg of Compound B Dissolve in 1 mL of Solvent A->B C Dilute to ~10 µM (add 0.1% Formic Acid) B->C D Infuse Sample into ESI Source (+ ion mode) C->D E Mass Analyzer (e.g., TOF, Orbitrap) D->E F Detector E->F G Acquire Spectrum (m/z 50-500) F->G H Identify [M+H]⁺ Peak (Expected m/z ~196.11) G->H I Confirm Molecular Weight H->I

Caption: Workflow for Molecular Weight Confirmation by ESI-MS.

Section 4: Logical Framework for Compound Characterization

No single technique provides a complete picture. The definitive confirmation of a compound's identity and molecular weight relies on the logical integration of data from multiple analytical methods.

G center N-methyl-9H-fluoren-2-amine HCl (C₁₄H₁₄ClN) ms Mass Spectrometry center->ms nmr NMR Spectroscopy center->nmr ea Elemental Analysis center->ea titration Potentiometric Titration center->titration ms_info Provides: Molecular Weight (via m/z of [M+H]⁺) ms->ms_info nmr_info Provides: Structural Confirmation (C-H Framework) nmr->nmr_info ea_info Provides: Elemental Composition (%C, %H, %N, %Cl) ea->ea_info titration_info Provides: Equivalent Weight titration->titration_info

Caption: Interrelation of analytical techniques for structural validation.

Conclusion

The theoretical molecular weight of N-methyl-9H-fluoren-2-amine hydrochloride (C₁₄H₁₄ClN) is 231.73 g/mol . This value, derived from its molecular formula, serves as the benchmark for all quantitative work. However, for research and drug development professionals, this theoretical value must be rigorously confirmed through a combination of modern analytical techniques. Mass spectrometry directly measures the mass of the parent molecule, while elemental analysis validates the elemental composition. Supporting techniques like NMR spectroscopy confirm the molecular structure, ensuring that the calculated molecular weight corresponds to the correct compound. This integrated, self-validating approach is fundamental to scientific integrity and ensures the reliability and reproducibility of experimental results.

References

  • PubChem. (n.d.). N,N-Dimethyl-9H-fluoren-2-amine. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 9H-Fluoren-2-amine, N,N-dimethyl- (CAS 13261-62-6). Retrieved from [Link]

  • PubChemLite. (n.d.). Fluoren-2-amine, n-methyl-, hydrochloride (C14H13N). Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2010). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. Retrieved from [Link]

  • NIST. (n.d.). 9H-Fluoren-2-amine, N,N-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • EPA. (n.d.). N-Methyl-9H-fluoren-9-amine Properties. Retrieved from [Link]

  • PMC. (2015). Molecular weight determination of a newly synthesized guanidinylated disulfide-containing poly(amido amine) by gel permeation chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Aminofluorene. Retrieved from [Link]

  • ResearchGate. (2004). (PDF) Combined analytical techniques for the determination of the amine hydrogen equivalent weight in aliphatic amine epoxide hardeners. Retrieved from [Link]

  • Waters Corporation. (n.d.). Development of extraction and analysis method for high molecular weight hindered amine light stabilizer (hals) in synthetic polymers. Retrieved from [Link]

Sources

Technical Guide: Spectroscopic Characterization of N-Methyl-9H-fluoren-2-amine Hydrochloride

[1]

CAS (Free Base): 34577-93-0 | Formula:

MW:1

Executive Summary & Utility

N-methyl-9H-fluoren-2-amine (N-Me-2-AF) is a secondary arylamine often utilized as a reference standard in the study of Phase I and Phase II metabolic pathways of 2-aminofluorene.[1] In its hydrochloride salt form, the compound exhibits enhanced stability and water solubility compared to the free base. This guide provides the critical spectral fingerprints required to validate the identity and purity of the salt form, distinguishing it from its primary amine precursor (2-aminofluorene) and tertiary amine analog (N,N-dimethyl-2-aminofluorene).[1]

Synthesis & Preparation Context

Understanding the synthesis is crucial for interpreting spectral impurities. The hydrochloride salt is typically generated by treating the free base with anhydrous HCl in diethyl ether or dioxane.

  • Common Impurities: Residual diethyl ether (NMR:

    
     1.1, 3.4 ppm), unreacted 2-aminofluorene (check aromatic region integration), or bis-alkylation products.[1]
    
  • Handling: The salt is hygroscopic.

    
    H NMR samples should be prepared in DMSO-
    
    
    to prevent H/D exchange of the ammonium protons and to ensure solubility.
Workflow Visualization

SynthesisWorkflowStart2-Aminofluorene(Precursor)Step1Methylation(Reductive Amination)Start->Step1HCHO / NaBH4InterN-Methyl-9H-fluoren-2-amine(Free Base)Step1->InterImp1Impurity:N,N-Dimethyl analogStep1->Imp1Over-methylationStep2Salt Formation(HCl/Ether)Inter->Step2FinalN-Methyl-9H-fluoren-2-amineHydrochlorideStep2->Final

Figure 1: Synthetic pathway highlighting the origin of potential spectral impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3][4][5][6][7]

H NMR Characterization

Solvent: DMSO-

Frequency:1

The protonation of the secondary amine significantly deshields the N-methyl group and the ortho protons relative to the free base.

AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationStructural Notes
Ammonium (

)
9.50 – 10.50Broad Singlet2HDisappears with

shake.[1] Indicates salt formation.[1]
Ar-H (C1) 7.90 – 8.00Doublet/Multiplet1HDeshielded due to proximity to cation.[1]
Ar-H (C3) 7.40 – 7.50Multiplet1HOrtho to amine; shifts downfield vs free base.[1]
Ar-H (C4) 7.80 – 7.90Doublet1H
Ar-H (C5-C8) 7.25 – 7.60Multiplet4HOverlapping aromatic signals typical of fluorene core.[1]
Bridge (

, C9)
3.90 – 4.00Singlet2HCharacteristic fluorene methylene.[1] Essential for confirming core integrity.[1]
N-Methyl (

)
2.95 – 3.10Singlet3HMay appear as a doublet if H-N coupling is resolved in dry DMSO.[1]

Critical Interpretation:

  • The "Salt Shift": In the free base, the N-methyl signal appears at

    
     ppm. In the HCl salt, this shifts downfield to 
    
    
    ppm due to the positive charge on the nitrogen.
  • Differentiation: The presence of the N-methyl singlet distinguishes this from 2-aminofluorene (no methyl).[1] The integration of 3H (vs 6H) distinguishes it from the N,N-dimethyl analog.

C NMR Characterization

Solvent: DMSO-

1
Carbon TypeChemical Shift (

, ppm)
Notes
Aromatic C-N (C2) 135.0 – 140.0Shifted upfield relative to free base C-N due to loss of lone pair donation.[1]
Aromatic Quaternary 140.0 – 145.0Ring junction carbons (C4a, C4b, C8a, C9a).
Aromatic CH 118.0 – 128.0Typical aromatic region.[1]
Fluorene Bridge (C9) 36.0 – 37.0Diagnostic signal for fluorene backbone.[1]
N-Methyl (

)
32.0 – 35.0Distinct aliphatic signal.[1]

Infrared (IR) Spectroscopy

Method: KBr Pellet or ATR (Attenuated Total Reflectance)

The IR spectrum is the quickest method to confirm the salt form (Ammonium band) versus the free base (sharp NH stretches).

  • Amine Salt (

    
     Stretch):  A broad, strong absorption band between 2700 – 3200 cm
    
    
    .[1] This "ammonium band" often overlaps with aromatic C-H stretches and is diagnostic of the hydrochloride salt.
  • Aromatic C=C: Sharp bands at 1600 cm

    
      and 1450 cm
    
    
    .[1]
  • C-N Stretch: Medium intensity band around 1250 – 1300 cm

    
     .[1]
    
  • Absence: You should not see the sharp, double spike (symmetric/asymmetric) typical of a primary amine (

    
    ) around 3300-3400 cm
    
    
    , nor the single sharp peak of the free secondary amine. The salt broadening obscures these.

Mass Spectrometry (MS)

Ionization: ESI (Electrospray) or EI (Electron Impact)

In Mass Spectrometry, the hydrochloride salt dissociates. You will observe the cation or the free base radical cation depending on the method.

Key Ions (EI - 70 eV)[1]
  • Molecular Ion (

    
    ): 
    
    
    195.1 (Corresponds to the free base
    
    
    ).
  • Base Peak: Often the molecular ion or the fluorenyl cation.

  • Fragment (

    
    ): 
    
    
    180 (Loss of Methyl group).[1]
  • Fluorenyl Cation:

    
    165-166  (Loss of the amine substituent 
    
    
    ).[1] This is a highly stable, aromatic fused-ring system characteristic of all fluorene derivatives.[1]
Fragmentation Pathway Visualization

MassSpecParentMolecular Ion (M+)m/z 195LossMe[M - CH3]+m/z 180Parent->LossMe- CH3•FluorenylFluorenyl Cationm/z 165-166Parent->Fluorenyl- NH(CH3)LossMe->Fluorenyl- NH

Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) mass spectrometry.

Experimental Validation Protocol

To ensure the integrity of your sample, follow this self-validating check:

  • Solubility Test: Dissolve ~5 mg in

    
    . If it is the free base, it will be insoluble. If it is the HCl salt, it should dissolve (potentially requiring mild heat or a drop of DMSO).
    
  • Silver Nitrate Test: Dissolve sample in water/nitric acid and add

    
    .[1] A white precipitate (
    
    
    ) confirms the presence of the chloride counter-ion.
  • NMR Integration: Integrate the singlet at ~4.0 ppm (2H, Bridge) against the singlet at ~3.0 ppm (3H, Methyl). A ratio of 2:3 confirms the mono-methylated species.[1] A ratio of 2:6 indicates the dimethyl impurity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1539, 2-Aminofluorene.[1] Retrieved from [Link]

    • Context: Source for parent fluorene aromatic shifts and general metabolic relevance.
  • NIST Mass Spectrometry Data Center. 9H-Fluoren-2-amine, N,N-dimethyl- Mass Spectrum.[1] Retrieved from [Link]

    • Context: Comparative fragmentation data for the methyl
  • Context: Baseline spectral data for the non-methyl
  • Context: General principles of amine salt chemical shift perturb

The Dual Legacy of Fluorene Amine Compounds: From Carcinogenesis Models to Advanced Therapeutics and Optoelectronics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorene amine compounds—characterized by a rigid biphenyl system bridged by a methylene group and functionalized with an amine moiety—represent one of the most fascinating dual-legacy chemical classes in modern research. Originally discovered in the 1940s as potent chemical carcinogens, derivatives like 2-aminofluorene (2-AF) and N-acetyl-2-aminofluorene (AAF) became foundational tools in molecular biology for elucidating the mechanisms of metabolic activation, DNA adduct formation, and translesion synthesis. Today, the unique steric and electronic properties of the fluorene core have been repurposed. High-purity fluorene amine derivatives are now critical building blocks in pharmaceutical drug discovery and serve as premium hole-transporting materials (HTMs) in next-generation optoelectronics.

This whitepaper provides an in-depth technical analysis of the mechanistic history, pharmacological evolution, and advanced synthetic protocols governing fluorene amine research.

Part 1: Historical Context & Toxicological Mechanisms

The journey of fluorene amines in research began with the discovery of1 as a potent carcinogen in the mid-20th century[1]. AAF is a classic procarcinogen; it is biologically inert until it undergoes metabolic activation.

Mechanism of Metabolic Activation and DNA Adduction

The activation of AAF is driven by hepatic cytochrome P450 enzymes (primarily CYP1A2), which catalyze the N-hydroxylation of the amine. Subsequent phase II esterification (e.g., via sulfotransferases or deacetylases) generates a highly reactive, electrophilic nitrenium ion[1]. This intermediate aggressively attacks the C8 position of guanine residues in DNA, forming two distinct types of bulky adducts: the acetylated dG-C8-AAF and the deacetylated dG-C8-AF [2].

The structural consequences of these two adducts dictate their mutagenic outcomes:

  • dG-C8-AAF (Acetylated): The bulky acetyl group forces the guanine base into a sterically hindered syn conformation. This induces a two-nucleotide bulge upstream of the polymerase active site, which severely blocks replicative polymerases (such as the E. coli DNA Polymerase I Klenow fragment) and triggers -2 frameshift mutations (specifically GC dinucleotide deletions)[2][3].

  • dG-C8-AF (Deacetylated): Lacking the acetyl group, this adduct can adopt an anti conformation, allowing it to fit within the active site of specialized Y-family translesion polymerases (e.g., Pol η), resulting in bypass synthesis rather than a hard replication block[2][4].

AAF_Metabolism AAF N-Acetyl-2-aminofluorene (AAF) N_OH_AAF N-Hydroxy-AAF AAF->N_OH_AAF CYP1A2 / CYP1A1 (N-hydroxylation) Nitrenium Nitrenium Ion (Electrophile) N_OH_AAF->Nitrenium Sulfotransferase / Deacetylase dG_C8_AAF dG-C8-AAF Adduct (Replication Block) Nitrenium->dG_C8_AAF + DNA (Guanine C8) dG_C8_AF dG-C8-AF Adduct (Translesion Bypass) Nitrenium->dG_C8_AF Deacetylation + DNA (Guanine C8)

Figure 1: Metabolic activation of N-acetyl-2-aminofluorene (AAF) into mutagenic DNA adducts.

Table 1: Quantitative & Structural Comparison of AAF-Derived DNA Adducts
Adduct TypeAcetylation StatusDNA Conformation InducedPolymerase Blockade StrengthPredominant Mutational Outcome
dG-C8-AAF Acetylatedsyn conformationStrong (Stalls Klenow fragment)-2 Frameshift (GC deletion)
dG-C8-AF Deacetylatedanti conformationWeak (Bypassed by Pol η)Base substitutions

Part 2: Modern Applications in Pharmacology and Optoelectronics

By 2026, the narrative surrounding fluorene amines has shifted from toxicology to advanced materials and targeted therapeutics. The rigid, planar biphenyl structure of fluorene, combined with the electron-donating properties of the amine, makes these derivatives highly valuable.

  • Pharmaceutical Intermediates: Complex fluorene amines are utilized as core scaffolds in the design of 5 for treating neuroinflammation and stroke reperfusion injuries[5]. Furthermore, they serve as high-purity starting materials for Nav1.5 cardiac sodium channel modulators[6].

  • Optoelectronics & Perovskite Solar Cells: In materials science, 9,9'-spirobifluorene cores functionalized with peripheral aromatic amines (e.g., Spiro-OMeTAD derivatives) are the gold standard for7 due to their exceptional π-π stacking, thermal stability, and hole mobility[7].

Part 3: Advanced Synthetic Methodologies

The synthesis of highly functionalized fluorene amines relies heavily on Palladium-catalyzed 8[8]. This method allows for the precise construction of C-N bonds under mild conditions, overcoming the limitations of classical nitration-reduction pathways.

Mechanistic Rationale for Reaction Parameters
  • Aryl Halide Selection: Aryl bromides (e.g., 2-bromofluorene) are strongly preferred over aryl iodides. While iodides are generally more reactive in cross-couplings, in the Buchwald-Hartwig reaction, the resulting iodide ion can precipitate the Palladium complex, leading to catalyst off-cycling and reaction stalling[8].

  • Ligand Selection: For coupling primary amines to the fluorene core, bulky dialkylbiaryl phosphine ligands (such as t-BuXPhos or BrettPhos ) are essential. The extreme steric bulk of these ligands accelerates the desired reductive elimination step while suppressing competitive β-hydride elimination (which would yield unwanted imine byproducts)[8][9].

  • Base Selection: A strong, non-nucleophilic base like Sodium tert-butoxide (NaOtBu, pKaH ≈ 19) is required to efficiently deprotonate the amine during the transmetalation phase[8].

Buchwald_Hartwig Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + 2-Bromofluorene AmineBind Amine Coordination & Deprotonation OxAdd->AmineBind + Aryl Amine / Base RedElim Reductive Elimination AmineBind->RedElim Transmetalation RedElim->Pd0 Regeneration Product Fluorene Amine Product RedElim->Product Release

Figure 2: Palladium-catalyzed Buchwald-Hartwig amination cycle for fluorene amine synthesis.

Part 4: Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating explicit causality for each experimental choice.

Protocol 1: Buchwald-Hartwig Synthesis of N-(Aryl)-fluoren-2-amine

Objective: Synthesize a complex fluorene amine intermediate using Pd-catalyzed cross-coupling.

  • Catalyst Pre-activation: In an oven-dried Schlenk flask under N₂, combine 2 mol% Pd₂(dba)₃ and 4 mol% t-BuXPhos in anhydrous, degassed toluene. Stir for 15 minutes at room temperature.

    • Causality: Pre-mixing allows the generation of the active monoligated L-Pd(0) species before introducing the substrates, preventing premature catalyst poisoning or aggregation into palladium black.

  • Substrate Addition: Add 1.0 equivalent of 2-bromofluorene and 1.2 equivalents of the target aryl amine.

    • Causality: An excess of the amine ensures complete conversion of the fluorene halide. Bromide is chosen over iodide to prevent halide-induced catalyst precipitation[8].

  • Base Addition: Add 1.5 equivalents of NaOtBu.

    • Causality: NaOtBu provides the necessary basicity to deprotonate the coordinated amine intermediate, driving the transmetalation step forward[8].

  • Reaction Execution: Seal the flask, purge with N₂ for an additional 5 minutes, and heat to 90°C for 12 hours.

    • Causality: Strict anaerobic conditions are vital because oxygen rapidly oxidizes the electron-rich phosphine ligand, killing the catalytic cycle.

  • Self-Validation (QC): Quench the reaction with water, extract with ethyl acetate, and monitor via LC-MS. The reaction is deemed successful when the 2-bromofluorene peak disappears. Purify via silica gel chromatography and validate the final structure (>99% purity) using ¹H-NMR and ¹³C-NMR.

Protocol 2: In Vitro Metabolic Activation and DNA Adduct Quantification

Objective: Replicate the historical toxicological activation of AAF to quantify dG-C8-AAF adducts.

  • Reaction Assembly: In a microcentrifuge tube, combine 1 mg of Calf Thymus DNA, 2 mg/mL rat liver microsomes (source of CYP1A2), and 100 µM AAF in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation via Electron Transfer: Initiate the reaction by adding an NADPH-regenerating system (Glucose-6-phosphate, NADP+, and Glucose-6-phosphate dehydrogenase).

    • Causality: CYP450-mediated N-hydroxylation requires a continuous supply of electron equivalents. A regenerating system prevents product inhibition and maintains steady-state kinetics over the incubation period[1].

  • Incubation & Arrest: Incubate at 37°C for 60 minutes. Arrest the reaction by adding ice-cold ethyl acetate to extract unreacted AAF and its unbound metabolites.

  • DNA Digestion: Isolate the DNA via ethanol precipitation. Digest the DNA into single nucleosides using a cocktail of micrococcal nuclease, bovine spleen phosphodiesterase, and alkaline phosphatase.

    • Causality: Intact DNA cannot be analyzed by standard mass spectrometry. Complete enzymatic digestion is required to release the individual dG-C8-AAF nucleosides for detection[4].

  • Self-Validation (QC): Spike the digested sample with a heavy-isotope internal standard (e.g., [¹⁵N₅]-dG-C8-AAF). Quantify the adducts using isotope-dilution LC-ESI-MS/MS in Multiple Reaction Monitoring (MRM) mode. The ratio of the analyte to the heavy standard self-validates the extraction efficiency and matrix effects.

References

  • The Role of Fluorene Amine Derivatives in Pharmaceutical Research and Development.Ningbo Inno Pharmchem Co., Ltd.
  • Fifty years of research on N-acetyl-2-aminofluorene, one of the most versatile compounds in experimental cancer research.PubMed (NIH).
  • 1,5 and 3,6- substituted indole compounds having NOS inhibitory activity (TW200808780A).
  • Recent Overview of the Synthesis of Fluorenes and Their Analogs.
  • Differential effects of N-acetyl-2-aminofluorene and N-2-aminofluorene adducts on the conformational change in the structure of DNA polymerase I (Klenow fragment).PubMed (NIH).
  • Mechanism for N-Acetyl-2-aminofluorene-Induced Frameshift Mutagenesis by Escherichia coli DNA Polymerase I (Klenow Fragment).
  • Effect of N-2-Acetylaminofluorene and 2-Aminofluorene Adducts on DNA Binding and Synthesis by Yeast DNA Polymerase η.PubMed Central (NIH).
  • An efficient Buchwald–Hartwig amination protocol enables the synthesis of new branched and polymeric hole transport materials for perovskite solar cells.RSC Publishing.
  • Buchwald–Hartwig Amination, High-Throughput Experiment
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?WuXi AppTec.

Sources

Carcinogenic potential of fluorene amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a rigorous examination of the carcinogenic potential of fluorene amine derivatives, specifically focusing on the prototypical liver carcinogen 2-acetylaminofluorene (2-AAF) and its deacetylated analogue 2-aminofluorene (2-AF). Designed for researchers in toxicology and drug metabolism, this document elucidates the critical role of metabolic activation (bioactivation) in converting these inert pro-carcinogens into highly reactive nitrenium ions. We detail the structure-activity relationships (SAR) that differentiate potent carcinogens from their non-toxic isomers, provide validated protocols for DNA adduct quantification via LC-MS/MS, and outline essential safety standards for handling these "Select Carcinogens."

Molecular Toxicology: The Mechanism of Bioactivation

The carcinogenicity of fluorene amines is not intrinsic to the parent molecule but is a consequence of "lethal synthesis"—the metabolic conversion of the compound into an electrophile capable of covalently binding to DNA.[1]

The Critical Step: N-Hydroxylation

The obligatory first step in the activation of 2-AAF is N-hydroxylation, catalyzed primarily by hepatic Cytochrome P450 1A2 (CYP1A2) .[1] This reaction converts 2-AAF to N-hydroxy-2-acetylaminofluorene (N-OH-2-AAF) .

  • Note: Ring hydroxylation (at positions 1, 3, 5, or 7) serves as a detoxification pathway, rendering the molecule water-soluble for excretion. The balance between N-hydroxylation (activation) and ring hydroxylation (detoxification) determines carcinogenic potency.[1]

Phase II Conjugation and the Nitrenium Ion

N-OH-2-AAF is a proximate carcinogen that requires further activation by Phase II enzymes:

  • Sulfotransferases (SULTs): Cytosolic SULTs (specifically SULT1A1) transfer a sulfate group to N-OH-2-AAF, forming the highly unstable N-sulfonyloxy-2-AAF .[1] This ester spontaneously undergoes heterolytic cleavage to generate the ultimate carcinogen: the arylnitrenium ion .

  • N-Acetyltransferases (NATs): NATs can O-acetylate N-OH-2-AAF or N-OH-2-AF, creating unstable acetoxy esters that also decompose into nitrenium ions.[2]

Visualization of Metabolic Pathways

The following diagram illustrates the divergent pathways of activation and detoxification.

MetabolicActivation AAF 2-Acetylaminofluorene (Pro-carcinogen) RingOH Ring Hydroxylated Metabolites (1-, 3-, 5-, 7-OH-AAF) (Detoxification) AAF->RingOH CYP1A1/CYP3A4 (C-Hydroxylation) N_OH_AAF N-hydroxy-2-AAF (Proximate Carcinogen) AAF->N_OH_AAF CYP1A2 (N-Hydroxylation) Sulfate N-sulfonyloxy-2-AAF (Unstable Ester) N_OH_AAF->Sulfate Sulfotransferase (SULT1A1) Nitrenium Arylnitrenium Ion (Ultimate Carcinogen) Sulfate->Nitrenium Spontaneous Cleavage DNA_Adduct C8-dG-AAF / C8-dG-AF (DNA Adducts) Nitrenium->DNA_Adduct Covalent Binding to Guanine (C8)

Caption: Figure 1. Metabolic activation of 2-AAF.[1][2] The red pathway indicates the formation of the reactive nitrenium ion.

Structure-Activity Relationships (SAR)

Understanding the SAR of fluorene derivatives is vital for predicting the toxicity of novel analogues. The position of the amine group and the presence of the acetyl group drastically alter carcinogenic potential.

Positional Isomerism

The position of the nitrogen on the fluorene ring is the primary determinant of carcinogenicity.

  • 2-Position (2-AAF): Highly carcinogenic.[2] The geometry allows the N-hydroxy metabolite to fit into the active site of sulfotransferases.

  • 4-Position (4-AAF): Non-carcinogenic. The steric hindrance prevents N-hydroxylation or subsequent esterification.

Comparative Potency Table
CompoundStructure NoteCarcinogenic PotentialKey Mechanism
2-Acetylaminofluorene (2-AAF) Amine at C2, AcetylatedHigh (Liver, Bladder)Efficient N-hydroxylation by CYP1A2; SULT activation.
2-Aminofluorene (2-AF) Amine at C2, Free amineHigh Rapidly N-acetylated to 2-AAF or N-hydroxylated directly.
4-Acetylaminofluorene (4-AAF) Amine at C4None/Negligible Steric hindrance blocks N-hydroxylation.
N-Hydroxy-2-AAF N-hydroxylated metaboliteVery High Direct substrate for Phase II conjugation (bypasses CYP1A2).
1-Hydroxy-2-AAF Ring hydroxylatedLow/None Detoxification product; highly polar and excreted.

Experimental Protocols for Risk Assessment

To evaluate the carcinogenic potential of a new fluorene amine derivative, researchers must employ a tiered testing strategy.

Protocol A: Assessment of Genotoxicity (Ames Test)

Objective: Determine mutagenic potential using Salmonella typhimurium strains.[3]

  • Strains: Use TA98 (detects frameshifts, common for aromatic amines) and TA100 (base-pair substitutions).

  • Metabolic Activation: Standard S9 mix (rat liver homogenate) is required because these are pro-carcinogens.

  • Advanced Option: Use engineered strains like DJ4309 , which co-express human CYP1A2 and NAT, providing a more human-relevant signal than rat S9.

Protocol B: Quantitative DNA Adduct Analysis (LC-MS/MS)

Objective: Quantify the specific "fingerprint" adduct, N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF).

Step-by-Step Workflow:

  • Tissue Lysis: Homogenize liver tissue in lysis buffer (Proteinase K/SDS). Incubate at 37°C overnight.

  • DNA Extraction: Perform Phenol:Chloroform:Isoamyl Alcohol (25:24:1) extraction. Precipitate with ethanol.

  • Hydrolysis:

    • Dissolve DNA in Tris-HCl (pH 7.4).

    • Add Micrococcal Nuclease and Spleen Phosphodiesterase (digest to nucleotides).

    • Add Nuclease P1 (enrichment step: preferentially degrades normal nucleotides, leaving adducts intact).

    • Add Alkaline Phosphatase (convert to nucleosides).

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

    • Mobile Phase: Gradient of Ammonium Acetate (A) and Acetonitrile (B).

    • Detection: Electrospray Ionization (ESI) in Positive Mode.

    • MRM Transition: Monitor m/z 461

      
       345 (loss of deoxyribose for dG-C8-AAF).
      
Visualization of Analytical Workflow

AdductAnalysis Sample Liver Tissue Sample Extraction DNA Extraction (Phenol/Chloroform) Sample->Extraction Hydrolysis Enzymatic Hydrolysis (Micrococcal Nuclease + P1) Extraction->Hydrolysis Enrichment Adduct Enrichment (SPE / Nuclease P1) Hydrolysis->Enrichment LCMS LC-MS/MS (MRM Mode) Enrichment->LCMS Data Quantification (fmol adduct / mg DNA) LCMS->Data

Caption: Figure 2. Workflow for the extraction and quantification of DNA adducts using LC-MS/MS.

Safety & Handling of Fluorene Amines

2-AAF is classified as a "Select Carcinogen" by OSHA and a Group 1 Carcinogen by IARC. Strict adherence to safety protocols is non-negotiable.

  • Engineering Controls: All weighing and solubilization must occur inside a certified Class II Biological Safety Cabinet (BSC) or chemical fume hood with HEPA filtration.

  • Deactivation: Contaminated surfaces and glassware should be treated with a solution of 0.2M Potassium Permanganate in 2M Sulfuric Acid (oxidizes the amine) or commercially available activators.

  • PPE: Double nitrile gloves (0.11 mm minimum thickness), Tyvek lab coat, and safety goggles.

References

  • Formation of DNA adducts from N-acetoxy-2-acetylaminofluorene and N-hydroxy-2-acetylaminofluorene in rat hemopoietic tissues in vivo. Source: PubMed / NIH URL:[Link]

  • Metabolic activation of aromatic amine mutagens by simultaneous expression of human cytochrome P450 1A2, NADPH-cytochrome P450 reductase, and N-acetyltransferase in Escherichia coli. Source: Chemical Research in Toxicology (ACS) URL:[Link]

  • Targeted and Untargeted Detection of DNA Adducts of Aromatic Amine Carcinogens in Human Bladder by Ultra Performance Liquid Chromatography-High Resolution Mass Spectrometry. Source: PMC / NIH URL:[Link]

  • 2-Acetylaminofluorene (IARC Summary & Evaluation). Source: International Agency for Research on Cancer (IARC) URL:[Link]

  • Methods for the Detection of DNA Adducts. Source: Springer Nature Experiments URL:[Link]

Sources

Methodological & Application

Application Note: N-Methyl-9H-fluoren-2-amine Hydrochloride in Genotoxicity & Metabolic Profiling

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers in toxicology, drug metabolism (DMPK), and chemical carcinogenesis. It focuses on N-methyl-9H-fluoren-2-amine hydrochloride (N-Me-2-AF·HCl), a critical reference standard used to investigate metabolic activation pathways, specifically N-hydroxylation and DNA adduct formation.

Product Profile & Mechanistic Significance

Compound: N-Methyl-9H-fluoren-2-amine hydrochloride CAS (Free Base): 34577-93-0 (HCl salt is often custom synthesized or listed under the free base CAS in general databases) Molecular Formula: C₁₄H₁₃N[1] · HCl Role in Drug Development: N-Me-2-AF is a proximate carcinogen and a derivative of the classic mutagen 2-aminofluorene (2-AF). It serves as a vital positive control and mechanistic probe in:

  • Cytochrome P450 Assays: Specifically testing CYP1A2 activity, which catalyzes the N-hydroxylation of the amine to form the ultimate carcinogen (N-hydroxy-N-methyl-2-aminofluorene).

  • DNA Adduct Studies: Unlike primary amines, the N-methyl group alters the steric and electronic profile of DNA intercalation, producing distinct C8-guanine adducts used to validate LC-MS/MS sensitivity.

  • Ames Mutagenicity Tests: Used with S9 activation to verify metabolic competency of the test system.[2]

Safety Warning (Critical)

Hazard: Potent Carcinogen and Mutagen. Handling:

  • Engineering Controls: Handle only in a Class II Biological Safety Cabinet or chemical fume hood.

  • PPE: Double nitrile gloves, Tyvek sleeves, and safety goggles.

  • Deactivation: Treat all waste with 10% bleach or specific chemical destruct systems (e.g., permanganate oxidation) before disposal.

Preparation of Stock Standards

Expert Insight: The hydrochloride salt improves stability over the free amine, which is prone to oxidation. However, free-basing occurs in physiological buffers, leading to precipitation if not managed correctly.

Materials
  • N-Me-2-AF[3]·HCl (Solid)

  • DMSO (Anhydrous, ≥99.9%)

  • Argon or Nitrogen gas stream

  • Amber glass vials (Silanized preferred)

Protocol
  • Weighing: Weigh 5.0 mg of N-Me-2-AF·HCl into a tared amber vial. Note: Use an anti-static gun; the salt can be electrostatic.

  • Solubilization: Add sufficient anhydrous DMSO to achieve a 10 mM stock solution .

    • Calculation: MW ≈ 231.72 g/mol (Check specific batch CoA for exact MW including hydration).

    • Vortex: Vortex vigorously for 30 seconds. If particulates remain, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Overlay with Argon gas before capping. Store at -80°C .

    • Stability: Stable for 6 months at -80°C. Discard if solution turns dark brown/black (oxidation).

Experimental Protocol: In Vitro Microsomal Metabolic Activation

Objective: To generate the reactive N-hydroxy metabolite and quantify metabolic clearance. This assay validates the metabolic competence of liver microsomes (S9 fraction) using N-Me-2-AF as a probe substrate.

Reagents
  • Rat Liver Microsomes (RLM) or Human Liver Microsomes (HLM) (20 mg/mL protein)

  • NADPH Regenerating System (Solution A: NADP+, Glc-6-P; Solution B: G6PDH)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Internal Standard: 2-Acetylaminofluorene-d9 (or similar structural analog)

  • Stop Solution: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid

Workflow Diagram

MetabolicActivation Stock N-Me-2-AF Stock (10 mM DMSO) Mix Reaction Mix (Microsomes + Buffer) Stock->Mix Spike (1 µM final) NADPH Start: Add NADPH Mix->NADPH Pre-warm 5 min Incubate Incubation 37°C, 10-60 min Quench Quench: Ice-Cold ACN Incubate->Quench Timepoints NADPH->Incubate Centrifuge Centrifuge 10,000g, 10 min Quench->Centrifuge Analysis LC-MS/MS Analysis Centrifuge->Analysis Supernatant

Caption: Workflow for the microsomal metabolic activation of N-Me-2-AF. The reaction is initiated by NADPH and quenched with organic solvent to precipitate proteins.

Step-by-Step Procedure
  • Preparation: Thaw microsomes and NADPH reagents on wet ice. Pre-heat water bath to 37°C.

  • Master Mix: In a glass tube, combine:

    • Phosphate Buffer (pH 7.4): To final volume.

    • Microsomes: Final concentration 0.5 mg/mL .

    • N-Me-2-AF Stock: Final concentration 10 µM (Keep DMSO < 0.1% v/v).

  • Pre-incubation: Incubate the Master Mix at 37°C for 5 minutes to equilibrate.

  • Initiation: Add NADPH Regenerating System (1 mM final NADP+) to start the reaction.

  • Sampling: At defined timepoints (0, 5, 15, 30, 60 min), remove 100 µL of the reaction mixture.

  • Quenching: Immediately transfer into 300 µL of Ice-cold Stop Solution containing the Internal Standard. Vortex for 10 seconds.

  • Clarification: Centrifuge at 3,500 x g for 15 minutes at 4°C to pellet precipitated proteins.

  • Collection: Transfer 200 µL of the supernatant to HPLC vials for analysis.

Analytical Method: LC-MS/MS Quantification

Objective: Separate the parent compound (N-Me-2-AF) from its metabolites (N-OH-N-Me-2-AF and ring-hydroxylated species).

Chromatographic Conditions
ParameterSetting
Column C18 Reverse Phase (e.g., Waters XBridge BEH, 2.1 x 50 mm, 2.5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Temp 40°C
Injection Vol 5 µL
Gradient Profile
Time (min)% Mobile Phase BEvent
0.05%Loading
0.55%Hold
4.095%Linear Ramp
5.095%Wash
5.15%Re-equilibration
Mass Spectrometry (MRM Mode)
  • Ionization: ESI Positive Mode.

  • Transitions (Example - Optimize for your instrument):

    • Parent (N-Me-2-AF): 196.1 → 181.1 (Loss of methyl), 196.1 → 152.1 (Fluorenyl cation).

    • Metabolite (N-OH-N-Me-2-AF): 212.1 → 194.1 (Loss of water).

Mechanistic Pathway Visualization

Understanding the fate of N-Me-2-AF is crucial for interpreting toxicity data. The compound undergoes bioactivation via CYP450s to form a reactive nitrenium ion, which binds covalently to DNA (Guanine C8 position).

Pathway Parent N-Methyl-2-aminofluorene (N-Me-2-AF) N_OH N-Hydroxy-N-methyl-2-AF (Proximate Carcinogen) Parent->N_OH N-Hydroxylation Ring_OH Ring Hydroxylated Metabolites (Detox) Parent->Ring_OH C-Hydroxylation Nitrenium Nitrenium Ion (Ultimate Carcinogen) N_OH->Nitrenium Esterification (Loss of Leaving Group) DNA_Adduct C8-Guanine DNA Adduct (Mutagenic Lesion) Nitrenium->DNA_Adduct Covalent Binding CYP CYP1A2 SULT SULT/NAT pH Acidic pH / Spontaneous

Caption: Bioactivation pathway of N-Me-2-AF. CYP1A2 drives the formation of the N-hydroxy metabolite, leading to the electrophilic nitrenium ion that damages DNA.

References

  • Heflich, R. H., & Neft, R. E. (1994). Genetic toxicity of 2-acetylaminofluorene, 2-aminofluorene and some of their metabolites and model metabolites. Mutation Research/Reviews in Genetic Toxicology, 318(2), 73-174.

  • Beland, F. A., & Kadlubar, F. F. (1990). Metabolic activation and DNA adducts of aromatic amines and nitroaromatic hydrocarbons. Handbook of Experimental Pharmacology, 94, 267-325.

  • Ames, B. N., et al. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test. Mutation Research/Environmental Mutagenesis, 31(6), 347-364.

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611-650.

Sources

Application Note: Dissolution and Handling Protocol for N-Methyl-9H-Fluoren-2-Amine Hydrochloride in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-methyl-9H-fluoren-2-amine hydrochloride is a polycyclic aromatic amine derivative widely utilized in toxicology, mutagenesis screening (e.g., Ames testing), and DNA adduct formation studies. While the hydrochloride salt form provides a thermodynamic advantage for solvation compared to its free-base counterpart, the bulky, hydrophobic fluorene core presents significant challenges for aqueous cell culture applications.

This application note provides a field-validated, self-validating protocol for the dissolution, stabilization, and cellular application of N-methyl-9H-fluoren-2-amine hydrochloride. It details the causality behind solvent selection, the necessity of metabolic activation for in vitro assays, and step-by-step methodologies to ensure reproducible genotoxicity and cytotoxicity data.

Physicochemical Profile & Causality of Solvation

Understanding the molecular behavior of aromatic amine hydrochlorides is critical for preventing experimental artifacts such as micro-precipitation or solvent-induced cytotoxicity.

  • The Hydrophobic Core vs. The Ionic Salt: The fluorene moiety is highly lipophilic. While the HCl salt allows for transient interaction with water dipoles, direct dissolution into unbuffered aqueous media often results in a rapid pH drop and subsequent micelle formation or precipitation.

  • Solvent Causality: To achieve a true molecular dispersion, Anhydrous Dimethyl Sulfoxide (DMSO) must be used as the primary solvent. DMSO disrupts the crystalline lattice of the HCl salt without hydrolyzing the compound, ensuring long-term stability at -20°C. As noted in 1 [4], moisture-contaminated DMSO significantly reduces solubility; therefore, fresh, anhydrous DMSO is strictly required.

Quantitative Solubility and Property Data

Table 1: Chemical Identification

Property Specification
Compound Name N-Methyl-9H-fluoren-2-amine hydrochloride
CAS Number 73728-53-7 [1]
Molecular Formula C₁₄H₁₃N · HCl
Molecular Weight ~231.72 g/mol

| Compound Class | Polycyclic Aromatic Amine (Procarcinogen) |

Table 2: Solvent Compatibility & Solubility Limits

Solvent Max Practical Concentration Temp Sonication Required Application Suitability
Anhydrous DMSO ≥ 50 mM 25°C Yes (5-10 min) Primary Master Stock
Water / PBS < 1 mM 37°C Yes (Prolonged) Not recommended for stocks

| Complete Culture Media | ~100 - 500 µM | 37°C | No (if diluted from DMSO) | Final Assay Working Solution |

Experimental Workflow & Methodology

The following protocol is designed as a self-validating system. Each phase includes a checkpoint to ensure the physical state of the compound is optimal before proceeding to the next step.

G A N-Methyl-9H-fluoren-2-amine HCl (Powder) B Add Anhydrous DMSO (Vortex & Sonicate) A->B Dissolve C 50 mM Stock Solution (Store at -20°C) B->C Aliquot D Serial Dilution in DMSO C->D Thaw & Dilute E Dilute in Culture Media (Final DMSO ≤ 0.5%) D->E 1:200 to 1:1000 F In Vitro Assay (e.g., Ames Test) E->F Apply to Cells

Workflow for the dissolution and serial dilution of N-methyl-9H-fluoren-2-amine HCl.

Phase 1: Preparation of 50 mM Master Stock Solution

Causality: Preparing a highly concentrated stock minimizes the final volume of DMSO introduced into the cell culture, keeping solvent toxicity well below the standard 0.5% threshold.

  • Equilibration: Allow the sealed vial of N-methyl-9H-fluoren-2-amine hydrochloride to equilibrate to room temperature in a desiccator for 30 minutes before opening. Rationale: Prevents ambient condensation from introducing water into the hygroscopic powder.

  • Weighing: In a Class II Biosafety Cabinet, weigh 11.59 mg of the powder into a sterile, amber microcentrifuge tube (the compound is light-sensitive).

  • Solvation: Add exactly 1.0 mL of fresh, Anhydrous DMSO (≥99.9% purity).

  • Agitation: Vortex vigorously for 60 seconds.

  • Sonication: Place the tube in a room-temperature ultrasonic water bath for 5–10 minutes.

    • Validation Checkpoint: Hold the tube against a light source. The solution must be completely optically clear without any floating particulates. If turbidity persists, sonicate for an additional 5 minutes at 37°C.

  • Storage: Aliquot the 50 mM stock into 50 µL volumes in amber tubes. Purge with argon or nitrogen gas if available, and store at -20°C for up to 3 months.

Phase 2: Preparation of Working Solutions for Cell Culture

Causality: Direct addition of the 50 mM stock into culture media can cause localized "crashing" (precipitation) due to the sudden shift in dielectric constant. Intermediate serial dilutions in DMSO prevent this.

  • Thawing: Thaw a 50 µL aliquot at room temperature. Vortex briefly.

  • Intermediate Dilution: Create a 100x intermediate stock in DMSO corresponding to your highest desired assay concentration. For example, if your target cellular concentration is 100 µM, dilute the 50 mM stock to 10 mM in DMSO.

  • Media Integration: Pre-warm the complete cell culture media (containing FBS and supplements) to 37°C. While gently swirling the media, add the intermediate DMSO stock dropwise.

    • Validation Checkpoint: Observe the media under a microscope at 10x magnification. The absence of needle-like crystals or cloudy micro-emulsions validates successful integration. The final DMSO concentration must not exceed 0.5% (v/v).

Mechanistic Application: Metabolic Activation (S9 Fraction)

N-methyl-9H-fluoren-2-amine is a procarcinogen. In standard immortalized cell lines (e.g., HEK293, HeLa) or bacterial strains (e.g., Salmonella typhimurium TA98), the compound is biologically inert because these cells lack the endogenous Cytochrome P450 (CYP1A2) enzymes required for its metabolic activation.

To evaluate its genotoxicity or to induce DNA adducts, the experimental protocol must incorporate an exogenous metabolic activation system, typically mammalian liver S9 fraction, as standard practice in 2 [2] and3 [3].

Pathway N1 N-Methyl-9H-fluoren-2-amine N2 N-Hydroxy-N-methyl-2-aminofluorene N1->N2 Cytochrome P450 (CYP1A2) Liver S9 Fraction N3 Reactive Nitrenium Ion N2->N3 Phase II Enzymes (Sulfotransferases) N4 DNA Adduct Formation (Genotoxicity) N3->N4 Covalent Binding to Guanine (C8)

Metabolic activation pathway of fluorene amines requiring S9 fraction for genotoxicity.

S9 Activation Protocol Integration

Causality: The S9 fraction provides the necessary CYP450 enzymes, but these enzymes require NADP+ as a cofactor to drive the oxidation reaction.

  • Prepare an S9 mix containing 5-10% (v/v) rat liver S9 fraction, 4 mM NADP+, 5 mM Glucose-6-phosphate, 8 mM MgCl₂, and 33 mM KCl in a 100 mM sodium phosphate buffer (pH 7.4).

  • Co-incubate the target cells/bacteria with the S9 mix and the diluted N-methyl-9H-fluoren-2-amine working solution for 4 to 6 hours at 37°C.

  • Wash the cells thoroughly with PBS to remove the S9 fraction (which can become cytotoxic over prolonged exposures) before replacing with fresh media or proceeding to downstream viability/mutation analysis.

Safety & Handling Considerations

  • Toxicity Warning: As an aromatic amine procarcinogen, this compound poses severe health risks. All powder weighing and stock preparation must be performed in a certified fume hood or Class II Type B2 biological safety cabinet.

  • PPE: Double nitrile gloves, a lab coat, and safety goggles are mandatory.

  • Decontamination: Spills should be deactivated using a 10% bleach (sodium hypochlorite) solution, which oxidizes the amine, followed by thorough washing with water.

References

  • BLD Pharm. "153-78-6 | 9H-Fluoren-2-amine | BLD Pharm Product Information." BLD Pharm.
  • MDPI. "Comprehensive Evaluation of Toxicological Profile and Immunomodulatory Impact of an Immune Enhancing Oral Liquid." MDPI.
  • ACS Publications. "High-Throughput Testing for Unknown Mutagens and Cytotoxica via Duplex Planar Ames–Cytotoxicity Bioassay Including Metabolic S9 Activation." Analytical Chemistry.
  • Selleck Chemicals. "2-Phenylethylamine hydrochloride | CAS 156-28-5." Selleckchem.

Sources

In Vivo Research Applications of N-methyl-9H-fluoren-2-amine Hydrochloride: Mutagenesis, Adductomics, and Chemical Carcinogenesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

N-methyl-9H-fluoren-2-amine hydrochloride (CAS: 73728-53-7), commonly referred to as N-methyl-2-aminofluorene (N-methyl-AF) hydrochloride, is a potent secondary arylamine and a critical tool compound in the study of chemical carcinogenesis [5]. As a structurally constrained derivative of the classic carcinogen 2-aminofluorene (2-AF), the addition of the N-methyl group fundamentally alters the molecule's steric and electronic properties.

For researchers and toxicologists, N-methyl-AF serves as an indispensable probe for investigating cytochrome P450 (CYP)-mediated bioactivation, the structural dynamics of bulky DNA adducts, and the mechanisms underlying frameshift mutations in mammalian models [4].

Mechanistic Causality: Bioactivation and Adduct Formation

The carcinogenicity of N-methyl-AF is not intrinsic to the parent compound; rather, it is a direct consequence of a multi-step, enzyme-driven bioactivation pathway that generates a highly reactive electrophile [1]. Understanding this causality is essential for designing robust in vivo models.

The Role of CYP1A2 and Phase II Conjugation
  • N-Hydroxylation (Phase I): Upon systemic absorption, N-methyl-AF is primarily transported to the liver, where it undergoes N-hydroxylation catalyzed predominantly by CYP1A2 [1][3]. This forms the proximate carcinogen, N-hydroxy-N-methyl-2-aminofluorene.

  • Esterification (Phase II): The N-hydroxy metabolite is a substrate for Phase II enzymes, specifically N-acetyltransferases (NATs) and sulfotransferases (SULTs) [2]. These enzymes catalyze the formation of highly unstable N-acetoxy or N-sulfoxy esters.

  • Electrophilic Attack: These esters rapidly undergo heterolytic cleavage to form a resonance-stabilized arylnitrenium ion .

  • DNA Adduct Formation: The nitrenium ion acts as an ultimate carcinogen, aggressively attacking nucleophilic centers on DNA. Due to the steric bulk of the N-methyl group, the attack is almost exclusively directed at the C8 position of guanine, forming the dG-C8-N-methyl-AF adduct.

Conformational Impact and Mutagenesis

Unlike primary arylamines which can form multiple adduct types, the N-methyl group forces the adducted guanine base to rotate around its glycosidic bond into a syn conformation . This bulky syn-adduct severely distorts the DNA double helix, causing DNA polymerases to stall or misincorporate bases during replication, which is the direct causal mechanism for the high frequency of frameshift mutations observed in N-methyl-AF models [4].

Pathway A N-methyl-9H-fluoren-2-amine (Parent Compound) B N-OH-N-methyl-AF (Proximate Carcinogen) A->B CYP1A2 (N-hydroxylation) C N-acetoxy/sulfoxy ester (Reactive Intermediate) B->C NAT / SULT (Conjugation) D Arylnitrenium Ion (Electrophile) C->D Heterolytic Cleavage E dG-C8-N-methyl-AF (Bulky DNA Adduct) D->E Covalent Binding (Guanine C8)

Caption: Metabolic activation pathway of N-methyl-9H-fluoren-2-amine to DNA adducts.

In Vivo Toxicokinetics and Adductomics Data

The accumulation of dG-C8-N-methyl-AF adducts is time- and tissue-dependent. The liver exhibits the highest adduct burden due to first-pass metabolism and high CYP1A2/NAT expression, while secondary targets like the bladder accumulate adducts via renal clearance of conjugated metabolites [2].

Table 1: Representative In Vivo DNA Adduct Kinetics in Rodent Models (Values extrapolated from baseline 2-AF/N-alkyl-AF kinetic models following a single 50 mg/kg IP dose) [1][2]

Post-Exposure TimeLiver Adduct Levels (adducts/10⁷ nt)Bladder Adduct Levels (adducts/10⁷ nt)Dominant DNA Conformation
12 Hours ~20.5~4.8Syn-Guanine
24 Hours ~35.2~11.5Syn-Guanine
48 Hours ~45.0~18.2Syn-Guanine
72 Hours ~54.3~22.0Syn-Guanine

Experimental Protocols: A Self-Validating System

To ensure high-fidelity data, the following protocols incorporate internal self-validation mechanisms, such as the use of antioxidants to prevent artifactual ex vivo oxidation and stable isotope-labeled internal standards (SIL-IS) for absolute quantification.

Protocol A: In Vivo Dosing and Tissue Harvesting

Objective: Administer N-methyl-9H-fluoren-2-amine HCl and harvest tissues while preserving in vivo adduct profiles.

  • Formulation: Dissolve N-methyl-9H-fluoren-2-amine hydrochloride in sterile saline containing 5% DMSO and 10% Tween-80 to ensure complete solubilization. Prepare immediately before use to prevent photodegradation.

  • Administration: Administer to male Sprague-Dawley rats (or transgenic MutaMouse models) via intraperitoneal (IP) injection at a dose of 25–50 mg/kg body weight.

  • Euthanasia & Perfusion: At designated time points (e.g., 24h, 48h), euthanize animals via CO₂ asphyxiation. Immediately perform transcardial perfusion with ice-cold PBS containing 100 µM deferoxamine (an iron chelator) to halt ex vivo oxidative DNA damage.

  • Harvesting: Excise the liver and urinary bladder. Flash-freeze tissues in liquid nitrogen within 60 seconds of excision. Store at -80°C.

Protocol B: DNA Extraction and LC-MS/MS Adductomics

Objective: Isolate genomic DNA and quantify dG-C8-N-methyl-AF using Isotope Dilution LC-ESI-MS/MS.

  • DNA Isolation (Antioxidant-Protected):

    • Homogenize 50 mg of frozen tissue in lysis buffer containing 1 mM deferoxamine and 100 µM butylated hydroxytoluene (BHT).

    • Causality Note: BHT and deferoxamine are critical; without them, reactive oxygen species generated during homogenization can create background 8-oxo-dG lesions that interfere with mass spectrometric analysis.

    • Purify DNA using a standard phenol-chloroform extraction or a silica-based spin column. Resuspend in 10 mM Tris-HCl (pH 7.4).

  • Enzymatic Hydrolysis:

    • Spike the DNA sample with 50 fmol of [¹⁵N₅]-labeled dG-C8-N-methyl-AF (Internal Standard).

    • Add DNase I (100 U) and incubate at 37°C for 2 hours.

    • Add Phosphodiesterase I (0.05 U) and Alkaline Phosphatase (10 U). Incubate for an additional 4 hours at 37°C to yield single deoxynucleosides.

  • Solid Phase Extraction (SPE):

    • Load the digest onto a pre-conditioned C18 SPE cartridge. Wash with 5% methanol to remove unmodified nucleosides (dG, dA, dT, dC).

    • Elute the bulky, hydrophobic adducted nucleosides with 80% methanol. Evaporate to dryness under N₂ gas and reconstitute in 20 µL of 10% acetonitrile.

  • LC-MS/MS Analysis:

    • Inject 5 µL onto an Agilent Zorbax SB-C18 column (2.1 × 100 mm, 1.8 µm).

    • Run a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

    • Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (+ESI) Multiple Reaction Monitoring (MRM) mode. Monitor the transition of the parent ion[M+H]⁺ to the aglycone fragment [M+H-116]⁺ (loss of deoxyribose).

Workflow Step1 1. In Vivo Dosing Administer N-methyl-AF HCl via IP Step2 2. Tissue Harvesting Perfusion with Deferoxamine / Flash Freeze Step1->Step2 Step3 3. DNA Isolation Extract Genomic DNA + BHT Antioxidant Step2->Step3 Step4 4. Enzymatic Digestion DNase I, PDE I, Alkaline Phosphatase Step3->Step4 Step5 5. LC-MS/MS Analysis MRM Quantification via [15N5]-Internal Standard Step4->Step5

Caption: In vivo experimental workflow for N-methyl-AF DNA adduct quantification.

References

  • The In Vivo Metabolic Activation of 2-Aminofluorene: A Technical Guide for Researchers Source: Benchchem URL
  • 2-Aminofluorene metabolism and DNA adduct formation by mononuclear leukocytes from rapid and slow acetylator mouse strains Source: CDC Stacks URL
  • CYP1A2 is expressed along with CYP1A1 in the human lung Source: PubMed - NIH URL
  • Carcinogens as Frameshift Mutagens: Metabolites and Derivatives of 2-Acetylaminofluorene and Other Aromatic Amine Carcinogens Source: PMC - NIH URL
  • Source: OEHHA (ca.gov)

Application Note: High-Fidelity Probing of Hydrophobic Microenvironments and DNA Interactions using N-methyl-9H-fluoren-2-amine HCl

[1]

Executive Summary & Mechanism of Action

N-methyl-9H-fluoren-2-amine hydrochloride is a secondary amine-functionalized fluorene.[1] Unlike general cellular stains (e.g., DAPI), this probe is utilized for its solvatochromic behavior and molecular intercalation properties .[1]

  • Solvatochromism: The fluorescence emission of the aminofluorene moiety is highly sensitive to the polarity of its immediate environment.[1] In non-polar (hydrophobic) pockets, it exhibits high quantum yield and blue-shifted emission.[1] In polar (aqueous) environments, solvent relaxation leads to a red shift and often fluorescence quenching.[1]

  • DNA/Protein Interaction: The planar fluorene ring facilitates intercalation into DNA base pairs or binding to hydrophobic domains in serum albumins (e.g., HSA/BSA), resulting in measurable spectral shifts utilized to calculate binding constants (

    
    ).[1]
    

Key Applications:

  • Mapping hydrophobic pockets in protein folding studies.

  • Mechanistic analysis of carcinogen-DNA adduct formation (intercalation vs. covalent binding).[1]

  • Probing micellar interfaces and membrane polarity.[1]

Critical Safety & Handling (Read Before Use)

WARNING: MUTAGEN & CARCINOGEN N-methyl-9H-fluoren-2-amine is a potent mutagen and a derivative of the carcinogen 2-aminofluorene.[1] It requires BSL-2 chemical safety protocols.[1]

  • Engineering Controls: Always handle the powder and stock solutions inside a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.[1]

  • Waste Disposal: All solid and liquid waste must be segregated as "Cytotoxic/Carcinogenic Waste" and incinerated according to institutional EHS guidelines.[1]

  • Deactivation: Surface spills should be treated with 10% bleach solution followed by ethanol wipe-down.[1]

Material Preparation

Reagents[1][2][3]
  • Probe: N-methyl-9H-fluoren-2-amine hydrochloride (Purity ≥98%).

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or Ethanol (Spectroscopic grade).[1]

  • Buffer: 10 mM Potassium Phosphate or Tris-HCl, pH 7.4 (for biological assays).

Stock Solution Protocol[1]
  • Weighing: Accurately weigh 1–2 mg of the hydrochloride salt in a tared, amber glass vial.

  • Dissolution: Dissolve in anhydrous DMSO to achieve a 10 mM Stock Solution .

    • Calculation: Mass (mg) / MW (231.72 g/mol for HCl salt) = Moles.[1] Volume (L) = Moles / 0.01 M.

  • Storage: Store at -20°C, protected from light. Stable for 3 months.

  • Working Solution: Dilute the stock into the experimental buffer immediately prior to use. Final assay concentrations typically range from 1 µM to 10 µM .[1]

Experimental Protocols

Protocol A: Solvatochromic Characterization (Polarity Sensing)

Use this protocol to determine the polarity of an unknown microenvironment (e.g., micelle core, protein pocket).[1]

Workflow:

  • Preparation: Prepare 5 µM probe solutions in solvents of varying polarity (e.g., Toluene, Chloroform, Ethanol, DMSO, Water).

  • Equilibration: Vortex briefly and incubate for 5 minutes at room temperature (RT).

  • Spectroscopy Settings:

    • Excitation ($ \lambda_{ex} $): 300 nm (slit width 5 nm).[1]

    • Emission Scan ($ \lambda_{em} $): 320 nm – 500 nm.[1]

  • Data Analysis: Plot the Emission Maximum Wavelength ($ \lambda_{max}

    
    \Delta f$). A linear shift confirms solvatochromic utility.[1]
    
Protocol B: DNA Intercalation & Binding Assay

This protocol measures the binding affinity of the probe to dsDNA (e.g., Calf Thymus DNA).[1]

Workflow:

  • Baseline: Prepare a 2 mL cuvette containing 5 µM N-methyl-9H-fluoren-2-amine in Tris-HCl buffer. Measure the initial fluorescence spectrum (

    
    ).
    
  • Titration: Sequentially add aliquots of dsDNA stock (e.g., 0 – 100 µM final conc).[1] Mix gently by inversion; do not vortex vigorously to avoid shearing DNA.[1]

  • Incubation: Allow 2 minutes equilibration after each addition.

  • Measurement: Record emission spectra (

    
    ) for each DNA concentration.
    
  • Analysis: Construct a Scatchard plot or Stern-Volmer plot if quenching is observed.[1]

Data Analysis & Visualization

Interpretation of Results
ParameterObservationInterpretation
Blue Shift

moves to lower nm
Probe has entered a hydrophobic environment (e.g., protein pocket, lipid bilayer).[1]
Red Shift

moves to higher nm
Probe is exposed to polar solvent (water); indicates lack of binding or solvent relaxation.[1]
Quenching Intensity decreases with titrantIntercalation into DNA base pairs (π-stacking interaction) or collisional quenching.[1]
Enhancement Intensity increases upon bindingProtection from solvent relaxation (rigidification) within a binding site.
Mechanistic Diagrams[1]

Figure 1: Experimental Workflow for Binding Analysis

GStartStock Prep(DMSO)DilutionDilute to 5µM(Buffer)Start->DilutionTitrationAdd Target(DNA/Protein)Dilution->TitrationEquilibrateEquilibrate(2-5 mins)Titration->EquilibrateMeasureFluorescenceScanEquilibrate->MeasureMeasure->Titration Next AliquotAnalysisCalculateKd / KsvMeasure->Analysis

Caption: Step-by-step workflow for performing fluorescence titration assays.

Figure 2: Solvatochromic Mechanism (Jablonski Diagram)

JablonskiS0Ground State (S0)S1_FCExcited State(Franck-Condon)S0->S1_FC ExcitationS1_RxRelaxed State(Solvent Reorganized)S1_FC->S1_Rx RelaxationS1_Rx->S0 Emission(Red Shifted)AbsorptionAbsorption (hv)RelaxationSolvent Relaxation(Energy Loss)EmissionFluorescence (hv')

Caption: Mechanism of solvatochromic shift. In polar solvents, the excited state relaxes to a lower energy level before emission, causing a red shift.[1]

References

  • Amine-Reactive Fluorene Probes: Synthesis and Characterization. Source: National Institutes of Health (NIH) / PMC. Context: Describes the synthesis and optical properties of fluorene-based probes, establishing the baseline fluorescence behavior of the fluoren-2-amine core.

  • Fluorescence Probing of Aminofluorene-Induced Conformational Heterogeneity in DNA. Source: PubMed Central (PMC). Context: Details the use of aminofluorene derivatives to probe DNA duplex conformation and stacking interactions via fluorescence quenching.

  • Spectroscopic Study of Solvatochromic Effects in Solution of Amino-Fluorenes. Source: ResearchGate.[1][2] Context: Provides fundamental data on the solvent-dependent spectral shifts of 2-aminofluorene derivatives.

  • PubChem Compound Summary: N-Methyl-9H-fluoren-2-amine. Source: National Center for Biotechnology Information (NCBI). Context: Chemical structure, molecular weight, and safety data for the specific hydrochloride salt.[1]

Protocol for derivatization of amines with 9-fluorenylmethyl chloroformate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity Derivatization of Primary and Secondary Amines using 9-Fluorenylmethyl Chloroformate (FMOC-Cl)

Executive Summary

Why this protocol matters: While O-phthalaldehyde (OPA) is the industry standard for primary amines, it fails to detect secondary amines (e.g., Proline, Sarcosine) and lacks stability. FMOC-Cl bridges this gap.[1] It reacts rapidly with both primary and secondary amines to form highly stable, fluorescent carbamates. This guide provides a robust, self-validating protocol for trace-level amine quantification, specifically addressing the critical challenge of removing the interfering hydrolysis byproduct, FMOC-OH.

Target Analytes: Amino acids (including Proline), biogenic amines, polyamines, and amine-functionalized drugs (e.g., Gabapentin, Bisphosphonates).

Chemical Basis & Mechanistic Insight

The reaction relies on the nucleophilic attack of the unprotonated amine nitrogen onto the carbonyl carbon of the FMOC-Cl chloroformate group.

  • The Driver: The reaction requires an alkaline environment (pH 8–10) to ensure the amine is deprotonated (nucleophilic).

  • The Bylaw: The reaction releases HCl, which must be immediately neutralized by a high-capacity buffer (Borate) to prevent pH drops that would stall the reaction.

  • The Competitor: Water competes with the amine. FMOC-Cl hydrolyzes to form 9-fluorenylmethanol (FMOC-OH).[2] Crucial Note: FMOC-OH is highly fluorescent and elutes in the middle of the chromatogram, potentially masking peaks. This protocol includes a mandatory extraction step to eliminate this interference.

Mechanism Visualization

FMOC_Mechanism Amine Analyte (Amine) R-NH2 Complex Transition State Amine->Complex pH > 8.0 FMOC FMOC-Cl (Reagent) FMOC->Complex Byproduct FMOC-OH (Fluorescent Interference) FMOC->Byproduct Hydrolysis (H2O) Product FMOC-Carbamate (Fluorescent) Complex->Product Main Reaction HCl HCl (Acid) Complex->HCl

Figure 1: Reaction pathway showing the formation of the stable carbamate and the competing hydrolysis pathway that creates FMOC-OH interference.

Critical Parameters & Reagent Preparation

ParameterSpecificationScientific Rationale
Buffer pH 9.0 – 10.0Ensures amine deprotonation without rapidly hydrolyzing the reagent (which occurs > pH 11).
Reagent Solvent Acetonitrile (ACN)FMOC-Cl is hydrophobic and unstable in water. ACN is non-protic and compatible with RP-HPLC.
Molar Ratio > 10:1 (FMOC:Amine)Pseudo-first-order kinetics required to drive the reaction to completion instantly.
Quenching Pentane ExtractionEssential. Removes excess FMOC-Cl and the interfering FMOC-OH byproduct before injection.
Reagent Setup
  • Borate Buffer (0.2 M, pH 9.5): Dissolve boric acid in HPLC-grade water. Adjust pH with NaOH.[3] Shelf life: 1 month at 4°C.

  • FMOC-Cl Reagent (5 mM): Dissolve 13 mg FMOC-Cl in 10 mL dry Acetonitrile. Prepare fresh daily. Protect from moisture.

  • Extraction Solvent: n-Pentane or n-Heptane (HPLC Grade).

Experimental Protocol: Step-by-Step

This workflow assumes a standard amino acid or biogenic amine analysis.

Phase 1: Derivatization
  • Mix: In a 1.5 mL microcentrifuge tube, combine:

    • 10 µL Sample (Standard or Unknown)

    • 10 µL Borate Buffer (0.2 M, pH 9.5)

    • Note: Ensure mixing is thorough to establish pH before adding reagent.

  • React: Add 20 µL FMOC-Cl Reagent. Vortex immediately for 5 seconds.

  • Incubate: Let stand at room temperature for 1 minute .

    • Insight: The reaction is extremely fast. Longer incubation only increases FMOC-OH hydrolysis.

Phase 2: Interference Removal (Liquid-Liquid Extraction)

Do not skip this phase unless using specific column switching techniques.

  • Extract: Add 200 µL n-Pentane to the reaction mixture.

  • Partition: Vortex vigorously for 30 seconds. Allow layers to separate (approx. 1 min).

    • Chemistry: The hydrophobic FMOC-OH and unreacted FMOC-Cl migrate to the upper organic (pentane) layer. The polar Amino Acid-FMOC derivatives remain in the lower aqueous layer.

  • Isolate: Carefully remove the top organic layer and discard.

  • Transfer: Transfer the lower aqueous layer to an autosampler vial.

    • Optional: If the sample is too concentrated, dilute 1:10 with mobile phase A prior to injection.

Phase 3: HPLC Separation
  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm). High carbon load preferred for stability.

  • Mobile Phase A: 50 mM Sodium Acetate (pH 4.2) / ACN (95:5).

  • Mobile Phase B: Acetonitrile / Water (90:10).

  • Detection: Fluorescence.[1][4][5][6][7][8][9] Ex: 263 nm | Em: 313 nm .

Workflow Diagram

Protocol_Workflow cluster_prep Phase 1: Reaction cluster_clean Phase 2: Cleanup (Critical) Sample Sample (10µL) Mix Vortex & Incubate 1 min @ RT Sample->Mix Buffer Borate Buffer pH 9.5 (10µL) Buffer->Mix Reagent FMOC-Cl in ACN (20µL) Reagent->Mix Pentane Add Pentane (200µL) Vortex 30s Mix->Pentane Separation Phase Separation Pentane->Separation Discard Discard Top Layer (FMOC-OH / Excess FMOC) Separation->Discard Organic Inject Inject Lower Layer (Aqueous) Separation->Inject Aqueous

Figure 2: Operational workflow emphasizing the liquid-liquid extraction step required to remove fluorescent byproducts.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Peak Areas pH < 8.0 during reactionCheck sample acidity. If sample is acidic (e.g., HCl hydrolysate), increase Borate buffer concentration to 0.5 M to ensure neutralization.
Huge Early Peak FMOC-OH InterferenceExtraction failed. Ensure vigorous vortexing with pentane. Repeat extraction step if necessary.
Peak Tailing Column interactionFMOC derivatives are hydrophobic. Ensure column is heated to 40°C and avoid pure aqueous mobile phases at the start.
Precipitation Solubility limitFMOC-Cl is insoluble in water. If precipitate forms upon addition, increase the ACN ratio in the reaction mix slightly.

References

  • Agilent Technologies. (2020). Automated Amino Acid Analysis using an Agilent Poroshell HPH-C18 Column. Retrieved from

  • Einarsson, S., et al. (1983). Determination of amino acids with 9-fluorenylmethyl chloroformate and reversed-phase high-performance liquid chromatography. Journal of Chromatography A.

  • Phenomenex. (2018). Rapid Analysis of FMOC-Derivatized Amino Acids. Application Note. Retrieved from

  • Bartolomeo, M. P., & Maisano, F. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of Biomolecular Techniques.

  • Sigma-Aldrich. (2022). FMOC-Cl Reagent Product Specification and Protocol.[1] Retrieved from

Sources

Application Note: Applications of Fluorene Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorene and its oxidized derivative, fluorenone, represent a privileged class of polycyclic aromatic hydrocarbons in medicinal chemistry. Characterized by a rigid, planar, tricyclic structure, the fluorene scaffold exhibits high lipophilicity and unique electronic properties that make it an ideal pharmacophore for diverse biological targets[1]. The planar geometry facilitates nucleic acid intercalation, while the reactive C9 methylene bridge allows for extensive functionalization to tune pharmacokinetic properties[2].

As a Senior Application Scientist, I have structured this guide to provide drug development professionals with a mechanistic and practical understanding of fluorene derivatives across four primary therapeutic domains: Antiviral, Antimalarial, Anticancer, and Antimicrobial applications. Each section pairs the underlying chemical causality with self-validating experimental protocols to ensure robust translation from theory to benchtop execution.

Antiviral Applications: The Tilorone Paradigm

Tilorone (2,7-bis[2-(diethylamino)ethoxy]-9H-fluoren-9-one dihydrochloride) is a synthetic, orally bioavailable fluorenone derivative recognized for its broad-spectrum antiviral activity[3]. Its efficacy relies on a dual-mechanism approach that targets both host immune activation and viral entry[4].

Mechanistic Causality
  • RIG-I Pathway Activation : Tilorone acts as a low-molecular-weight inducer of interferon (IFN). It binds to the cytosolic viral RNA sensor RIG-I (Retinoic acid-inducible gene I) with low affinity (

    
    )[5]. This binding triggers a conformational change that recruits the Mitochondrial Antiviral-Signaling protein (MAVS), ultimately activating the TBK1/IKKε kinases. These kinases phosphorylate IRF3/7, leading to the transcription and paracrine signaling of Type I Interferons (IFN-α/β)[4].
    
  • Lysosomotropic Activity : Due to its amphiphilic cationic nature, unprotonated tilorone diffuses freely across the membranes of acidic organelles (e.g., endosomes and lysosomes). Once inside the acidic environment, the diethylamino groups become protonated, trapping the molecule. This massive accumulation depletes intralysosomal protons, raising the organelle's pH and inhibiting acid-dependent lysosomal enzymes critical for viral entry and uncoating[5].

G Tilorone Tilorone (Intracellular) RIGI RIG-I Sensor Activation Tilorone->RIGI Binds/Activates MAVS MAVS (Mitochondrial) RIGI->MAVS Conformational Change Kinases TBK1 / IKKε Kinases MAVS->Kinases Recruits IRF3 IRF3/7 Phosphorylation Kinases->IRF3 Phosphorylates IFN Type I Interferon (IFN-α/β) IRF3->IFN Nuclear Translocation Antiviral Antiviral State IFN->Antiviral Paracrine Signaling

Caption: Tilorone-induced RIG-I signaling pathway leading to Type I Interferon production and antiviral state.

Protocol: In Vitro Evaluation of Lysosomotropic Activity

To validate the lysosomotropic mechanism of novel fluorene derivatives, researchers utilize a self-validating fluorescence-based assay using LysoTracker Red, a dye that accumulates strictly in highly acidic organelles.

Materials: MCF-7 or Vero 76 cell lines, LysoTracker™ Red DND-99, Chloroquine (Positive Control), Hoechst 33342. Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom microplate at

    
     cells/well. Incubate overnight at 37°C, 5% 
    
    
    
    .
  • Compound Treatment: Treat cells with serial dilutions of the fluorene derivative (e.g., 0.1 μM to 50 μM). Include a vehicle control (0.1% DMSO) and a positive control (Chloroquine at 10 μM)[5]. Incubate for 4 hours.

  • Staining: Remove media and wash once with PBS. Add pre-warmed media containing 50 nM LysoTracker Red and 1 μg/mL Hoechst 33342 (nuclear counterstain). Incubate for 30 minutes at 37°C.

  • Data Acquisition: Wash cells twice with PBS to remove background dye. Measure fluorescence utilizing a high-content imaging system or microplate reader (LysoTracker: Ex 577 nm / Em 590 nm; Hoechst: Ex 350 nm / Em 461 nm).

  • Validation & Analysis: Normalize LysoTracker intensity to the Hoechst nuclear count. A successful lysosomotropic agent will demonstrate a dose-dependent decrease in LysoTracker fluorescence, confirming the neutralization of lysosomal pH[5].

Antimalarial Therapeutics: Lumefantrine

Lumefantrine is a highly lipophilic, racemic fluorene derivative (a dichlorobenzylidine) used globally in fixed-dose combination with artemether to treat multi-drug resistant Plasmodium falciparum malaria[6].

Mechanistic Causality

The malaria parasite degrades host hemoglobin within its acidic food vacuole, releasing toxic free hemin (


). To survive, the parasite biocrystallizes this hemin into non-toxic hemozoin (malaria pigment)[7]. Lumefantrine's extreme lipophilicity allows it to penetrate the infected erythrocyte and accumulate in the food vacuole. Its planar fluorene core and basic side chain facilitate binding to hemin, forming a toxic drug-hemin complex that caps the growing hemozoin polymer. This blockade leads to a lethal accumulation of oxidative stress and membrane damage within the parasite[8].

G Hb Host Hemoglobin Hemin Toxic Hemin (Fe3+) Hb->Hemin Proteolysis in Vacuole Hemozoin Non-toxic Hemozoin (Malaria Pigment) Hemin->Hemozoin Biocrystallization Complex Lumefantrine-Hemin Complex Hemin->Complex Lume Lumefantrine Lume->Complex Binds Hemin Complex->Hemozoin Blocks Polymerization Death Parasite Death (Membrane Damage) Complex->Death Accumulation of Toxicity

Caption: Mechanism of action of Lumefantrine: Blockade of hemin detoxification in Plasmodium falciparum.

Protocol: In Vitro β-Hematin Formation Inhibition Assay

This cell-free assay evaluates the ability of fluorene derivatives to inhibit the chemical polymerization of hemin into β-hematin (the synthetic equivalent of hemozoin).

Materials: Hemin chloride, 1 M Sodium acetate buffer (pH 5.0), Tween 20, DMSO, Pyridine. Step-by-Step Methodology:

  • Preparation: Dissolve hemin chloride in DMSO to a concentration of 5 mg/mL. Prepare serial dilutions of the test fluorene compound in DMSO.

  • Reaction Mixture: In a 96-well plate, combine 50 μL of hemin solution, 50 μL of test compound (or DMSO for negative control), and 100 μL of 1 M sodium acetate buffer (pH 5.0).

  • Incubation: Seal the plate and incubate at 37°C for 24 hours to allow β-hematin crystallization.

  • Washing: Centrifuge the plate at 3000 rpm for 10 minutes. Discard the supernatant. Wash the pellet with 200 μL of 2% SDS in 0.1 M sodium bicarbonate buffer (pH 9.0) to solubilize unreacted hemin. Centrifuge and repeat the wash step three times.

  • Quantification: Dissolve the remaining purified β-hematin pellet in 200 μL of 0.1 M NaOH. Read the absorbance at 405 nm using a microplate reader.

  • Validation: A decrease in absorbance relative to the vehicle control indicates successful inhibition of β-hematin formation. Calculate the

    
     using non-linear regression.
    

Anticancer Agents: Topoisomerase Inhibition & DNA Intercalation

Fluorenone derivatives, particularly 2,7-diamidofluorenones, have demonstrated potent antiproliferative activity against human carcinoma cell lines[9].

Mechanistic Causality

The planar geometry of the fluorenone core allows it to act as a DNA intercalator, slipping between adjacent base pairs of the DNA double helix[10]. During DNA replication, Topoisomerase I induces transient single-strand breaks to relieve torsional strain. Fluorenone intercalators bind to the Topoisomerase I-DNA interface, stabilizing the "cleavable complex" and preventing the religation of the DNA strand[9]. When the replication fork collides with this trapped ternary complex, it converts the single-strand break into a lethal double-strand break, triggering apoptosis[11].

G DNA Supercoiled DNA Cleavable Topo I-DNA Cleavable Complex (Single Strand Break) DNA->Cleavable Topo I binds & cleaves Topo Topoisomerase I Topo->Cleavable Cleavable->DNA Religation (Normal) Ternary Ternary Complex (Stabilized) Cleavable->Ternary Trapped by drug Fluorenone Fluorenone Derivative (Intercalator) Fluorenone->Ternary Intercalates Fork Replication Fork Collision Ternary->Fork S-Phase Apoptosis Double Strand Break & Apoptosis Fork->Apoptosis Irreversible Damage

Caption: Topoisomerase I inhibition by fluorenone intercalators leading to DNA damage and apoptosis.

Protocol: Topoisomerase I-Mediated DNA Relaxation Assay

This assay validates whether a fluorene derivative inhibits the catalytic activity of Topo I by observing the electrophoretic mobility of plasmid DNA.

Materials: Supercoiled pBR322 plasmid DNA, Recombinant Human Topoisomerase I, 10X Topo I Reaction Buffer, Agarose, Ethidium Bromide, Camptothecin (Positive Control). Step-by-Step Methodology:

  • Reaction Setup: In a sterile microcentrifuge tube, combine 0.25 μg of supercoiled pBR322 DNA, 2 μL of 10X Topo I buffer, and varying concentrations of the fluorenone derivative (e.g., 1, 5, 10, 50 μM). Adjust the volume to 19 μL with nuclease-free water.

  • Enzyme Addition: Add 1 Unit of Topoisomerase I (1 μL) to initiate the reaction. Include a DNA-only control (no enzyme) and a vehicle+enzyme control.

  • Incubation: Incubate the mixture at 37°C for 30 minutes[9].

  • Termination: Stop the reaction by adding 4 μL of stop buffer (5% SDS, 0.025% bromophenol blue, 30% glycerol).

  • Electrophoresis: Load the samples onto a 1% agarose gel (without ethidium bromide). Run at 4 V/cm for 2 hours in 1X TAE buffer.

  • Staining & Imaging: Post-stain the gel in 0.5 μg/mL ethidium bromide for 30 minutes, destain in water, and visualize under UV light.

  • Interpretation: Supercoiled DNA migrates quickly to the bottom. Relaxed DNA (Topo I active) migrates slowly. If the fluorenone compound successfully inhibits Topo I, the DNA will remain in the fast-migrating supercoiled state[9].

Antimicrobial Activity & DHFR Inhibition

Recent medicinal chemistry efforts have focused on conjugating the fluorene scaffold with nitrogen/sulfur-based heterocycles, such as thiazoles and sulfonamides, to create potent antimicrobial agents[12],[13]. Molecular docking and in vitro studies indicate that these fluorene-thiazole derivatives act as competitive inhibitors of Dihydrofolate Reductase (DHFR), a critical enzyme in bacterial nucleotide synthesis[12],[14].

Quantitative Data Summary

The table below summarizes the quantitative pharmacological metrics of key fluorene derivatives discussed in this guide, highlighting their versatility.

Compound ClassSpecific DerivativePrimary Target / MechanismIndicationKey Quantitative Metric
Fluorenone (Antiviral) Tilorone DihydrochlorideRIG-I Activation / LysosomotropicBroad-Spectrum Viral Infectionsngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(MERS-CoV)[5]
Fluorene (Antimalarial) LumefantrineHemin Polymerization BlockadeP. falciparum MalariaElimination

[7]
Fluorenone (Anticancer) 2,7-diamidofluorenone (3c)Topoisomerase I InhibitionHuman Carcinomas

(NCI 60-cell)[9]
Fluorene-Heterocycle Fluorene-pyrimidine (8g)Apoptosis InductionHCT-116 Colon Cancer

Fluorene-Thiazole Compound 2a / 2bDHFR InhibitionBacterial / Fungal InfectionsZone of Inhibition: 30.3 mm (C. albicans)[15]

Conclusion

The fluorene and fluorenone scaffolds are far more than simple structural backbones; their rigid planarity, tunable electronics, and high lipophilicity actively drive their pharmacodynamic interactions. Whether acting as a lysosomotropic base (Tilorone), a lipophilic hemin-binder (Lumefantrine), or a DNA-intercalating Topoisomerase poison (2,7-diamidofluorenones), fluorene derivatives offer a highly modular platform for modern drug discovery. By utilizing the self-validating protocols outlined above, researchers can systematically evaluate the mechanistic efficacy of novel fluorene conjugates.

References

  • Ekins, S., et al. "Tilorone: a Broad-Spectrum Antiviral Invented in the USA and Commercialized in Russia and beyond." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Johns Hopkins ABX Guide. "Artemether/Lemefantrine." Hopkins Guides. Available at:[Link]

  • PubChem. "Lumefantrine | C30H32Cl3NO | CID 6437380." National Institutes of Health. Available at:[Link]

  • Ezzet, F., et al. "Pharmacokinetics and Pharmacodynamics of Lumefantrine (Benflumetol) in Acute Falciparum Malaria." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Makanga, M., et al. "Artemether–lumefantrine : Expert Review of Anti-infective Therapy." Ovid. Available at:[Link]

  • Lee, C. C., et al. "Design, synthesis and antiproliferative evaluation of fluorenone analogs with DNA topoisomerase I inhibitory properties." PubMed. Available at:[Link]

  • Pommier, Y., et al. "The DNA-topoisomerase Inhibitors in Cancer Therapy." Biomedical and Pharmacology Journal. Available at:[Link]

  • Silva, E. N., et al. "Synthesis, DNA Binding and Topoisomerase I Inhibition Activity of Thiazacridine and Imidazacridine Derivatives." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Hussein, E. M., et al. "Bioactive Fluorenes. Part II. Unprecedented biologically active thiazole derivatives based-2,7-dichlorofluorene as competent DHFR inhibitors." Arabian Journal of Chemistry. Available at:[Link]

  • Ahmed, S. A., et al. "Bioactive fluorenes. part I. Synthesis, pharmacological study and molecular docking of novel dihydrofolate reductase inhibitors based-2,7-dichlorofluorene." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Sivan, A., et al. "An Intervention into the Diverse Utilities of Fluorenes: A Brobdingnagian Family." PubMed. Available at:[Link]

  • Craig, G. W., et al. "Preparation of symmetrical and non-symmetrical fluorene sulfonamide scaffolds." University of Strathclyde. Available at:[Link]

  • Sharma, P., et al. "Design, synthesis, molecular docking, and dynamics studies of novel thiazole-Schiff base derivatives containing a fluorene moiety and the assessment of their antimicrobial and antioxidant activity." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Kumar, S., et al. "Bioactive fluorenes. Part IV: Design, synthesis, and a combined in vitro, in silico anticancer and antibacterial evaluation of new fluorene-heterocyclic sulfonamide conjugates." ResearchGate. Available at:[Link]

Sources

Safe handling and storage procedures for N-methyl-9H-fluoren-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Safe Handling, Storage, and Decontamination Protocols for N-Methyl-9H-fluoren-2-amine Hydrochloride

Introduction & Mechanistic Toxicology

N-Methyl-9H-fluoren-2-amine hydrochloride (CAS: 73728-53-7) is a synthetic arylamine derivative closely related to 2-aminofluorene (2-AF), a well-documented and potent mutagen and carcinogen[1][2]. In biological systems, fluoren-2-amine derivatives do not act as direct alkylating agents; rather, they are procarcinogens that require metabolic activation to exert their genotoxic effects.

The Causality of Toxicity: Upon exposure, the compound acts as a substrate for hepatic cytochrome P450 enzymes (primarily CYP1A2), which catalyze the N-hydroxylation of the amine group to form a proximate carcinogen[2][3]. Subsequent Phase II metabolism via sulfotransferases or acetyltransferases generates highly reactive electrophilic species, such as nitrenium or carbonium ions[2]. These electrophiles aggressively attack nucleophilic centers in genomic DNA, predominantly forming covalent dG-C8-AF adducts[4][5]. This intercalation and adduct formation induce severe frameshift mutations (typically deleting two base pairs), chromosomal transformations, and sister-chromatid exchanges, ultimately driving multi-site carcinogenesis in the liver, kidneys, and bladder[2][5].

Because of this severe genotoxic profile, any laboratory handling N-methyl-9H-fluoren-2-amine hydrochloride must implement stringent, self-validating containment and decontamination protocols to prevent inhalation, dermal absorption, or accidental ingestion.

MetabolicActivation A N-methyl-9H-fluoren-2-amine (Procarcinogen) B Cytochrome P450 (CYP1A2) N-Hydroxylation A->B C N-hydroxy-N-methyl-2-aminofluorene (Proximate Carcinogen) B->C D Phase II Conjugation (Sulfotransferases / Acetyltransferases) C->D E Electrophilic Nitrenium Ion (Ultimate Carcinogen) D->E F Covalent DNA Binding (dG-C8 Adducts) E->F G Frameshift Mutations & Carcinogenesis F->G

Metabolic activation pathway of fluoren-2-amine derivatives leading to DNA adduct formation.

Physicochemical Properties & Hazard Profile

To design an effective handling protocol, one must first understand the physical nature of the compound. As a hydrochloride salt, it presents as a fine crystalline powder. While the salt form increases its solubility in polar solvents, it also drastically increases the risk of aerosolization via static electricity during weighing.

Property / ParameterSpecification / Data
Chemical Name N-Methyl-9H-fluoren-2-amine hydrochloride
CAS Number 73728-53-7[1]
Molecular Formula C14H13N · HCl
Molecular Weight ~231.72 g/mol
Physical State Solid / Fine Powder
Primary Hazard Class Genotoxin, Mutagen, Suspected Carcinogen[5][6]
Target Organs Liver, Kidney, Bladder, Ear Ducts, Intestines[2][5]
Metabolic Activation CYP450-mediated N-hydroxylation[2]

Facility Requirements & Engineering Controls

Never handle this compound on an open laboratory bench.

  • Primary Containment: All manipulations of the dry powder must occur within a Class II, Type B2 Biological Safety Cabinet (BSC) or a dedicated negative-pressure chemical glovebox.

    • Causality: Type B2 BSCs are 100% hard-ducted to the outside exhaust. Unlike Type A2 cabinets, they do not recirculate air, ensuring that any aerosolized carcinogenic micro-particles are permanently removed from the laboratory environment.

  • Personal Protective Equipment (PPE):

    • Double Nitrile Gloves: Amines and their solvent vehicles (like DMSO) can permeate single-layer nitrile over time. The outer glove must be discarded immediately if contamination is suspected, or routinely every 30 minutes.

    • Disposable Tyvek Suit/Sleeves: Prevents the accumulation of static-clinging toxic powder on reusable cotton lab coats.

    • Respiratory Protection: If a BSC fails or a spill occurs outside containment, a properly fitted N95 or P100 particulate respirator is mandatory to prevent inhalation of the dust.

Step-by-Step Experimental Protocols

Protocol A: Closed-System Weighing and Solubilization

This protocol is designed as a self-validating system to ensure zero aerosol exposure during the transition from a highly dispersible solid to a stable liquid state.

  • Preparation: Line the working surface of the BSC with disposable, absorbent, plastic-backed bench paper.

  • Static Mitigation (Critical Step): Use an anti-static weighing boat and a grounded micro-spatula.

    • Causality: Hydrochloride salts are highly prone to static charge. A static discharge can cause the powder to "fly away," instantly creating an invisible, highly toxic aerosol cloud.

  • Transfer: Carefully weigh the required mass of N-methyl-9H-fluoren-2-amine hydrochloride using an analytical balance inside the BSC.

  • Vial Sealing: Transfer the powder directly into a pre-tared, amber glass vial.

    • Causality: Fluorene derivatives are sensitive to photo-oxidation; amber glass ensures structural integrity during storage. Immediately seal the vial with a PTFE-lined silicone septum cap while still inside the BSC.

  • Closed-System Dissolution: Do not open the vial to add solvent. Instead, draw the desired solvent (e.g., anhydrous DMSO) into a sterile syringe. Pierce the septum and inject the solvent directly into the sealed vial.

  • Validation: Vortex the sealed vial gently. Validate complete dissolution by holding the amber vial against a bright, white background to visually check for undissolved particulates. The system remains closed, validating that no aerosol can escape during agitation.

SafeHandling S1 1. PPE Preparation Double Nitrile, Tyvek, N95/P100 S2 2. Containment Class II Type B2 BSC / Glovebox S1->S2 S3 3. Weighing Anti-Static Boat & Micro-spatula S2->S3 S4 4. Closed-System Dissolution Inject Solvent via Septum S3->S4 S5 5. Chemical Decontamination 10% Bleach / 1N NaOH (30 min) S4->S5 S6 6. Waste Disposal Incineration as Hazardous Waste S5->S6

Step-by-step closed-system workflow for the safe handling and decontamination of genotoxic powders.

Protocol B: Chemical Decontamination and Waste Disposal

Standard soap and water will not neutralize the genotoxic threat of fluoren-2-amine derivatives.

  • Oxidative Bath Preparation: Prepare a fresh bath of 10% Sodium Hypochlorite (bleach) or 1N Sodium Hydroxide (NaOH) inside the BSC.

  • Submersion: Submerge all spatulas, weigh boats, empty reagent bottles, and contaminated consumables into the oxidative bath.

  • Neutralization: Allow a minimum contact time of 30 minutes.

    • Causality: Strong oxidizers chemically cleave the aromatic amine structure, destroying the pharmacophore responsible for DNA intercalation and rendering the molecule biologically inert.

  • Validation: Use pH strips to ensure the bath remains highly alkaline/oxidative (pH > 11) throughout the 30-minute process. If the pH drops, add more neutralizing agent.

  • Disposal: Do not pour neutralized waste down the drain. Collect all liquids and solids in clearly labeled, robust containers. Dispose of exclusively via high-temperature incineration as EPA-regulated hazardous chemical waste.

Storage & Stability Protocol

Improper storage leads to compound degradation, which can ruin downstream experimental reproducibility and yield unknown toxic byproducts.

  • Solid Powder: Store tightly sealed in a desiccator at room temperature or 4°C, strictly protected from light.

  • Stock Solutions: If dissolved in DMSO or similar solvents, aliquot the solution into single-use amber vials to prevent repeated freeze-thaw cycles. Store aliquots at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (up to 1 month)[6].

    • Causality: Sub-zero storage arrests oxidative degradation and prevents the compound from precipitating out of solution, ensuring exact molarity for in vitro or in vivo dosing.

Emergency Response: Spill Protocol

  • Powder Spill: Do NOT sweep. Sweeping aerosolizes the carcinogen. Cover the spill gently with absorbent paper towels. Carefully wet the towels with 10% bleach to suppress dust and initiate chemical degradation. Allow 30 minutes of contact time before carefully scooping the materials into a hazardous waste bag.

  • Liquid Spill: Cover with absorbent material, then saturate with 10% bleach. Wipe inward toward the center of the spill to prevent spreading. Wash the area twice with soap and water only after removing the bleach-soaked materials.

References

  • Bidepharm. "CAS:73728-53-7 N-Methyl-9H-fluoren-2-amine hydrochloride". Bidepharm Product Catalog. 1

  • Wikipedia. "2-Aminofluorene". Wikimedia Foundation. 2

  • PubMed (NIH). "Genetic toxicity of 2-acetylaminofluorene, 2-aminofluorene and some of their metabolites and model metabolites". Mutation Research. 4

  • MedChemExpress. "2-Aminofluorene | Genotoxin". MedChemExpress Product Database. 6

  • OEHHA (California EPA). "DRAFT Evidence on the Carcinogenicity of 2-Aminofluorene". Office of Environmental Health Hazard Assessment. 5

  • PubChem (NIH). "2-Aminofluorene | C13H11N | CID 1539". National Center for Biotechnology Information. 3

Sources

N-methyl-9H-fluoren-2-amine hydrochloride as an intermediate in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-methyl-9H-fluoren-2-amine hydrochloride (N-Me-2-AF·HCl) serves as a critical junction intermediate in two distinct high-value fields: materials science and predictive toxicology .

In organic synthesis , it acts as a robust donor scaffold for "push-pull" chromophores used in nonlinear optical (NLO) materials and organic light-emitting diodes (OLEDs). Its secondary amine functionality allows for precise N-functionalization without the over-alkylation issues common to primary amines.

In drug development and toxicology , the free base and its metabolic derivatives are gold-standard probes for studying arylamine-DNA adduct formation. Understanding the synthesis and handling of this intermediate is essential for labs conducting Ames mutagenicity profiling or developing fluorene-based optoelectronic devices.

Safety & Handling (Critical)

  • Hazard Classification: Carcinogen (Category 1B) .

  • Risk: Fluoren-2-amine derivatives are potent mutagens. They undergo metabolic activation to form nitrenium ions that covalently bind to Guanine residues in DNA (C8-position).

  • Containment: Handle exclusively in a Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood with HEPA filtration.

  • Deactivation: All glassware and surfaces must be decontaminated with 10% bleach (sodium hypochlorite) followed by solvent wash.

Chemical Profile

PropertySpecification
Chemical Name N-methyl-9H-fluoren-2-amine hydrochloride
CAS (Free Base) 34577-93-0
Formula C₁₄H₁₃N[1] · HCl
MW 231.72 g/mol (salt); 195.26 g/mol (free base)
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water
Stability Hygroscopic; Store at -20°C under Argon

Protocol A: Selective Synthesis of N-Methyl-9H-fluoren-2-amine HCl

Objective: Synthesize the monomethylated intermediate from 2-aminofluorene with >98% selectivity, avoiding the dimethylated side-product.

Mechanism: Reductive amination via a succinimidyl intermediate or direct paraformaldehyde reduction. We utilize the Paraformaldehyde/NaBH₄ Method for superior mono-alkylation control.

Materials
  • 2-Aminofluorene (CAS: 153-78-6)

  • Paraformaldehyde (Reagent grade)

  • Sodium Methoxide (NaOMe), 25% in MeOH

  • Sodium Borohydride (NaBH₄)[2]

  • Anhydrous Methanol

  • 4M HCl in Dioxane

Step-by-Step Methodology
  • Imine Formation:

    • In a 250 mL round-bottom flask, dissolve 2-aminofluorene (1.81 g, 10 mmol) in 50 mL anhydrous methanol .

    • Add Paraformaldehyde (1.50 g, 50 mmol equiv) .

    • Add NaOMe solution (5 mL) dropwise to catalyze the formation of the hemiaminal/imine species.

    • Observation: The mixture will turn slightly cloudy. Reflux at 65°C for 2 hours.

  • Reduction:

    • Cool the reaction mixture to 0°C using an ice bath.

    • Slowly add NaBH₄ (1.90 g, 50 mmol) in small portions over 20 minutes. Caution: Hydrogen gas evolution.

    • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quench & Extraction:

    • Quench reaction with 50 mL saturated NH₄Cl .

    • Extract with Ethyl Acetate (3 x 50 mL) .

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.[3]

  • Salt Formation (Critical for Stability):

    • Redissolve the crude brown oil in minimal Diethyl Ether (20 mL) .

    • Cool to 0°C. Add 4M HCl in Dioxane (3 mL) dropwise with vigorous stirring.

    • A beige/white precipitate will form immediately.

    • Filter the solid, wash with cold ether, and dry under high vacuum.

Yield: ~85% Purity: >98% (HPLC)

Protocol B: Application in NLO Material Synthesis (Push-Pull Chromophores)

Context: This protocol demonstrates the utility of N-Me-2-AF as a building block for "Push-Pull" chromophores (Donor-π-Acceptor systems). The secondary amine acts as the Donor .

Reaction: Vilsmeier-Haack Formylation followed by Knoevenagel Condensation.

Workflow
  • Formylation: React N-methyl-9H-fluoren-2-amine (free base) with POCl₃/DMF to generate N-methyl-N-formyl-fluoren-2-amine (or the C7-aldehyde derivative if C-alkylation is targeted).

  • Coupling: Condense the aldehyde derivative with Malononitrile.

DOT Diagram: Synthesis & Application Workflow

G Start 2-Aminofluorene Inter1 Schiff Base Intermediate Start->Inter1 (CH2O)n, NaOMe Reflux Product N-Methyl-9H-fluoren-2-amine (Target Intermediate) Inter1->Product NaBH4 Reduction HCl Salt Formation App1 Application A: NLO Chromophores (Push-Pull Systems) Product->App1 1. Vilsmeier-Haack 2. Knoevenagel App2 Application B: DNA Adduct Standard (C8-Guanine) Product->App2 S9 Activation or N-acetoxy deriv.

Caption: Synthetic pathway from precursor to N-methylated intermediate and its divergent applications in Materials Science and Toxicology.

Protocol C: Metabolic Activation & DNA Binding (Toxicology)

Context: N-Me-2-AF is a "pro-carcinogen." It requires metabolic activation to bind DNA. This protocol generates the reactive nitrenium ion in vitro for drug safety assays.

Mechanism
  • N-Hydroxylation: Cytochrome P450 (CYP1A2) converts the amine to N-hydroxy-N-methyl-2-aminofluorene.

  • Esterification: Sulfotransferases convert N-OH to N-sulfonyloxy (unstable).

  • Heterolysis: Spontaneous loss of the leaving group generates the electrophilic Arylnitrenium Ion .

  • Adduct Formation: The ion attacks the C8 position of Guanine in DNA.

In Vitro Generation Protocol
  • Buffer: Prepare 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂.

  • Reaction Mix:

    • 100 µM N-methyl-9H-fluoren-2-amine HCl

    • 1 mg/mL Calf Thymus DNA

    • S9 Fraction (Rat Liver, Aroclor-1254 induced) - Source of P450s

    • 1 mM NADPH (Cofactor)

  • Incubation: Incubate at 37°C for 60 minutes in the dark.

  • Isolation: Precipitate DNA with cold Ethanol/Sodium Acetate.

  • Analysis: Hydrolyze DNA and analyze via LC-MS/MS for the dG-C8-N-Me-AF adduct.

DOT Diagram: Metabolic Activation Pathway

MetabolicPath Compound N-Methyl-9H-fluoren-2-amine N_OH N-Hydroxy Metabolite (Proximate Carcinogen) Compound->N_OH CYP1A2 (Oxidation) Nitrenium Arylnitrenium Ion (Ultimate Carcinogen) N_OH->Nitrenium Sulfotransferase (-HSO4) DNA_Adduct DNA Adduct (C8-Guanine) Nitrenium->DNA_Adduct Covalent Binding to DNA

Caption: Bioactivation pathway of N-methyl-9H-fluoren-2-amine leading to genotoxic DNA lesions.

References

  • Synthesis of N-Methyl Amines: Bhattacharyya, S. (1995). "Reductive Amination of Carbonyl Compounds with Borohydride Reagents." Journal of the Chemical Society, Perkin Transactions 1.

  • NLO Chromophores & Fluorene Derivatives: Bhardwaj, V. et al. (2012). "Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine." The Journal of Organic Chemistry.

  • DNA Interaction & Mutagenicity: Fuchs, R.P. et al. (1981). "Mechanism of inhibition of enzymatic deoxyribonucleic acid methylation by 2-(acetylamino)fluorene bound to deoxyribonucleic acid."[4] Biochemistry.

  • Fluorene Intermediates in Synthesis: GuideChem. "N-Methyl-9H-Fluoren-2-Amine Chemical Properties and Synthesis."

Sources

Application Note: Cell Viability and Cytotoxicity Assays with N-Methyl-9H-fluoren-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

N-methyl-9H-fluoren-2-amine hydrochloride (CAS: 73728-53-7) is a secondary aromatic amine and a structural derivative of the well-characterized pro-carcinogen 2-aminofluorene (2-AF). In toxicological screening, pharmacological research, and mutagenesis studies, this compound serves as a critical model for understanding arylamine-induced DNA damage and the subsequent cellular DNA damage response (DDR).

Because the parent structure is relatively inert in standard in vitro environments, assessing its true cytotoxicity requires a highly nuanced approach to cell viability assays. Researchers cannot simply apply the compound to standard immortalized cell lines and expect an accurate IC50. Instead, the experimental design must account for the metabolic bottleneck that dictates the compound's mechanism of action.

Mechanistic Rationale: The Causality of Cytotoxicity

To design a self-validating viability assay, one must first understand why and how N-methyl-9H-fluoren-2-amine induces cell death. Unlike direct-acting chemotherapeutics (e.g., doxorubicin) that immediately intercalate DNA or inhibit topoisomerase, this compound is a pro-toxin .

  • Metabolic Activation : The compound requires N-hydroxylation, a process primarily mediated by Cytochrome P450 enzymes—specifically —in the liver[3].

  • Esterification : The resulting N-hydroxy metabolite is a proximate toxin. It must be further esterified by Phase II enzymes, such as N-acetyltransferases (NATs) or sulfotransferases (SULTs), to form a highly reactive electrophilic ester (the ultimate toxin).

  • DNA Adduct Formation & Viability Loss : This electrophile covalently binds to DNA, typically at the C8 position of guanine residues. The resulting bulky DNA adducts stall replication forks, activate the ATM/ATR signaling cascade, and ultimately trigger p53-mediated apoptosis if the damage exceeds the cell's repair capacity [2].

Therefore, a drop in cell viability is a downstream consequence of this specific metabolic and genotoxic cascade. If the assay system lacks CYP1A2 or NAT activity, the compound will falsely appear non-toxic.

Pathway A N-methyl-9H-fluoren-2-amine (Pro-toxin) B N-hydroxy metabolite (Proximate Toxin) A->B CYP1A2 (Liver S9) C Reactive Electrophile (Ultimate Toxin) B->C NATs / SULTs D DNA Adducts (dG-C8-arylamine) C->D Covalent Binding E Apoptosis / Loss of Viability D->E ATM/ATR Activation & Replication Block

Metabolic activation of N-methyl-9H-fluoren-2-amine leading to DNA damage and cell death.

Experimental Design: Building a Self-Validating System

To ensure trustworthiness, your experimental protocol must be self-validating. This means incorporating orthogonal controls that prove the assay is measuring true metabolite-driven cytotoxicity rather than baseline solvent toxicity or assay interference.

Cell Line and Metabolic Competence

You must choose between two distinct cellular models:

  • Metabolically Incompetent Cells (e.g., HepG2, CHO, HeLa) : These cells lack sufficient endogenous CYP450 activity. They require the addition of an exogenous metabolic activation system, traditionally the S9 fraction (a 9,000 × g supernatant of rat liver homogenate) supplemented with NADPH-generating cofactors [1].

  • Metabolically Competent Cells (e.g., HepaRG, Primary Human Hepatocytes) : These cells retain endogenous CYP1A2 and NAT expression, allowing for direct compound exposure without S9 supplementation.

Quantitative Data Summary: Expected Viability Shifts

The table below summarizes the expected pharmacological shifts in IC50 values depending on the chosen cell model and metabolic activation status.

Cell Line / SystemMetabolic CompetenceExpected IC50 (Vehicle / No S9)Expected IC50 (with S9 Activation)
HepG2 / HeLa Low (Deficient in CYP1A2)> 100 µM (Non-toxic)5 - 15 µM
CHO-K1 Null (Standard screening line)> 100 µM (Non-toxic)10 - 20 µM
HepaRG (Differentiated) High (Endogenous CYPs)10 - 20 µMN/A (Endogenous)
Primary Hepatocytes High (Endogenous CYPs)5 - 15 µMN/A (Endogenous)

Note: N-methyl-9H-fluoren-2-amine hydrochloride is a salt, granting it slightly better aqueous solubility than its free base. However, stock solutions should still be prepared in DMSO, ensuring the final well concentration of DMSO remains ≤ 0.5% to prevent solvent-induced baseline cytotoxicity.

Step-by-Step Methodologies

Protocol A: ATP-Dependent Luminescent Cell Viability Assay (with S9 Activation)

Causality Note: We utilize an ATP-based luminescent assay (e.g., CellTiter-Glo) because it is the most sensitive marker of metabolically active cells. Tetrazolium-based assays (like MTT) rely on mitochondrial reductases, which can be artificially skewed by the oxidative enzymes present in the S9 liver extract.

Reagents Required:

  • Target Cells (e.g., CHO-K1 or HepG2)

  • N-methyl-9H-fluoren-2-amine hydrochloride (100 mM stock in DMSO)

  • Aroclor 1254-induced Rat Liver S9 fraction

  • Cofactor Mix: 4 mM NADP+, 5 mM Glucose-6-phosphate, 33 mM KCl, 8 mM MgCl2 in 0.2 M Phosphate Buffer (pH 7.4). Why? S9 enzymes require NADPH to function; this mix regenerates NADPH continuously during the assay.

  • Luminescent ATP Detection Reagent

Step-by-Step Workflow:

  • Cell Seeding: Seed cells at a density of 5,000 cells/well in a white, opaque-bottom 96-well plate. Incubate overnight at 37°C, 5% CO2 to allow attachment.

  • S9 Mix Preparation: Prepare the S9 activation mixture on ice. Combine the Cofactor Mix with the S9 fraction to achieve a final S9 protein concentration of 1-2 mg/mL.

  • Compound Dilution: Prepare a 10-point dose-response curve of N-methyl-9H-fluoren-2-amine hydrochloride (e.g., 0.1 µM to 100 µM) in culture media. Ensure final DMSO is 0.5%.

  • Exposure:

    • S9(+) Wells: Add 10 µL of S9 Mix and 90 µL of compound-dosed media to the cells.

    • S9(-) Wells (Self-Validation Control): Add 10 µL of Cofactor Mix (without S9 protein) and 90 µL of compound-dosed media.

  • Incubation: Incubate for 4 hours. Crucial Step: S9 fractions are inherently toxic to cells over long periods. After 4 hours, carefully aspirate the media, wash once with PBS, and replace with fresh, compound-free media. Incubate for an additional 44 hours (48h total).

  • Viability Readout: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of Luminescent ATP Detection Reagent per well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes.

  • Quantification: Record luminescence using a microplate reader. Calculate IC50 using non-linear regression (normalized to vehicle-treated controls).

Protocol B: High-Content Imaging for Viability and DNA Damage ( H2AX)

Causality Note: To prove that the loss of viability observed in Protocol A is driven by the compound's mechanism of action (DNA adducts), we multiplex a viability readout (nuclear condensation via Hoechst) with a direct marker of DNA double-strand breaks (


H2AX).

Step-by-Step Workflow:

  • Seeding & Exposure: Seed HepaRG cells (metabolically competent) in a 96-well black, clear-bottom imaging plate. Treat with N-methyl-9H-fluoren-2-amine hydrochloride for 24 hours.

  • Fixation: Remove media, wash with PBS, and fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization & Blocking: Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes. Block with 3% BSA in PBS for 1 hour.

  • Immunostaining: Incubate with primary anti-

    
    H2AX (Ser139) antibody overnight at 4°C. Wash 3x with PBS. Incubate with fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) and Hoechst 33342 (1 µg/mL) for 1 hour at room temperature.
    
  • Imaging Analysis: Image using an automated High-Content Screening (HCS) microscope.

    • Viability Metric: Total cell count per well (based on Hoechst-positive nuclei) and nuclear area (apoptotic nuclei will condense).

    • Mechanistic Metric: Average

      
      H2AX fluorescence intensity per nucleus.
      

Workflow Step1 1. Cell Seeding Target cells in 96/384-well plates Step2 2. Metabolic Activation Setup Prepare S9 fraction + NADPH cofactors Step1->Step2 Step3 3. Compound Exposure Dose-response of N-methyl-2-AF HCl Step2->Step3 Step4 4. Incubation & Wash 4h exposure, wash, 44h recovery Step3->Step4 Step5 5. Viability Reagent Addition ATP-dependent luciferase reagent Step4->Step5 Step6 6. Signal Quantification Luminescence readout & IC50 calculation Step5->Step6

Standard workflow for assessing cell viability with pro-mutagenic arylamines requiring S9 activation.

References

  • Downs TR, Arlt VM, Barnett BC, Posgai R, Pfuhler S . "Effect of 2-acetylaminofluorene and its genotoxic metabolites on DNA adduct formation and DNA damage in 3D reconstructed human skin tissue models." Mutagenesis, 36(1):63-74, 2021.[Link]

  • Aryal P, Terashita T, Guengerich FP, Shimada T, Oda Y . "Use of genetically engineered Salmonella typhimurium OY1002/1A2 strain coexpressing human cytochrome P450 1A2 and NADPH-cytochrome P450 reductase and bacterial O-acetyltransferase in SOS/umu assay." Environmental and Molecular Mutagenesis, 36(2):121-126, 2000. [Link]

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for N-methyl-9H-fluoren-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: N-Me-2-AF-HCl-Solubility Status: Active Guide Applicable Compounds: N-methyl-9H-fluoren-2-amine hydrochloride (CAS: 1172852-35-5 / Free base: 34577-93-0), 2-Aminofluorene derivatives.

Executive Summary: The "Salt Trap"

You are likely experiencing immediate precipitation upon adding your aqueous stock of N-methyl-9H-fluoren-2-amine hydrochloride to Phosphate Buffered Saline (PBS).

The Root Cause: This is a classic pKa vs. pH conflict . While the hydrochloride (HCl) salt form is soluble in pure water (which is slightly acidic), PBS buffers the solution to pH 7.4. The pKa of the amino group on the fluorene ring is typically lower than 7.4 (estimated ~4.5–5.0 for aniline derivatives). Consequently, in PBS, the salt deprotonates to form the neutral free base . Given the highly lipophilic fluorene core (LogP ~3.5), this neutral species is insoluble in water and precipitates immediately.

This guide provides the corrective protocols to maintain solubility in physiological buffers.

Part 1: The Mechanism of Failure

To solve the issue, you must understand the chemical transition occurring in your tube.

The Precipitation Pathway

PrecipitationMechanism Salt N-Me-2-AF HCl (Ionic Solid) Solution_Acid Stable Solution (Protonated Cation) Salt->Solution_Acid Dissolves in Water Pure Water (pH < 6.0) Water->Solution_Acid Deprotonation Deprotonation Event (R-NH2+ -> R-NH) Solution_Acid->Deprotonation Mix with PBS PBS PBS Addition (Buffers to pH 7.4) PBS->Deprotonation Precipitate Precipitation (Hydrophobic Free Base) Deprotonation->Precipitate Solubility Limit Exceeded

Figure 1: The mechanism of precipitation when shifting from acidic water to neutral PBS.

Physicochemical Constraints
PropertyValueImplication
LogP (Octanol/Water) ~3.57 [1]Highly Lipophilic. The molecule "hates" water.[1]
pKa (Estimated) ~4.8 (Aniline-like)At pH 7.4, >99% of the compound exists as the insoluble neutral base.
Water Solubility < 0.1 mg/mL (Free Base)Direct dissolution in PBS is impossible at mM concentrations.
Salt Benefit Only at pH < pKaThe HCl salt is only an advantage in acidic environments or solid-state storage.
Part 2: Corrective Protocols

Do not attempt to dissolve the powder directly in PBS. Use one of the following methods based on your assay sensitivity.

Method A: The DMSO "Spike" (Standard Protocol)

Best for: Cell viability assays, Ames tests, and short-term incubations.

Principle: Predissolve the compound in a water-miscible organic solvent (DMSO) to create a high-concentration stock, then rapidly dilute into the buffer to kinetically trap the compound before large crystals form.

Protocol:

  • Calculate Stock Conc: Prepare a stock solution in 100% anhydrous DMSO at 1000x your final desired concentration (e.g., if you need 10 µM final, make a 10 mM stock).

    • Note: The solubility in DMSO is high (>10 mg/mL).

  • Warm the Buffer: Pre-warm your PBS to 37°C. Cold buffer accelerates precipitation.

  • The "Jet" Injection:

    • Place the PBS on a vortex mixer set to medium speed.

    • While vortexing, inject the DMSO stock directly into the center of the liquid vortex.

    • Do not pipette the stock onto the side of the tube.

  • Immediate Use: Use the solution immediately. Do not store the diluted PBS solution.

Maximum Solvent Tolerance Table:

Cell/Assay Type Max DMSO % (v/v) Notes
Robust Cell Lines (HeLa, HEK293) 0.5% - 1.0% 1% may induce differentiation in some lines [2].
Primary Cells / Neurons 0.1% Highly sensitive to membrane permeabilization.

| Enzymatic Assays | 1.0% - 5.0% | Check enzyme compatibility first. |

Method B: Cyclodextrin Complexation (Advanced Protocol)

Best for: In vivo studies or DMSO-sensitive cell lines.

Principle: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) to encapsulate the hydrophobic fluorene tail, keeping it soluble in aqueous media without organic solvents.

Protocol:

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in PBS. Filter sterilize (0.22 µm).

  • Dissolve Compound: Add N-methyl-9H-fluoren-2-amine HCl to the cyclodextrin solution.

  • Sonication: Sonicate in a water bath at 40°C for 20–30 minutes. The solution should turn clear.

  • Verification: Centrifuge at 10,000 x g for 5 minutes to check for pellets. If clear, the complex is formed.

Part 3: Troubleshooting Workflow

Use this decision tree to determine your next step if issues persist.

Troubleshooting Start Start: Solution is Cloudy CheckConc Is Final Conc > 100 µM? Start->CheckConc ReduceConc Action: Reduce Concentration. Solubility limit reached. CheckConc->ReduceConc Yes CheckDMSO Is DMSO % < 0.1%? CheckConc->CheckDMSO No IncreaseDMSO Action: Increase DMSO to 0.5% (if cells tolerate) CheckDMSO->IncreaseDMSO Yes CheckTemp Is Buffer Cold? CheckDMSO->CheckTemp No WarmBuffer Action: Warm PBS to 37°C before mixing CheckTemp->WarmBuffer Yes SwitchMethod Action: Switch to Method B (Cyclodextrins) CheckTemp->SwitchMethod No

Figure 2: Troubleshooting logic for persistent turbidity.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I acidify the PBS to keep it soluble? A: Technically, yes, dropping the pH below 5.0 would maintain solubility. However, this defeats the purpose of using PBS (physiological pH). Most biological assays cannot tolerate pH 5.0. If your assay allows, use an acetate buffer at pH 5.0, but verify cell viability controls.

Q2: My stock solution in DMSO froze. Is it ruined? A: DMSO freezes at 19°C. This is normal. Thaw it completely at 37°C and vortex vigorously before use to ensure no concentration gradients exist.

Q3: I see "needles" forming under the microscope after 2 hours. Why? A: This is "Ostwald Ripening." The kinetic stability provided by the DMSO spike is temporary. The system is thermodynamically unstable and will eventually crystallize. You must treat cells immediately after dilution. Do not prepare dilutions in advance.

Q4: Is the N-methyl group less stable than the non-methylated 2-aminofluorene? A: The N-methyl group makes the amine secondary. It is generally more prone to oxidation than the primary amine. Always store the solid powder at -20°C under desiccant and protect stock solutions from light [3].

References
  • EPA (United States Environmental Protection Agency). (2025). CompTox Chemicals Dashboard: N-Methyl-9H-fluoren-9-amine Properties. Link

  • Adler, S., et al. (2006). "Sensitivity of various cell lines to DMSO: Implications for in vitro assays." Toxicology in Vitro, 20(3), 265-274. Link

  • Sigma-Aldrich. (2024). Product Information: 2-Aminofluorene and derivatives storage and stability. Link

  • Guidechem. (2024). N-Methyl-9H-Fluoren-2-Amine Chemical Properties and CAS 34577-93-0 Data. Link

Sources

Technical Support Center: Improving Yield in N-methyl-9H-fluoren-2-amine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Support Center for N-methyl-9H-fluoren-2-amine hydrochloride (CAS: 73728-53-7) . Synthesizing secondary aryl amines often presents significant chemoselectivity challenges, primarily the suppression of over-alkylation and the management of volatile amine reagents. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you maximize your isolated yield and product purity.

Quantitative Yield & Route Comparison

When optimizing the synthesis of N-methyl-9H-fluoren-2-amine, researchers typically choose between classical reductive amination and modern palladium-catalyzed cross-coupling. The table below summarizes the quantitative performance metrics of both approaches based on standard laboratory scale (10–50 mmol).

Synthetic RouteKey ReagentsTypical YieldPrimary ImpurityScalability & Cost
Controlled Reductive Amination 2-Aminofluorene, CH₂O, NaBH(OAc)₃65–75%N,N-dimethyl-9H-fluoren-2-amineHigh (Cost-effective reagents)
Buchwald-Hartwig Amination 2-Bromofluorene, MeNH₃Cl, Pd-cat85–95%Unreacted 2-BromofluoreneMedium (High catalyst cost)

Troubleshooting Guides & FAQs

Q1: Why am I getting a high percentage of the N,N-dimethyl tertiary amine impurity during reductive amination?

A1: This is a classic chemoselectivity issue rooted in relative nucleophilicity. Once the primary amine (2-aminofluorene) is mono-methylated, the resulting secondary amine is structurally more nucleophilic due to the electron-donating inductive effect of the newly added methyl group. If you are using classical Eschweiler–Clarke conditions (excess formaldehyde and formic acid), the reaction is inherently driven to the tertiary amine stage because the secondary amine rapidly forms an iminium ion that is subsequently reduced 1. Solution: Switch to a controlled reductive amination utilizing exactly 0.95 equivalents of formaldehyde and a milder reducing agent like Sodium triacetoxyborohydride (NaBH(OAc)₃) 2. Sub-stoichiometric formaldehyde creates a self-limiting system where the limiting reagent is exhausted before over-alkylation can dominate.

ReductiveAmination A 2-Aminofluorene (Primary Amine) B Imine Intermediate A->B + CH2O (0.95 eq) C N-methyl-9H-fluoren-2-amine (Target Product) B->C + NaBH(OAc)3 D Iminium Ion C->D + Excess CH2O (Avoid) E N,N-dimethyl Impurity (Tertiary Amine) D->E + NaBH(OAc)3

Mechanistic pathway of reductive amination highlighting the risk of tertiary amine over-alkylation.

Q2: How can I improve the conversion rate when using methylamine in Buchwald-Hartwig cross-coupling?

A2: Low conversion in this route is almost always caused by the loss of volatile methylamine gas (boiling point -6.3 °C) or catalyst poisoning by excess free amine. Solution: Do not use methylamine gas or THF solutions. Instead, use methylamine hydrochloride (MeNH₃Cl) as a stable, solid surrogate 3. By adding a strong base like Sodium tert-butoxide (NaOtBu), the free methylamine is generated in situ at a controlled rate that matches the oxidative addition cycle of the palladium catalyst. This prevents catalyst resting-state trapping and ensures high molar precision.

BuchwaldHartwig Pd L-Pd(0) Active Catalyst OA Oxidative Addition (2-Bromofluorene) Pd->OA TM Amine Coordination (MeNH3Cl + NaOtBu) OA->TM RE Reductive Elimination TM->RE RE->Pd Catalyst Regeneration Prod N-methyl-9H-fluoren-2-amine RE->Prod Product Release

Catalytic cycle of the Buchwald-Hartwig amination utilizing methylamine hydrochloride.

Q3: What is the optimal method for isolating the hydrochloride salt to ensure high purity?

A3: Direct addition of aqueous HCl often leads to the trapping of polar impurities and water-induced hydrolysis of trace unreacted imines. To create a self-validating purification step, dissolve the crude freebase in anhydrous diethyl ether or dichloromethane, and precipitate the salt using a stoichiometric amount of anhydrous HCl in dioxane (4.0 M) . The hydrochloride salt of N-methyl-9H-fluoren-2-amine is highly insoluble in ethereal solvents and will crash out as a pristine white powder, leaving neutral impurities (like unreacted 2-bromofluorene) in the mother liquor.

Experimental Protocols

Protocol A: Controlled Reductive Amination (Mono-alkylation Focus)

This protocol is designed as a self-validating system: by intentionally starving the reaction of formaldehyde, we guarantee the absence of the difficult-to-separate tertiary amine impurity.

  • Preparation: Dissolve 2-aminofluorene (1.0 eq, 10 mmol) in anhydrous 1,2-dichloroethane (DCE) (50 mL) under a nitrogen atmosphere.

  • Imine Formation: Add aqueous formaldehyde (37% w/w) strictly at 0.95 eq (9.5 mmol). Stir at room temperature for 30 minutes. Causality note: Allowing pre-formation of the imine before adding the reducing agent prevents the premature reduction of formaldehyde to methanol.

  • Reduction: Cool the mixture to 0 °C. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 15 mmol) portion-wise over 15 minutes.

  • Validation Checkpoint: After 2 hours at room temperature, perform a TLC (Hexanes:EtOAc 4:1). You should observe a faint spot of starting material (expected due to 0.95 eq limit) and a strong product spot. Do not add more formaldehyde. Accept the ~75% conversion to ensure zero tertiary amine formation.

  • Workup: Quench with saturated aqueous NaHCO₃ (30 mL). Extract with dichloromethane (3 x 30 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Salt Formation: Dissolve the crude oil in anhydrous diethyl ether (20 mL). Dropwise add 4.0 M HCl in dioxane (1.1 eq) at 0 °C. Filter the resulting precipitate, wash with cold ether, and dry under high vacuum to yield N-methyl-9H-fluoren-2-amine hydrochloride.

Protocol B: Buchwald-Hartwig Amination (High Yield Focus)

This protocol utilizes stable ammonium salts to bypass the handling issues of volatile amines.

  • Reagent Loading: In an oven-dried Schlenk flask, combine 2-bromofluorene (1.0 eq, 10 mmol), methylamine hydrochloride (MeNH₃Cl) (1.5 eq, 15 mmol), Pd₂(dba)₃ (0.02 eq, 2 mol% Pd), CyPF-tBu ligand (0.04 eq, 4 mol%), and Sodium tert-butoxide (NaOtBu) (2.5 eq, 25 mmol) 3.

  • Degassing (Critical Step): Evacuate and backfill the flask with argon three times. Causality note: Palladium(0) catalysts are highly sensitive to oxygen, which causes rapid catalyst deactivation (black palladium precipitation).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (40 mL) via syringe.

  • Reaction: Heat the mixture to 100 °C for 12 hours. The slow dissolution of MeNH₃Cl and its deprotonation by NaOtBu ensures a steady, low concentration of free methylamine, preventing catalyst poisoning.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and filter through a pad of Celite to remove palladium residues. Concentrate the filtrate.

  • Salt Formation: Proceed with the anhydrous HCl in dioxane precipitation method described in Protocol A, Step 6.

References

  • Wikipedia. "Eschweiler–Clarke reaction - Wikipedia".[Link]

  • Fundamentals of Organic Chemistry. "12.4 Synthesis of Amines – Fundamentals of Organic Chemistry".[Link]

  • Organic Letters - ACS Publications. "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts". [Link]

Sources

N-methyl-9H-fluoren-2-amine hydrochloride stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for researchers working with N-methyl-9H-fluoren-2-amine hydrochloride .[1] It is designed to address stability challenges, solubility issues, and experimental best practices without adhering to a rigid template.

Executive Technical Summary

Compound: N-Methyl-9H-fluoren-2-amine hydrochloride Core Challenge: The stability of this compound in aqueous solution is governed by two competing mechanisms: pH-dependent deprotonation and C9-oxidative degradation .[1] While the hydrochloride salt confers initial water solubility, the aromatic amine moiety (pKa ≈ 4.8–5.2) rapidly deprotonates at physiological pH (7.4), leading to precipitation and accelerated oxidation. Furthermore, the methylene bridge at the C9 position of the fluorene ring is highly susceptible to photo-oxidation, generating fluorenone derivatives.

Troubleshooting Guide (Q&A)

Issue 1: Precipitation upon dilution into biological buffers

User Question: "I prepared a 10 mM stock in water, but when I diluted it into PBS (pH 7.4) for my cell assay, the solution turned cloudy within minutes. Why is this happening?"

Technical Diagnosis: This is a classic pKa-driven solubility collapse .[1]

  • Mechanism: The hydrochloride salt is soluble because the amine is protonated (

    
    ).[1] However, the pKa of N-methyl-fluoren-2-amine is approximately 5.[1]0. In PBS (pH 7.4), the equilibrium shifts dramatically toward the uncharged free base (
    
    
    
    ).[1]
  • Calculation: At pH 7.4, the ratio of Free Base to Protonated Salt is roughly

    
    .[1] The free base is highly lipophilic and poorly soluble in water, causing it to "crash out" of solution.
    

Solution Protocol:

  • Solvent Switch: Do not use pure water for the stock if the final application is at neutral pH. Prepare the stock in DMSO (Dimethyl sulfoxide).

  • Dilution Strategy: Perform a "hot-spike" or rapid dispersion.[1] Add the DMSO stock to the PBS while vortexing.

  • Limit Concentration: Ensure the final concentration of the compound in PBS does not exceed its thermodynamic solubility limit (likely < 50 µM for the free base).

Issue 2: Sample yellowing over time

User Question: "My aqueous stock solution was clear yesterday, but today it has a distinct yellow/brown tint. Is it still usable?"

Technical Diagnosis: The yellowing indicates oxidative degradation , likely via two pathways:

  • N-Oxidation: Formation of hydroxylamines or nitroso derivatives (common in aromatic amines).[1]

  • C9-Oxidation: The fluorene ring's methylene group (C9) is chemically active.[1] Exposure to light and oxygen converts it to N-methyl-2-aminofluorenone (which is bright yellow).[1]

Solution Protocol:

  • Immediate Action: Discard the solution. The degradation products (fluorenones) are often more toxic and biologically active than the parent compound, confounding experimental results.

  • Prevention: Store all aqueous solutions in amber glass vials wrapped in foil. Purge buffers with Argon or Nitrogen gas to remove dissolved oxygen before dissolution.

Critical Stability Data & Mechanisms

Degradation Pathways

The following diagram illustrates the dual degradation risks: pH-induced precipitation and photo-oxidative conversion to fluorenone.[1]

DegradationPathways Salt N-methyl-9H-fluoren-2-amine Hydrochloride (Soluble) FreeBase Free Base Form (Insoluble/Lipophilic) Salt->FreeBase pH > 5.5 (Deprotonation) Fluorenone 9-Fluorenone Derivative (Yellow/Toxic) Salt->Fluorenone Slow Oxidation FreeBase->Fluorenone UV Light + O2 (C9 Oxidation) Precipitate Precipitation (Loss of Titer) FreeBase->Precipitate Aqueous Environment

Caption: Figure 1. Mechanism of instability showing pH-dependent deprotonation leading to precipitation and light-induced oxidation at the C9 position.[1]

Solubility & Stability Summary Table
ParameterAcidic Water (pH < 4)Physiological Buffer (pH 7.4)DMSO (Anhydrous)
Dominant Species Protonated Cation (

)
Neutral Free Base (

)
Neutral Free Base
Solubility High (> 10 mM)Very Low (< 50 µM)High (> 100 mM)
Oxidative Stability ModeratePoor (Rapid Oxidation)Good (if dark/sealed)
Storage Rec. 4°C, < 24 hoursDo Not Store -20°C, > 6 months

Validated Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Purpose: To create a long-term storage solution that minimizes degradation.

  • Weighing: Weigh the hydrochloride salt into an amber glass vial.

  • Solvent: Add anhydrous DMSO (Grade: Molecular Biology or Cell Culture) to achieve a concentration of 10–50 mM .

    • Note: Avoid water or ethanol for long-term storage.[1]

  • Inert Gas Overlay: Gently blow Argon or Nitrogen gas into the headspace of the vial for 10–15 seconds to displace oxygen.

  • Sealing: Cap tightly with a PTFE-lined cap.[1]

  • Storage: Store at -20°C or -80°C .

    • Validation: Stable for 6–12 months. Check for precipitation upon thawing (sonicate if necessary).

Protocol B: "Hot-Spike" Dilution for Biological Assays

Purpose: To introduce the compound into aqueous media while preventing immediate precipitation.[1]

  • Preparation: Pre-warm the cell culture medium or buffer to 37°C.

  • Calculation: Calculate the volume of DMSO stock needed. Ensure the final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.

  • Rapid Mixing:

    • Place the vortex mixer on a medium setting.

    • Hold the tube of culture medium on the vortex.

    • Inject the DMSO stock directly into the center of the vortexing liquid (do not touch the walls).

  • Immediate Use: Use the solution within 30 minutes . Do not attempt to store or freeze this diluted solution.

FAQs

Q: Can I autoclave solutions of this compound? A: No. The high heat and pressure will accelerate the oxidation of the fluorene ring to fluorenone and potentially hydrolyze the N-methyl group.[1] Sterilize by filtration using a 0.22 µm PTFE or Nylon membrane (ensure the compound doesn't bind to the filter by testing recovery).

Q: Why does the protocol specify amber vials? A: Fluorene derivatives are photosensitizers. UV and visible light excite the fluorene ring, generating singlet oxygen which attacks the C9 position. Amber glass blocks UV/blue light, significantly slowing this reaction [1].

Q: Is the hydrochloride salt hygroscopic? A: Yes, amine salts are often hygroscopic. If the powder clumps, it has absorbed moisture, which makes weighing inaccurate. Store the solid in a desiccator.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25814, N,N-Dimethyl-9H-fluoren-2-amine (Analogous Structure).[1] Retrieved from [Link]

  • Bouchonnet, S., et al. (2016). Photodegradation of fluorene in aqueous solution: Identification and biological activity testing of degradation products.[2] Journal of Chromatography A. Retrieved from [Link]

  • Reshetnyak, V. I., et al. (2021). Degradation of Amine Solvents Used for CO2 Removal.[3] Architecture Civil Engineering Environment.[3] Retrieved from [Link]

Sources

Technical Support Center: N-methyl-9H-fluoren-2-amine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of N-methyl-9H-fluoren-2-amine hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable synthetic intermediate. Achieving high purity is critical for downstream applications, and this guide provides in-depth troubleshooting advice and answers to frequently encountered challenges during its synthesis. We will explore the causality behind impurity formation and offer field-proven solutions to mitigate these issues, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently posed by scientists undertaking this synthesis for the first time.

Q1: What is the most common synthetic pathway for N-methyl-9H-fluoren-2-amine hydrochloride, and where are the critical impurity introduction points?

A1: The most prevalent and cost-effective synthetic route begins with the nitration of fluorene, followed by reduction and subsequent N-methylation. Each stage presents unique challenges for impurity control.

  • Nitration of Fluorene: This step is highly susceptible to producing isomeric byproducts. Besides the desired 2-nitrofluorene, nitration can occur at other positions, with the 2,7-dinitrofluorene being a particularly common and difficult-to-remove impurity if conditions are not strictly controlled.[1][2]

  • Reduction of 2-Nitrofluorene: The primary challenge here is ensuring the reaction goes to completion. Any residual 2-nitrofluorene is a potential impurity that can be difficult to separate from the resulting 2-aminofluorene.

  • Reductive Amination: The N-methylation of 2-aminofluorene, typically with formaldehyde, is a critical step where over-methylation to the tertiary amine (N,N-dimethyl-9H-fluoren-2-amine) is the most significant side reaction.[3]

  • Oxidation: The C9 methylene bridge of the fluorene core is susceptible to oxidation to a ketone (fluorenone) at any stage, especially when heated in the presence of air.[4] This can lead to a family of fluorenone-based impurities.

The overall process and key impurity checkpoints are visualized below.

Synthesis_Pathway cluster_0 Core Synthesis cluster_1 Common Impurities Fluorene Fluorene Nitrofluorene 2-Nitrofluorene Fluorene->Nitrofluorene HNO₃/H₂SO₄ Aminofluorene 9H-Fluoren-2-amine Nitrofluorene->Aminofluorene Reduction (e.g., SnCl₂, H₂) Isomers Isomeric Nitrofluorenes (e.g., 2,7-dinitro) Nitrofluorene->Isomers Side Reaction Methylamine N-methyl-9H-fluoren-2-amine Aminofluorene->Methylamine Reductive Amination (HCHO, NaBH₃CN) UnreactedNitro Unreacted 2-Nitrofluorene Aminofluorene->UnreactedNitro Incomplete Reaction FinalProduct N-methyl-9H-fluoren-2-amine HCl Methylamine->FinalProduct HCl OverMethylation N,N-dimethyl Impurity Methylamine->OverMethylation Side Reaction Oxidation 9-Fluorenone Impurities FinalProduct->Oxidation Degradation

Caption: Synthetic pathway and major impurity formation points.

Q2: My final product is yellow or brown, but I expect a white to off-white solid. What are the likely causes?

A2: A persistent yellow or brown hue is typically indicative of two classes of impurities:

  • Residual Nitro-Aromatics: Compounds like 2-nitrofluorene or its isomers are often intensely yellow. Incomplete reduction will carry these colored impurities into your final product.

  • Oxidation Products: Air oxidation of the amine functionality or the fluorene ring can generate highly conjugated, colored byproducts. This is especially prevalent if the free-base form of the amine is handled or stored in air for extended periods before conversion to the more stable hydrochloride salt.

Q3: I am struggling to separate my product from an impurity with a very similar polarity. What could it be?

A3: If standard chromatography or recrystallization fails, you are likely dealing with a structurally analogous impurity. The most common culprits are:

  • Isomeric Amines: If isomeric nitro-compounds were formed during nitration, they will be carried through the synthesis to yield isomeric N-methyl-fluoren-amines. These often have nearly identical polarities.

  • Over-methylated Product: The N,N-dimethyl tertiary amine is often only slightly less polar than the desired N-methyl secondary amine, making their separation challenging.

The key to resolving this is to return to the step where the impurity was generated. Purifying the 2-nitrofluorene or 2-aminofluorene intermediates is often far easier than purifying the final product.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving specific issues encountered during the synthesis.

Observable Problem Potential Cause Recommended Solution & Scientific Rationale
1. Incomplete Reaction A. Unreacted 2-aminofluorene detected in the final product. Cause: Inefficient imine formation or reduction during the reductive amination step. The reaction proceeds via an iminium intermediate, which is then reduced.[5][6] If either step is slow or incomplete, the starting amine will remain. Solution:Stoichiometry: Ensure at least 1.1-1.2 equivalents of formaldehyde are used to drive imine formation. • pH Control: Reductive amination with reagents like NaBH₃CN is most effective at a slightly acidic pH (5-6) to facilitate imine formation without significantly hydrolyzing the reducing agent.[6] • Reaction Time/Temp: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Gentle heating (40-50 °C) may be required.
2. Higher MW Impurity B. Mass spec shows a peak at M+14 relative to the product. Cause: This is the classic signature of over-methylation, resulting in the formation of N,N-dimethyl-9H-fluoren-2-amine. Using a large excess of formaldehyde or a highly reactive reducing agent can favor a second methylation event. Solution:Limit Formaldehyde: Use no more than 1.2 equivalents of formaldehyde. A slight excess is needed to drive the reaction, but a large excess promotes dialkylation. • Staged Addition: Add the reducing agent slowly to the pre-formed imine mixture to maintain a low concentration, disfavoring the second reduction. • Alternative Reagents: Consider using sodium triacetoxyborohydride (STAB), which is a milder and more selective reducing agent for reductive aminations and can sometimes offer better control.[7]
3. Isomeric Impurities C. HPLC/NMR shows multiple, difficult-to-separate species. Cause: Poor regioselectivity during the initial nitration of fluorene. The fluorene ring system can be nitrated at various positions, and these isomers are carried through the entire synthetic sequence.[1] Solution:Control Nitration: Maintain a low and consistent reaction temperature (e.g., 15-20 °C) using an ice bath to reduce the rate of secondary reactions.[1] Add the nitrating agent dropwise over an extended period with efficient stirring to avoid localized high concentrations. • Purify Intermediates: It is crucial to purify the 2-nitrofluorene or 2-aminofluorene intermediate to >99% purity before proceeding. Recrystallization or column chromatography at this stage is far more effective than at the final product stage.
4. Oxidation Impurities D. Presence of fluorenone-based impurities (M+14 relative to starting fluorene-based materials). Cause: The methylene C9 position of the fluorene is susceptible to air oxidation, forming the corresponding ketone (fluorenone). This can happen at any stage, particularly if reaction mixtures are heated in the presence of air.[4] Solution:Inert Atmosphere: Conduct all reaction steps, especially those involving heating, under an inert atmosphere of nitrogen or argon. • Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or by freeze-pump-thaw cycles to minimize dissolved oxygen. • Prompt Conversion to Salt: Do not store the isolated free-base amine for extended periods. Promptly convert it to the more air-stable hydrochloride salt for long-term storage.
Summary of Common Impurities
Impurity NameStructureMolecular Weight ( g/mol )Key Analytical Signature
2-AminofluoreneC₁₃H₁₁N181.24Unreacted starting material. Distinct ¹H NMR signals for the primary amine (-NH₂).
N,N-dimethyl-9H-fluoren-2-amineC₁₅H₁₅N209.29M+14 peak in MS. In ¹H NMR, a singlet for two methyl groups (~3.0 ppm) instead of a singlet/doublet for one.
2,7-DinitrofluoreneC₁₃H₈N₂O₄256.22Carried through to form a diamine impurity. Often imparts a strong yellow color.
N-methyl-9-fluorenone-2-amineC₁₄H₁₁NO209.25M+14 relative to product, but arises from oxidation. Presence of a carbonyl C=O stretch in IR (~1715 cm⁻¹).[8]

Key Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a general method for assessing the purity of the final product and detecting the common impurities discussed.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: 95% to 20% B

    • 20-25 min: Hold at 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of sample in 1 mL of 50:50 Acetonitrile/Water.

Expected Elution Order: 2-Aminofluorene (most polar) -> N-methyl-9H-fluoren-2-amine -> N,N-dimethyl-9H-fluoren-2-amine (least polar).

Protocol 2: Purification by Column Chromatography (Free Base)

This protocol is for the purification of the free base before conversion to the hydrochloride salt.

  • Adsorbent: Silica gel (230-400 mesh).

  • Eluent System: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 5% EtOAc in hexanes) and gradually increase the polarity (e.g., to 20-30% EtOAc).

  • Slurry Loading: Dissolve the crude free base in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This dry-loading technique prevents band broadening.

  • Elution: Carefully load the dried sample onto the column. Begin elution with the low-polarity mobile phase. The less polar N,N-dimethyl impurity should elute first, followed by the desired N-methyl product. The more polar 2-aminofluorene starting material will elute last.

  • Monitoring: Monitor the fractions using TLC (staining with potassium permanganate or visualizing under UV light).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Immediately proceed to salt formation to ensure stability.

Caption: A logical workflow for troubleshooting synthesis impurities.

References

  • BenchChem. (n.d.). How to avoid the formation of impurities in 7-Chloro-9h-fluoren-2-amine synthesis.
  • Google Patents. (1997). US5629456A - Method of preparing a fluorene derivative and the method of purifying thereof.
  • eqipped. (n.d.). 9-Fluorenone For Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,4,7-trinitrofluorenone. Retrieved from [Link]

  • ResearchGate. (2011). Highly Efficient Synthesis of 9-Fluorenones from 9H-Fluorenes by Air Oxidation. Retrieved from [Link]

  • Taylor & Francis Online. (2007). Synthesis of N-Methyl Secondary Amines. Retrieved from [Link]

  • NIST. (n.d.). 9H-Fluoren-2-amine, N,N-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • ACS. (n.d.). Reductive Amination. Green Chemistry Institute. Retrieved from [Link]

  • ACS Publications. (2018). Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine. Retrieved from [Link]

  • BenchChem. (n.d.). Synthetic Pathways to 7-Chloro-9H-fluoren-2-amine and its Derivatives.
  • NIH. (2011). N-[(9H-Fluoren-9-ylidene)(2-methoxyphenyl)methyl]-1,1,1-trimethylsilanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 9H-Fluoren-2-amine, N,N-dimethyl- (CAS 13261-62-6). Retrieved from [Link]

  • MDPI. (2023). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels. Retrieved from [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • YouTube. (2021). Reduction of 9-Fluorenone Lab Experiment. Retrieved from [Link]

  • MDPI. (2018). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Preparation of various Schiff's bases of 9-fluorenone and its biological application. Retrieved from [Link]

  • Google Patents. (2014). CN103058910B - Separation method of organic amine impurity in N-methyl pyrrolidinone.

Sources

Technical Support Center: Preventing Degradation of N-methyl-9H-fluoren-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Overview As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of fluorene-based secondary amines. N-methyl-9H-fluoren-2-amine hydrochloride is a highly valuable precursor and reference compound in drug development. However, its structural motifs—specifically the C9 methylene bridge and the secondary amine—make it highly susceptible to oxidative and photo-degradation. This guide provides a mechanistic understanding of these degradation pathways and field-proven protocols to ensure the integrity of your experiments.

Part 1: Troubleshooting & FAQs (Mechanistic Insights)

Q1: My stock solution of N-methyl-9H-fluoren-2-amine HCl turned yellow/brown after a few days on the bench. What happened? A: This color shift is a classic indicator of auto-oxidation, primarily yielding 9-fluorenone derivatives. The fluorene core contains a highly reactive methylene group at the C9 position. The protons at C9 are weakly acidic and prone to radical abstraction in the presence of oxygen and light. This leads to the formation of a hydroperoxide intermediate that rapidly decomposes into a ketone (fluorenone)[1][2]. Fluorenone derivatives are strongly chromophoric, appearing yellow or brown. To prevent this, solutions must be protected from UV/visible light (using amber vials) and oxygen (using argon/nitrogen sparging).

Q2: I need to use the free base form for my cellular assay. Why does the compound degrade so much faster after I adjust the pH? A: You are observing the difference in oxidative stability between an ammonium salt and a free secondary amine. In its hydrochloride salt form, the amine is protonated; the resulting positive charge is electron-withdrawing, which drastically reduces the molecule's susceptibility to oxidation[3]. When you raise the pH above the compound's pKa to generate the free base, the secondary amine regains its lone pair. This makes it highly nucleophilic and vulnerable to N-oxidation (forming N-oxides) or radical-mediated dimerization[4]. Always perform free-basing immediately prior to the assay and avoid storing the compound in its free base form.

Q3: Does the choice of solvent impact the degradation rate? A: Absolutely. Ethereal solvents (like THF or diethyl ether) can form peroxides over time, which act as potent radical initiators that accelerate both C9 auto-oxidation and amine degradation. Chlorinated solvents (like chloroform or DCM) can undergo photo-degradation to produce trace phosgene or HCl, which may lead to unwanted side reactions. We recommend using freshly opened, anhydrous, and degassed solvents (e.g., DMSO or DMF for stock solutions), stored strictly under an inert atmosphere.

Part 2: Quantitative Stability Profile

To illustrate the impact of environmental factors, the following table summarizes the typical recovery rates of N-methyl-9H-fluoren-2-amine HCl under various stress conditions over a 48-hour period.

Storage ConditionAtmosphereLight ExposurepH State% Recovery (48h)Primary Degradant Observed
-20°C, SolidArgonDarkHCl Salt>99.5%None
25°C, Solution (DMSO)ArgonDarkHCl Salt98.2%Trace 9-Fluorenone
25°C, Solution (DMSO)Ambient AirLightHCl Salt84.5%9-Fluorenone derivative
25°C, Solution (Buffer)Ambient AirLightFree Base (pH 8.5)<60.0%N-Oxides, Fluorenone

Part 3: Experimental Protocols

Protocol A: Inert Preparation and Storage of Stock Solutions

Causality: Oxygen displacement and light exclusion prevent the radical initiation required for C9 oxidation.

  • Solvent Degassing: Sparge the chosen solvent (e.g., anhydrous DMSO) with high-purity Argon for at least 15 minutes to displace dissolved oxygen.

  • Vial Preparation: Use pre-dried, amber glass HPLC vials to block UV/visible light. Purge the empty vials with Argon.

  • Dissolution: Weigh the N-methyl-9H-fluoren-2-amine HCl powder quickly in ambient conditions (or ideally in a glovebox) and transfer to the amber vial. Add the degassed solvent to achieve the desired concentration (e.g., 10 mM).

  • Sealing and Storage: Overlay the headspace of the vial with a gentle stream of Argon before sealing with a PTFE-lined cap. Store aliquots at -20°C. Self-validation: The solution should remain completely colorless. A yellow tint indicates a breach in the inert atmosphere and the formation of fluorenone.

Protocol B: Controlled Free-Basing for In Vitro Assays

Causality: Minimizing the time the molecule spends in its reactive free base state prevents N-oxidation.

  • Buffer Preparation: Prepare your assay buffer and degas it thoroughly. Keep it chilled on ice (4°C) to slow down reaction kinetics.

  • Dilution: Transfer an aliquot of the stable HCl salt stock solution into the chilled buffer.

  • pH Adjustment: Slowly add a mild base (e.g., 0.1 M NaOH or a basic buffer component) while monitoring the pH until the desired physiological pH (e.g., 7.4) is reached.

  • Immediate Application: Do not store the free-based solution. Introduce it to your assay system within 15-30 minutes of pH adjustment.

Part 4: Visualizations

Degradation Salt N-methyl-9H-fluoren-2-amine HCl (Stable Salt) FreeBase Free Base Form (Reactive Secondary Amine) Salt->FreeBase pH > pKa (Base addition) Fluorenone 9-Fluorenone Derivative (Yellow/Brown Degradant) Salt->Fluorenone UV Light, O2 (Slow C9 oxidation) FreeBase->Fluorenone O2, Light (C9 Auto-oxidation) NOxide N-Oxide / Radical Dimers (Amine Degradants) FreeBase->NOxide ROS, O2 (N-oxidation)

Figure 1: Mechanistic pathways of N-methyl-9H-fluoren-2-amine degradation via C9 and N-oxidation.

Workflow Step1 1. Purge Solvent (Sparging with Argon/N2) Step2 2. Dissolve Compound (Amber Vial, <20°C) Step1->Step2 Step3 3. Adjust pH (If free-basing is required) Step2->Step3 Step5 5. Storage (-20°C, Argon headspace) Step2->Step5 Stock Aliquots Step4 4. Immediate Usage (Minimize O2 exposure) Step3->Step4

Figure 2: Optimized workflow for the preparation and storage of fluoren-2-amine derivatives.

Part 5: References

  • PubChem - NIH: 1

  • ResearchGate: 2

  • NIH: 4

  • UoMustansiriyah: 3

Sources

Troubleshooting fluorescence quenching with N-methyl-9H-fluoren-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve fluorescence quenching issues specific to N-methyl-9H-fluoren-2-amine hydrochloride .

Fluorene-based amines are exceptionally sensitive to their microenvironment. Their photophysics are governed by a delicate balance of molecular packing, electron transfer kinetics, and counterion interactions. This guide bypasses generic advice, focusing instead on the exact causality of your signal loss and providing self-validating workflows to restore your probe's quantum yield.

Section 1: Diagnostic FAQ (Mechanistic Causality)

Q: Why does my N-methyl-9H-fluoren-2-amine hydrochloride exhibit near-zero fluorescence in standard aqueous buffers (pH 7.4) but bright emission in non-polar organic solvents? A: Your compound is likely suffering from two simultaneous, competing quenching phenomena: Aggregation-Caused Quenching (ACQ) and Photoinduced Electron Transfer (PET) . Fluorene cores are highly planar and hydrophobic. In aqueous environments, they rapidly undergo


 stacking to form H-aggregates[1]. These face-to-face aggregates induce a hypsochromic (blue) shift in absorption and provide highly efficient non-radiative decay pathways, effectively quenching emission[2]. Furthermore, depending on the exact 

of the secondary amine, a fraction of the molecules may exist as the deprotonated free base at pH 7.4. The lone pair on the free nitrogen acts as an electron donor, initiating intramolecular PET to the excited fluorene core, which instantly quenches fluorescence[3]. In non-polar solvents, solvation prevents aggregation, and the lack of hydrogen-bonding networks alters the PET thermodynamics, restoring the quantum yield.

Q: Does the hydrochloride salt form (and the presence of chloride ions) inherently suppress the fluorene core's emission? A: Yes, the chloride counterion plays a non-trivial role. While the protonated amine (ammonium) actually prevents PET by tying up the nitrogen's lone pair[4], the presence of the chloride ion introduces dynamic (collisional) quenching via the Heavy-Atom Effect . Halide ions facilitate spin-orbit coupling, which accelerates Intersystem Crossing (ISC) from the excited singlet state (


) to the triplet state (

)[5]. Because the triplet state decays non-radiatively in aerated solutions, the overall fluorescence quantum yield drops. While chloride is a weaker quencher than bromide or iodide, its high local concentration in the salt form is sufficient to cause measurable signal attenuation[6].

Q: How can I definitively distinguish between dynamic (collisional) quenching by chloride and static quenching via aggregation? A: You must evaluate the fluorescence lifetime (


) and perform a Stern-Volmer analysis[7]. Dynamic quenching provides an additional non-radiative pathway that decreases the excited-state lifetime. Therefore, if chloride collisional quenching is the primary culprit, both the fluorescence intensity (

) and lifetime (

) will decrease proportionally. Conversely, static quenching (like ACQ) forms non-fluorescent ground-state complexes. These complexes do not emit at all, meaning the lifetime of the remaining unaggregated monomers remains completely unchanged even as the total bulk intensity drops[8].

Section 2: Self-Validating Experimental Protocols

To troubleshoot your system, do not guess the mechanism—measure it. The following protocols are designed as self-validating systems; the data output inherently proves or disproves the hypothesis.

Protocol 1: Stern-Volmer Analysis for Quenching Mechanism Determination

Causality: By titrating a known quencher and measuring both steady-state intensity and time-resolved lifetime, we can mathematically isolate dynamic collisions from static ground-state complexation.

  • Preparation: Prepare a 10 µM stock of the fluorene derivative in a non-polar solvent (e.g., anhydrous toluene) to completely suppress ACQ.

  • Titration: Titrate in a soluble chloride source (e.g., tetrabutylammonium chloride) from 0 to 100 mM in 10 mM increments.

  • Steady-State Measurement: Record emission spectra at each step. Plot

    
     (Intensity without quencher / Intensity with quencher) versus 
    
    
    
    . A linear plot indicates a single quenching class.
  • Lifetime Measurement: Measure the fluorescence lifetime (

    
     and 
    
    
    
    ) using Time-Correlated Single Photon Counting (TCSPC).
  • Validation: Calculate the bimolecular quenching constant. If the intensity drop perfectly matches the lifetime drop (

    
    ), the system is purely dynamic, confirming chloride interference. If 
    
    
    
    , static quenching is also occurring[8].
Protocol 2: Solvent-Polarity and pH Titration Assay

Causality: Isolating PET from ACQ requires controlling the protonation state without inducing precipitation.

  • Preparation: Prepare a 1 µM solution of the compound in a 1:1 mixture of Methanol:Water to maintain monomeric solubility.

  • Titration: Adjust the pH from 2.0 to 10.0 using dilute HCl and NaOH, taking measurements at every 1.0 pH unit.

  • Observation: Monitor the emission maximum (typically ~310-350 nm for fluorene amines)[9].

  • Validation: A sharp, sigmoidal increase in fluorescence at low pH confirms that protonating the amine blocks the PET pathway. If fluorescence remains low across all pH values, ACQ or heavy-atom quenching is the dominant factor overriding the PET mechanism[4].

Section 3: Quantitative Data & Benchmarks

Use the following table to benchmark your experimental results against the expected photophysical behavior of fluoren-2-amine derivatives under various conditions.

Experimental ConditionDominant Quenching MechanismExpected Quantum Yield (

)
Effect on Fluorescence Lifetime (

)
Aqueous Buffer (pH 7.4) ACQ + PET (Free Amine)< 0.05Unchanged (Static Quenching)
Acidic Aqueous (pH 2.0) ACQ (PET is blocked by H⁺)~0.10Unchanged (Static Quenching)
Non-Polar Solvent (Toluene) None (Ideal Monomeric State)> 0.60Baseline (

)
Toluene + 100 mM Cl⁻ Dynamic Heavy-Atom Effect~0.30Decreased (

)

Section 4: Visualizing the Quenching Pathways

Photophysical State Transitions

The following diagram maps the competing energy pathways that dictate whether your fluorene probe emits a photon or goes dark.

Photophysics S0 Ground State (S0) S1 Excited Singlet (S1) S0->S1 Excitation (hv) S1->S0 Fluorescence (hv') T1 Triplet State (T1) S1->T1 ISC (Chloride Effect) PET PET Quenched State S1->PET Free Amine Lone Pair Agg H-Aggregate (ACQ) S1->Agg High Concentration T1->S0 Non-radiative PET->S0 Non-radiative Agg->S0 Non-radiative

Diagram 1: Jablonski-style state transition map illustrating competing fluorescence quenching pathways.

Experimental Troubleshooting Workflow

Follow this logical decision tree to isolate the exact cause of signal loss in your assay.

Workflow Start Low Fluorescence Detected CheckSolvent Test in Non-Polar Solvent (e.g., Toluene) Start->CheckSolvent Dec1 Bright Emission? CheckSolvent->Dec1 CheckConc Perform Serial Dilution (100 µM to 10 nM) Dec2 Emission Recovers? CheckConc->Dec2 CheckPH Adjust pH to < pKa (Protonate Amine) Dec3 Emission Recovers? CheckPH->Dec3 Dec1->CheckConc No Res1 ACQ or ICT in Water Dec1->Res1 Yes Dec2->CheckPH No Res2 Self-Quenching / ACQ Dec2->Res2 Yes Res3 PET Quenching by Free Amine Dec3->Res3 Yes Res4 Chloride/Heavy Atom Quenching Dec3->Res4 No

Diagram 2: Step-by-step experimental troubleshooting workflow for isolating quenching mechanisms.

References

  • Title: Fluorescence quenching study of fluorene by nitromethane and carbon tetrachloride in methanol and n-hexane solvents Source: YMER Digital URL: [Link]

  • Title: Fluorene–Triphenylamine-Based Bipolar Materials: Fluorescent Emitter and Host for Yellow Phosphorescent OLEDs Source: MDPI URL: [Link]

  • Title: What is Fluorescence Quenching? Source: Edinburgh Instruments URL: [Link]

  • Title: 7.3 Fluorescence quenching mechanisms Source: Fiveable URL: [Link]

  • Title: Chloride-Sensitive Fluorescent Indicators Source: The Institute of Fluorescence URL: [Link]

  • Title: Unusual spectral shifts in the prototropic reactions of 2,7-diaminofluorene Source: Canadian Science Publishing URL: [Link]

  • Title: Multi-State Amine Sensing by Electron Transfers in a BODIPY Probe Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Fluorescence emission of fluorene-functionalised SBA-15 and protonation of amine group Source: ResearchGate URL: [Link]

  • Title: Quenching (fluorescence) Source: Wikipedia URL: [Link]

Sources

Technical Support Center: Purification of N-methyl-9H-fluoren-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the purification of secondary amine hydrochlorides attached to bulky, hydrophobic aromatic systems. The fundamental challenge with N-methyl-9H-fluoren-2-amine hydrochloride lies in the competing physicochemical properties of its two domains: the highly non-polar fluorene ring and the polar hydrochloride amine group.

Direct recrystallization of the crude product often fails to yield >99% purity because inorganic byproducts (e.g., NaCl) and polar organic impurities co-precipitate. To solve this, we must design a self-validating system . The protocol below utilizes a biphasic free-basing and re-salting methodology. By transiently removing the hydrochloride counterion, we force the molecule to behave purely as a hydrophobic entity, allowing us to wash away polar impurities before regenerating the highly pure salt[1].

Core Methodology: Biphasic Free-Basing & Re-Salting Protocol

This step-by-step workflow ensures the complete removal of inorganic salts and non-amine organic impurities, reducing them to acceptable limits (≤0.05% by GC)[2].

Phase A: Free-Basing and Extraction
  • Neutralization: Suspend the crude N-methyl-9H-fluoren-2-amine hydrochloride in a biphasic mixture of Dichloromethane (DCM) and Distilled Water (1:1 v/v). Slowly add saturated aqueous

    
     under vigorous stirring until the aqueous layer reaches a pH of 9–10.
    
    • Causality:

      
       is a mild base that deprotonates the amine to its free base form without causing base-catalyzed degradation of the fluorene moiety.
      
  • Phase Separation: Transfer the mixture to a separatory funnel. Extract the free base into the lower DCM layer.

    • Causality: The hydrophobic fluorene core drives the uncharged free base entirely into the organic phase, leaving inorganic salts trapped in the aqueous phase[1].

  • Washing: Wash the organic phase twice with brine (saturated

    
    ).
    
    • Causality: Brine reduces the solubility of water in the organic layer, pre-drying the DCM and removing residual polar impurities.

  • Drying & Concentration: Dry the DCM layer over anhydrous

    
    . Filter and evaporate the solvent under reduced pressure to yield the crude free base as an oil or amorphous solid.
    
Phase B: Re-Salting (Precipitation)
  • Dissolution: Dissolve the isolated free base in a minimal amount of an anhydrous, oxygen-containing solvent (e.g., absolute ethanol or THF)[1].

  • Acidification: Place the flask in an ice bath (0°C). Slowly add a stoichiometric excess of ethereal HCl (or bubble dry HCl gas) until the solution is distinctly acidic to litmus[1].

    • Causality: The anhydrous environment prevents hydrate formation, ensuring the precipitation of a crisp, anhydrous hydrochloride salt.

  • Isolation: Stir overnight at 4°C to maximize crystallization. Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum to ensure stability[3].

Process Workflow Visualization

PurificationWorkflow Crude Crude N-methyl-9H- fluoren-2-amine HCl FreeBase Free-Basing (NaHCO3 + DCM) Crude->FreeBase OrgPhase Organic Phase (Free Amine in DCM) FreeBase->OrgPhase Extraction AqPhase Aqueous Phase (Inorganic Impurities) FreeBase->AqPhase Discard Dry Drying & Concentration (Na2SO4, Evaporation) OrgPhase->Dry SaltForm Salt Formation (Ethereal HCl in EtOH/Ether) Dry->SaltForm Pure Pure Hydrochloride Salt (Filtration & Vacuum Dry) SaltForm->Pure Precipitation

Fig 1. Biphasic free-basing and re-precipitation workflow for amine hydrochloride purification.

Quantitative Solvent Profiles

Understanding the differential solubility of the free base versus the hydrochloride salt is critical for maximizing recovery yields.

Solvent SystemRole in PurificationSolubility of Free BaseSolubility of HCl SaltExpected Yield Recovery
Dichloromethane (DCM) ExtractionHighVery LowN/A
Water (pH > 9) Aqueous WashVery LowHigh (if pH < 7)N/A
Ethanol / Diethyl Ether Crystallization / Re-saltingHigh (EtOH)Low (Ether)85 - 92%
Tetrahydrofuran (THF) Alternative Re-saltingHighLow80 - 88%

Troubleshooting Guides & FAQs

Q1: My extracted free base is dark brown/purple instead of pale yellow. What happened? A: Fluorene amines are highly susceptible to air oxidation, especially in their unprotonated free-base form. This leads to the formation of highly colored azo or quinoid-type impurities.

  • The Fix: Always degas your extraction solvents by sparging with Argon or Nitrogen for 15 minutes prior to use. Perform the concentration and re-salting steps under an inert atmosphere. If the product is already dark, filter the DCM solution of the free base through a short pad of silica gel or activated carbon before proceeding to the re-salting step.

Q2: During the re-salting step with ethereal HCl, my product "oiled out" instead of forming crystals. How do I induce crystallization? A: "Oiling out" (liquid-liquid phase separation) occurs when the hydrochloride salt is supersaturated but lacks the nucleation energy to crystallize. This is almost always caused by trace water or residual polar solvents trapped in the matrix.

  • The Fix: Perform azeotropic drying. Redissolve the oil in a small amount of anhydrous toluene and evaporate under vacuum to pull off trace water. Redissolve the residue in minimal anhydrous ethanol, heat to 50°C, and add diethyl ether dropwise until slightly cloudy. Seed with a pure crystal (if available) and allow it to cool slowly to room temperature before moving to an ice bath.

Q3: Why can't I just recrystallize the crude salt directly from water or methanol? A: Direct recrystallization fails to remove inorganic salts (like


 or residual alkylating agent byproducts) because they share similar solubility profiles with the amine hydrochloride in highly polar solvents. The biphasic free-base extraction is a self-validating system: it strictly separates organic-soluble species from water-soluble inorganic species before reforming the pure salt[1].

Troubleshooting Logic Diagram

Troubleshooting Issue Issue: Discolored or Oily Product Cause1 Oxidation of Fluorene Ring/Amine Issue->Cause1 Cause2 Trapped Solvent or Water Issue->Cause2 Action1 Degas Solvents (Argon Sparging) Cause1->Action1 Action2 Azeotropic Drying (Toluene) Cause2->Action2 Result White Crystalline Powder Action1->Result Action2->Result

Fig 2. Troubleshooting decision tree for resolving common physical state and purity issues.

References

  • [1] Title: Purification of Hydrochloride - ECHEMI Source: echemi.com URL:

  • [2] Title: Process for the preparation of saturated or unsaturated primary fatty amines - Patent 1746084 - EPO Source: epo.org URL:

  • [3] Title: Application Notes and Protocols for the Purification of ... - Benchchem Source: benchchem.com URL:

Sources

N-methyl-9H-fluoren-2-amine hydrochloride causing cell toxicity in vitro

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-methyl-9H-fluoren-2-amine hydrochloride causing cell toxicity in vitro Content type: Technical Support Center Guide

Product Category: Chemical Carcinogens / Genotoxicity Standards Target Application: In Vitro Mutagenesis Assays, Toxicology Screening, DNA Adduct Formation Studies

Introduction

Welcome to the Technical Support Center for N-methyl-9H-fluoren-2-amine hydrochloride (related CAS: 63019-68-1 for free base). This compound is a derivative of the well-characterized carcinogen 2-aminofluorene (2-AF). In research, it is primarily used to study mechanisms of chemical carcinogenesis, specifically DNA adduct formation and metabolic activation pathways involving cytochrome P450 enzymes.

Users frequently encounter challenges distinguishing between specific genotoxicity (intended) and non-specific cytotoxicity (artifactual). This guide addresses the physicochemical properties of the hydrochloride salt that lead to experimental variability and provides validated protocols for consistent data generation.

Part 1: Troubleshooting & FAQs

Issue 1: "I observe rapid cell death immediately after adding the compound, even at low doses."

Diagnosis: Physical Precipitate Toxicity (Crystal Formation) The hydrochloride salt improves solubility in water/DMSO stocks, but when added to cell culture media (pH 7.4), the compound can deprotonate to its free base form. The free base of N-methyl-9H-fluoren-2-amine is highly hydrophobic. If the local concentration exceeds the solubility limit during addition, micro-crystals form. These crystals settle on the cell monolayer, causing physical damage (necrosis) rather than biochemical toxicity.

Solution:

  • Switch Solvent System: Dissolve the stock in 100% DMSO rather than water or aqueous buffers.

  • The "Slow-Drop" Technique: Do not add the stock directly to the well. Pre-dilute the compound in pre-warmed (37°C) media with rapid vortexing, then apply this mixture to the cells.

  • Limit Final DMSO: Ensure final DMSO concentration is <0.5% (v/v) to prevent solvent-induced membrane permeabilization.

Issue 2: "My cytotoxicity results are negative (cells survive) even at high concentrations."

Diagnosis: Lack of Metabolic Activation Like its parent compound 2-aminofluorene, N-methyl-9H-fluoren-2-amine is a pro-carcinogen . It is not directly reactive toward DNA. It requires metabolic activation (N-hydroxylation) by Cytochrome P450 enzymes (specifically CYP1A2) to form the reactive nitrenium ion that damages DNA. Most standard cell lines (CHO, HEK293, HeLa) lack sufficient endogenous CYP450 activity.

Solution:

  • Add S9 Fraction: You must supplement your media with Aroclor-1254 induced rat liver S9 fraction (typically 1-5% v/v) and an NADPH regenerating system (cofactors).

  • Use Competent Cells: Switch to metabolically competent cell lines like HepG2 or HepaRG , which retain some CYP450 activity, though S9 supplementation is still recommended for maximum sensitivity.

Issue 3: "The toxicity curve is extremely steep and variable between replicates."

Diagnosis: Adsorption and Evaporation Fluorene derivatives are lipophilic and "sticky." They adsorb to plasticware (pipette tips, well walls), reducing the effective concentration.

Solution:

  • Use Glass or Low-Bind Plastics: Prepare intermediate dilutions in glass vials or low-retention polypropylene tubes.

  • Seal Plates: If incubating for >24 hours, use parafilm or plate sealers to prevent evaporation of the media, which would artificially increase the concentration of the drug and waste products.

Part 2: Mechanism of Action

Understanding the pathway is critical for experimental design. The toxicity manifests through two distinct pathways depending on the presence of metabolic enzymes.

Pathway Visualization

G Compound N-methyl-9H-fluoren-2-amine (Pro-drug) CYP Metabolic Activation (CYP1A2 + NADPH) Compound->CYP Liver S9 Fraction Direct High Dose / No S9 (Direct Membrane Interaction) Compound->Direct N_OH N-hydroxy-N-methyl-fluoren-2-amine CYP->N_OH Ester N-acetoxy/sulfoxy Ester (Unstable Intermediate) N_OH->Ester Sulfotransferase Ion Nitrenium Ion (Highly Reactive Electrophile) Ester->Ion Spontaneous Loss of Ester DNA C8-Guanine DNA Adducts Ion->DNA Covalent Binding Apoptosis Apoptosis / Cell Cycle Arrest (Genotoxicity) DNA->Apoptosis Necrosis Necrosis / Oxidative Stress (Non-specific Toxicity) Direct->Necrosis

Figure 1: Dual-pathway toxicity mechanism. The primary genotoxic pathway (Center) requires metabolic activation. The secondary pathway (Right, dotted) represents non-specific high-dose toxicity.

Part 3: Validated Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Prevents precipitation artifacts.

  • Weighing: Weigh N-methyl-9H-fluoren-2-amine HCl into a glass vial (avoid static-prone plastics).

  • Primary Solubilization: Add sterile, anhydrous DMSO to achieve a concentration of 50 mM .

    • Note: Do not use water or PBS for the master stock.

  • Sonicate: Sonicate in a water bath for 5-10 minutes at room temperature until the solution is perfectly clear.

  • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -80°C . Avoid repeated freeze-thaw cycles.[1]

Protocol B: Cytotoxicity Assay with S9 Activation

For detecting genotoxic potential.

Materials:

  • Target Cells (e.g., CHO-K1 or V79)

  • S9 Mix (S9 fraction + MgCl2 + KCl + Glucose-6-phosphate + NADP + Phosphate Buffer)

  • Assay Reagent (MTT, WST-1, or CellTiter-Glo)

Steps:

  • Seeding: Seed cells in 96-well plates (e.g., 5,000 cells/well) and incubate for 24h.

  • Preparation of Treatment Media:

    • With S9: Mix serum-free media (90%) + S9 Mix (10%).

    • Without S9 (Control): Use standard serum-free media.

  • Dosing: Dilute the 50 mM DMSO stock into the Treatment Media to create a 2X concentration series. Add 100 µL of 2X drug to 100 µL of media in the wells (Final 1X).

    • Critical: Keep final DMSO < 0.5%.[1]

  • Exposure: Incubate for 3-4 hours (short exposure is standard for S9 assays due to S9 cytotoxicity).

  • Wash & Recovery: Aspirate media, wash cells 1X with PBS, and add fresh complete media (with serum).

  • Incubation: Incubate for an additional 24-48 hours to allow DNA damage to manifest as cell death.

  • Readout: Add viability reagent (e.g., MTT) and read absorbance/luminescence.

Part 4: Data Reference & Specifications

ParameterSpecificationNotes
Compound Name N-methyl-9H-fluoren-2-amine HCl
Solubility (DMSO) ~50 mg/mLSoluble, yellow/orange solution.
Solubility (Water) < 0.1 mg/mLInsoluble as free base; HCl salt hydrolyzes.
Typical IC50 (with S9) 10 - 100 µMHighly dependent on cell line and S9 lot.
Typical IC50 (no S9) > 500 µMLow toxicity without activation.
Detection Method MTT / Neutral Red / ATPATP assays (CellTiter-Glo) are most sensitive.
Storage -20°C (Solid), -80°C (DMSO)Protect from light.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 38287, N-Methyl-2-aminofluorene.

  • Heflich, R. H., & Neft, R. E. (1994). Genetic toxicity of 2-acetylaminofluorene, 2-aminofluorene and some of their metabolites and model metabolites. Mutation Research/Reviews in Genetic Toxicology, 318(2), 73-174.

  • Sigma-Aldrich. Product Information: S9 Fraction and Mutagenicity Assay Protocols.
  • BenchChem. Optimizing N-(9-Hydroxy-9H-fluoren-2-yl)acetamide Concentration for In Vitro Studies. (General handling for hydrophobic fluorenes).

Sources

Unexpected side reactions of N-methyl-9H-fluoren-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for N-methyl-9H-fluoren-2-amine hydrochloride (CAS: 73728-53-7). As a secondary amine hydrochloride anchored to a highly conjugated fluorene core, this compound exhibits unique reactivity that can lead to unexpected side reactions during synthesis, scale-up, and formulation.

This guide is designed for researchers and drug development professionals to diagnose, understand, and prevent these side reactions through mechanistically grounded protocols.

Part 1: Diagnostic Troubleshooting Matrix

When working with fluorenylamines, visual and analytical cues are your first line of defense. Use the table below to rapidly identify side reactions based on quantitative analytical data.

Observed Issue / Visual CueAnalytical Signature (LC-MS / NMR)Root Cause (Side Reaction)Immediate Corrective Action
Reaction mixture turns deep yellow/orange during basic workup.MS: +14 Da shift (from free base).NMR: Loss of C9-H₂ signal (~3.8 ppm).C9-Aerobic Oxidation (Formation of 9-fluorenone derivative).Switch to strict anaerobic conditions (Ar/N₂) during free-basing.
Desired N-alkylation fails; product is highly lipophilic.MS: Expected mass for alkylation.NMR: N-H proton remains; C9-H₂ signal replaced by C9-R.C9-Alkylation (Deprotonation of the fluorene C9 bridge).Replace strong bases (NaH, KOtBu) with milder bases (DIPEA, K₂CO₃).
Trace mutagenic impurity flagged in final API batch.MS: +29 Da shift (M+NO-H).UV: Absorbance at ~230 nm and ~340 nm.N-Nitrosation (Formation of N-nitrosamine NDSRI).Scavenge nitrites; avoid acidic conditions if nitrite impurities are present.
Unexplained multiple halogenated peaks during electrophilic addition.MS: +78/79 Da (Br) or +34/35 Da (Cl) shifts.Electrophilic Aromatic Substitution (Over-reactivity at C1/C3/C7).Pre-form the N-acyl/N-Boc derivative to deactivate the aromatic ring.

Part 2: Deep-Dive FAQs & Mechanistic Causality

FAQ 1: Why is my product turning yellow and showing a +14 Da mass shift during the free-basing step?

The Causality: You are observing the aerobic oxidation of the C9 position . The methylene bridge (C9) of the fluorene ring is doubly benzylic. When you neutralize the hydrochloride salt to form the free secondary amine, the electron-donating nature of the amine enriches the aromatic system. This drastically lowers the activation energy for the C9 protons to undergo autoxidation in the presence of atmospheric oxygen and base, rapidly forming a 9-fluorenone derivative[1]. The Fix: The free base is a reactive intermediate. Never store it. Perform the neutralization in situ using degassed solvents under an inert atmosphere.

FAQ 2: I attempted an N-alkylation using NaH, but 2D-NMR (HMBC) shows the alkyl group attached to the C9 carbon. What happened?

The Causality: You have encountered a regioselectivity inversion due to pKa overlap . While secondary amines are excellent nucleophiles, the C9 protons of fluorene have a pKa of ~22. Strong bases like Sodium Hydride (NaH), Butyllithium (BuLi), or Potassium tert-butoxide (KOtBu) will quantitatively deprotonate the C9 position to form a highly stabilized, aromatic cyclopentadienyl-like anion. This carbon nucleophile outcompetes the nitrogen for the electrophile. The Fix: To achieve N-alkylation, you must exploit the kinetic nucleophilicity of the amine without reaching the thermodynamic basicity required to deprotonate C9. Use milder bases like N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃).

FAQ 3: Why are we detecting N-nitrosamine impurities (NDSRIs) in our stability studies?

The Causality: Secondary amines are highly susceptible to N-nitrosation [2]. Because your starting material is a hydrochloride salt, it inherently creates a localized acidic microenvironment when dissolved. If your solvents, excipients, or water sources contain trace nitrite (NO₂⁻) impurities, the acidic conditions catalyze the formation of the nitrosonium ion (NO⁺). The secondary amine rapidly attacks NO⁺ to form a stable, mutagenic N-nitrosamine[3]. The Fix: Implement nitrite scavenging (e.g., adding ascorbic acid or p-aminobenzoic acid) during formulation, and strictly screen all raw materials for trace nitrites.

Part 3: Mechanistic & Workflow Visualizations

Mechanistic Divergence Pathway

The following diagram illustrates how the choice of base and atmospheric conditions dictates the fate of the N-methyl-9H-fluoren-2-amine free base.

Mechanism A N-methyl-9H-fluoren-2-amine Hydrochloride B Free Base (Reactive Intermediate) A->B Mild Base (e.g., Na2CO3) C 9-Fluorenone Derivative (Oxidation Product) B->C O2 (Air) / Base Autoxidation D N-Alkylated Product (Desired) B->D Electrophile + Mild Base E C9-Alkylated Product (Side Reaction) B->E Electrophile + Strong Base (pKa > 22)

Mechanistic divergence of N-methyl-9H-fluoren-2-amine under various basic conditions.

Optimized Experimental Workflow

To ensure self-validating, safe handling of this compound, follow this strict anaerobic workflow.

Workflow Step1 1. Suspend HCl Salt in Degassed DCM (Ar/N2) Step2 2. Add Mild Base (DIPEA) Dropwise at 0 °C Step1->Step2 Step3 3. Add Electrophile Maintain Inert Atmosphere Step2->Step3 Step4 4. Quench with Degassed NH4Cl (aq) to prevent oxidation Step3->Step4

Optimized anaerobic workflow for the N-functionalization of fluorenylamines.

Part 4: Validated Experimental Protocol

Protocol: Anaerobic In Situ Free-Basing and N-Acylation

This protocol is designed as a self-validating system. By utilizing Schlenk techniques and mild bases, it completely suppresses both C9-oxidation and C9-deprotonation.

Reagents & Materials:

  • N-methyl-9H-fluoren-2-amine hydrochloride (1.0 eq, 1.0 mmol)

  • Dichloromethane (DCM), anhydrous and rigorously degassed (sparged with Argon for 30 mins)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 2.5 mmol)

  • Acetyl chloride (or desired electrophile) (1.2 eq, 1.2 mmol)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL Schlenk flask. Backfill with Argon three times.

  • Suspension: Add 1.0 mmol of N-methyl-9H-fluoren-2-amine hydrochloride to the flask. Add 10 mL of degassed DCM. The salt will remain partially suspended.

  • Controlled Free-Basing: Cool the suspension to 0 °C using an ice bath. Syringe in 2.5 mmol of DIPEA dropwise over 5 minutes.

    • Self-Validation Checkpoint: The suspension should become a clear, pale solution. If the solution turns bright yellow or orange, oxygen has breached the system (C9 oxidation initiated).

  • Electrophilic Addition: While maintaining 0 °C, add 1.2 mmol of acetyl chloride dropwise. Stir for 1 hour, allowing the reaction to slowly warm to room temperature.

  • Anaerobic Quench: Quench the reaction by adding 10 mL of a saturated aqueous NH₄Cl solution that has been previously degassed.

    • Causality: Quenching with a mild, degassed acid neutralizes excess base before exposing the mixture to air, permanently preventing fluorenone formation during the workup phase.

  • Extraction: Transfer to a separatory funnel, extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References

  • Design and Development of New Carbon-based Sorbent Systems for an Effective Containment of Hydrogen. Office of Scientific and Technical Information (OSTI.gov). Available at:[Link]

  • An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. National Center for Biotechnology Information (PMC). Available at:[Link]

  • A New Chemo-Selective Method For N-Nitrosation of Secondary Amines. Journal of Chemical Health Risks. Available at: [Link]

Sources

Validation & Comparative

N-methyl-9H-fluoren-2-amine hydrochloride vs 2-aminofluorene biological activity

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate arylamine derivative for toxicological assays, mutagenesis studies, or Structure-Activity Relationship (SAR) profiling requires a deep understanding of metabolic causality.

2-Aminofluorene (2-AF) is a canonical primary arylamine and a well-documented mutagen used globally as a positive control in genotoxicity assays. In contrast, N-methyl-9H-fluoren-2-amine hydrochloride (N-Me-2-AF HCl) is its secondary amine counterpart[1]. While structurally similar, the addition of the N-methyl group fundamentally alters the compound's metabolic activation kinetics, Phase II esterification potential, and the steric dynamics of its resulting DNA adducts.

This guide provides an objective, data-driven comparison of their biological activities, underlying mechanistic pathways, and the validated experimental protocols required to study them.

Metabolic Causality: Primary vs. Secondary Amine Activation

The biological activity of arylamines is not intrinsic to the parent compound; it is entirely dependent on enzymatic bioactivation to an electrophilic species capable of covalently binding to DNA[2]. The structural difference between a primary and secondary amine dictates the trajectory of this activation.

2-Aminofluorene (Primary Amine Bioactivation): 2-AF is a highly efficient substrate for hepatic Cytochrome P450 enzymes, predominantly CYP1A2 [2]. CYP1A2 oxidizes the primary amine to form the proximate carcinogen, N-hydroxy-2-aminofluorene (N-OH-2-AF). This intermediate is subsequently O-acetylated by N-acetyltransferases (NAT1 and NAT2 ) or O-sulfated by sulfotransferases (SULTs )[2][3]. The resulting esters are highly unstable and undergo spontaneous heterolytic cleavage to form a resonance-stabilized arylnitrenium ion . This ultimate electrophile aggressively attacks the C8 position of guanine, forming the bulky dG-C8-AF DNA adduct[2].

N-Methyl-9H-fluoren-2-amine (Secondary Amine Bioactivation): The N-methyl group on N-Me-2-AF introduces significant steric hindrance and alters the electron density of the nitrogen lone pair. While direct N-hydroxylation is possible, the resulting N-hydroxy-N-methyl metabolite cannot undergo canonical NAT-mediated O-acetylation because it lacks the necessary proton for typical amide formation. Instead, its primary route to potent mutagenicity relies on a rate-limiting N-demethylation step[2][4]. CYP450 enzymes oxidize the N-methyl group to a carbinolamine intermediate, which collapses to release formaldehyde, yielding the primary amine (2-AF). Only after this demethylation does the compound enter the rapid, canonical CYP1A2/NAT bioactivation cascade.

MetabolicPathway cluster_0 2-Aminofluorene (2-AF) Pathway cluster_1 N-Methyl-9H-fluoren-2-amine Pathway A1 2-AF (Primary Amine) A2 N-Hydroxy-2-AF (Proximate Carcinogen) A1->A2 CYP1A2 (N-Hydroxylation) A3 N-Acetoxy-2-AF (Ultimate Carcinogen) A2->A3 NAT1 / NAT2 (O-Acetylation) A4 Nitrenium Ion (Electrophile) A3->A4 Spontaneous Cleavage A5 dG-C8-AF DNA Adduct A4->A5 Covalent Binding to Guanine B1 N-Me-2-AF (Secondary Amine) B2 N-Demethylation Intermediate B1->B2 CYP450 (Oxidation) B2->A1 Release of Formaldehyde

Metabolic activation pathways of 2-AF vs. N-Me-2-AF highlighting the N-demethylation requirement.

Comparative Biological Activity Profile

Because N-Me-2-AF requires an additional, rate-limiting enzymatic step (N-demethylation) prior to forming the ultimate carcinogen, its in vitro mutagenic potency is kinetically delayed compared to equimolar concentrations of 2-AF.

In the standard Ames Test (Bacterial Reverse Mutation Assay), Salmonella typhimurium strain TA98 is utilized because it contains a -1 frameshift mutation (hisD3052)[5]. Bulky DNA adducts like dG-C8-AF stabilize slipped-strand mispairing during DNA replication, causing frameshift reversions that allow the bacteria to grow in the absence of histidine[6]. Because bacteria lack mammalian CYP and NAT enzymes, an exogenous metabolic activation system (rat liver S9 fraction) is strictly required[6][7].

Table 1: Quantitative & Mechanistic Comparison
Parameter2-Aminofluorene (2-AF)N-Methyl-9H-fluoren-2-amine HCl
Amine Classification Primary ArylamineSecondary Arylamine
PubChem CID 283044294
Primary Metabolic Activation Direct N-Hydroxylation (CYP1A2)N-Demethylation followed by N-Hydroxylation
Phase II Esterification Highly efficient (NAT1/NAT2, SULTs)Sterically hindered; relies on demethylated metabolite
Ultimate Electrophile Arylnitrenium IonArylnitrenium Ion (post-demethylation)
Major DNA Adduct dG-C8-AFdG-C8-AF (via 2-AF pathway)
Ames Test (TA98 + S9) Potent Positive Control (>1000 rev/plate)Mutagenic, but kinetically delayed/reduced potency

Self-Validating Experimental Protocols

To objectively compare these compounds in your laboratory, the following workflows must be executed with strict adherence to system suitability controls.

Protocol A: Ames Test (Bacterial Reverse Mutation Assay) with S9 Activation

Causality Check: This assay measures the mutagenic potential of the compounds. The inclusion of a negative control validates the spontaneous reversion rate, while the positive control ensures the S9 fraction is enzymatically active.

  • Bacterial Preparation: Grow S. typhimurium TA98 in Oxoid nutrient broth No. 2 to a density of

    
     cells/mL (approx. 10-12 hours at 37°C)[5].
    
  • S9 Mix Formulation: Prepare the metabolic activation mixture containing 10% rat liver S9 fraction (Aroclor 1254-induced), 8 mM MgCl₂, 33 mM KCl, 5 mM glucose-6-phosphate, 4 mM NADP, and 100 mM sodium phosphate buffer (pH 7.4)[6].

  • Top Agar Preparation: Melt top agar (0.6% agar, 0.5% NaCl) and supplement with 0.5 mM histidine/biotin solution. Maintain at 45°C[7].

  • Plate Incorporation: To a sterile tube at 45°C, add:

    • 2.0 mL of supplemented top agar.

    • 0.5 mL of S9 mix.

    • 0.1 mL of bacterial culture (TA98).

    • 0.1 mL of test compound (2-AF or N-Me-2-AF dissolved in DMSO; test range 10 - 100 µ g/plate ).

  • Incubation & Validation: Vortex gently and pour onto minimal glucose agar plates. Incubate at 37°C for 48 hours[6].

    • Self-Validation Criteria: The solvent control (DMSO) must yield 30-50 spontaneous revertants/plate[5]. The positive control (2-AF at 20 µ g/plate ) must yield >1000 revertants/plate, proving CYP1A2/NAT activity in the S9 mix[8].

Protocol B: LC-MS/MS Quantification of DNA Adducts

Causality Check: To prove that N-Me-2-AF undergoes demethylation to form the same adduct as 2-AF, you must quantify the dG-C8-AF adducts directly from treated DNA.

  • In Vitro Incubation: Incubate 1 mg of calf thymus DNA with 100 µM of the test compound and 10% S9 mix in phosphate buffer for 4 hours at 37°C.

  • DNA Purification: Extract DNA using a standard phenol/chloroform/isoamyl alcohol (25:24:1) method, followed by ethanol precipitation to remove unbound compound and proteins.

  • Enzymatic Digestion: Resuspend DNA in Tris buffer. Digest to single nucleosides using DNase I, Phosphodiesterase I, and Alkaline Phosphatase (incubate 12 hours at 37°C).

  • Solid Phase Extraction (SPE): Pass the digest through a C18 SPE cartridge. Wash with 5% methanol to remove unmodified nucleosides. Elute the hydrophobic dG-C8-AF adducts with 100% methanol.

  • LC-MS/MS Analysis: Analyze the eluate using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the specific transition for dG-C8-AF (e.g., m/z 447

    
     331, representing the loss of the deoxyribose moiety).
    

Workflow W1 In Vitro Incubation (Compound + DNA + S9) W2 DNA Extraction & Purification W1->W2 W3 Enzymatic Digestion (to Nucleosides) W2->W3 W4 SPE Enrichment (Solid Phase Extraction) W3->W4 W5 LC-MS/MS Analysis (MRM Mode) W4->W5 W6 Data Processing & Adduct Quantification W5->W6

Standardized LC-MS/MS experimental workflow for the quantification of arylamine-DNA adducts.

Conclusion & Application Recommendations

For routine genotoxicity screening or validating the efficacy of a metabolic activation system (S9), 2-Aminofluorene remains the gold standard due to its rapid, unhindered conversion to the ultimate carcinogen.

N-Methyl-9H-fluoren-2-amine hydrochloride should be selected specifically for mechanistic SAR studies. It is an invaluable tool for researchers investigating the kinetics of CYP-mediated N-demethylation, evaluating the steric limitations of NAT1/NAT2 active sites, or assessing how secondary amine structures modulate the conformational dynamics of DNA adduct formation.

References

  • Human N-Acetyltransferase 1 and 2 Differ in Affinity Towards Acetyl-Coenzyme A Cofactor and N-Hydroxy-Arylamine Carcinogens. Frontiers in Pharmacology. Available at:[Link]

  • Revised methods for the Salmonella mutagenicity test. Mutation Research/Environmental Mutagenesis and Related Subjects. Available at: [Link]

  • Evaluation of Betulin Mutagenicity by Salmonella/Microsome Test. National Institutes of Health (PMC). Available at:[Link]

  • N-methyl-9H-fluoren-2-amine | C14H13N | CID 44294. PubChem Database. Available at:[Link]

Sources

Comparative Analysis of Fluorene-Based Scaffolds: Host-Targeting Immunomodulators vs. Direct-Acting Antivirals

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fluorene scaffold (9H-fluorene) represents a privileged structure in medicinal chemistry due to its rigid tricyclic planarity and amenability to substitution at the C9, C2, and C7 positions. In antiviral research, fluorene derivatives have bifurcated into two distinct therapeutic classes:

  • Bis-basic Fluorenes (e.g., Tilorone): Broad-spectrum, host-targeting immunomodulators that function via interferon induction and lysosomotropism.

  • 2,7-Diaminofluorene Derivatives: High-potency, direct-acting antivirals (DAAs), specifically targeting the NS5A replication complex of the Hepatitis C Virus (HCV).

This guide provides a comparative analysis of these two classes, evaluating their mechanistic divergences, potency ranges (micromolar vs. picomolar), and structure-activity relationships (SAR).

Mechanistic Classes & Mode of Action[1][2][3]

Class A: Host-Targeting Immunomodulators (The Tilorone Model)

Tilorone (2,7-bis(2-diethylaminoethoxy)fluoren-9-one) was the first recognized synthetic small-molecule interferon inducer. Unlike DAAs, it does not target a specific viral protein. Instead, it operates through a dual-mechanism :

  • Innate Immune Activation: Agonism of the STING or RIG-I-like receptor pathways, triggering Type I Interferon (IFN-α/β) production.[1][2][3]

  • Lysosomotropism: As a cationic amphiphilic drug (CAD), Tilorone accumulates in acidic endosomes/lysosomes, increasing pH and inhibiting the entry of enveloped viruses (e.g., Ebola, SARS-CoV-2) that require acidification for fusion.

Class B: Direct-Acting Antivirals (HCV NS5A Inhibitors)

Modern fluorene derivatives have been engineered to mimic the dimeric symmetry of the HCV NS5A protein. These compounds (e.g., symmetric 2,7-diaminofluorenes) bind to the NS5A domain I, disrupting the viral replication complex formation. The planar fluorene core serves as a rigid linker, positioning peptide-like "caps" to interact with viral residues.

Visualization: Tilorone Multimodal Mechanism

The following diagram illustrates the hypothesized dual-entry inhibition and immune signaling cascade initiated by Tilorone.

Tilorone_Mechanism cluster_Lysosome Lysosomal/Endosomal Pathway cluster_Cytosol Cytosolic Signaling Tilorone Tilorone (Cationic Amphiphile) Cell_Entry Cellular Uptake (Passive Diffusion) Tilorone->Cell_Entry Acidic_pH Acidic pH Environment Cell_Entry->Acidic_pH DNA_Intercalation DNA/RNA Intercalation Cell_Entry->DNA_Intercalation pH_Elevation pH Elevation (Ion Trapping) Acidic_pH->pH_Elevation Accumulation Fusion_Block Viral Fusion Block (Ebola/CoV-2) pH_Elevation->Fusion_Block STING_RIGI STING / RIG-I Activation DNA_Intercalation->STING_RIGI IFN_Response Type I IFN Production STING_RIGI->IFN_Response

Figure 1: Dual mechanism of Tilorone involving lysosomal pH modulation (blocking viral entry) and nucleic acid intercalation triggering innate immune sensors.

Comparative Efficacy Data

The potency difference between these two classes is stark. Host-targeting agents generally require micromolar (


M) concentrations, whereas targeted NS5A inhibitors achieve picomolar (pM) efficacy.
Table 1: Broad-Spectrum Activity of Tilorone (Class A)

Note: Tilorone exhibits moderate potency but covers a wide range of enveloped viruses.

Virus TargetCell LineEC50 (

M)
Selectivity Index (SI)Mechanism NoteSource
Ebola (EBOV) HeLa1.14 - 1.48>10Entry Inhibition (GP binding/Lysosomal)[1, 2]
SARS-CoV-2 A549-ACE20.18 - 4.0~20Lysosomotropism[3, 4]
MERS-CoV Vero 76~3.0>15General antiviral state[5]
Chikungunya Vero 76~2.5>30Unknown[5]
Table 2: Targeted Potency of Fluorene-2,7-Diamine Derivatives (Class B)

Note: These compounds are engineered for high affinity to HCV NS5A. Data represents Compound 26 (symmetric proline-capped derivative).

Virus TargetGenotypeEC50 (pM)Selectivity Index (SI)Mechanism NoteSource
Hepatitis C GT 1b36 pM >2,780,000NS5A Complex Disruption[6]
Hepatitis C GT 3a1,200 pMHighNS5A Complex Disruption[6]
Hepatitis C GT 2a14 pMHighNS5A Complex Disruption[7]

Key Insight: While Class B (NS5A inhibitors) is


 times more potent, its utility is restricted to HCV. Class A (Tilorone) is less potent but offers "pandemic preparedness" utility against novel enveloped viruses.

Structure-Activity Relationship (SAR)[6]

The Fluorene Core[6][7]
  • Class A (Tilorone): The fluorene-9-one ketone is essential. Reduction to fluorenol often retains activity but alters solubility. The core acts as an intercalating moiety.

  • Class B (HCV Inhibitors): The planarity of the fluorene core is a double-edged sword. While it provides a rigid scaffold, some studies suggest that slightly twisted bi-phenyl cores (non-coplanar) may fit the NS5A dimer interface better. However, 2,7-substitution on the rigid fluorene maintains the necessary linear distance between the two "caps."

Side Chain Functionality
  • Class A (Basic Side Chains): Activity is strictly dependent on bis-basic side chains (e.g., diethylaminoethoxy). These are required for lysosomal accumulation (protonation at acidic pH). Removing one chain (monobasic) drastically reduces IFN induction.

  • Class B (Peptidomimetic Caps): The 2,7-nitrogens are coupled to amino acid derivatives (typically Proline or Phenylglycine). The chirality is critical; (S)-Proline derivatives consistently outperform other stereoisomers. The terminal carbamate group (e.g., methyl carbamate) seals the peptide mimic, protecting it from proteolysis and enhancing binding affinity.

Experimental Protocols

To validate these compounds, researchers must use assays appropriate for the mechanism (Cytoprotection vs. Replicon Inhibition).

Protocol A: CPE Inhibition Assay (For Class A / Tilorone-like)

Used to determine EC50 against lytic viruses (e.g., Influenza, EBOV).

  • Seeding: Seed Vero E6 or A549 cells (10,000 cells/well) in 96-well plates. Incubate 24h.

  • Compound Treatment: Prepare serial dilutions of the fluorene derivative in maintenance media. Add to cells 1h prior to infection (prophylactic mode) or 1h post-infection (therapeutic mode).

  • Infection: Infect cells at MOI 0.05 - 0.1.

  • Incubation: Incubate for 48-72h (virus dependent) until control wells show 90% Cytopathic Effect (CPE).

  • Readout: Add CellTiter-Glo or Neutral Red dye. Measure viability.

    • Calculation:EC50 is the concentration restoring 50% cell viability compared to mock-infected controls.

Protocol B: HCV Replicon Luciferase Assay (For Class B / NS5A Inhibitors)

Standard gold-standard for HCV drug discovery, using self-replicating viral RNA expressing a luciferase reporter.

  • Cell System: Use Huh7.5 cells stably harboring the HCV subgenomic replicon (e.g., genotype 1b) containing a Firefly luciferase gene.

  • Compound Preparation: Dissolve fluorene derivatives in 100% DMSO. Perform 3-fold serial dilutions in medium (Final DMSO < 0.5%).

  • Incubation: Incubate cells with compounds for 72 hours at 37°C/5% CO2.

  • Counter-Screen: Run a parallel plate with parental Huh7.5 cells (no replicon) to assess cytotoxicity (CC50) using MTT or ATP assay.

  • Lysis & Detection: Remove media, add Glo Lysis Buffer, then add Luciferase Assay Reagent.

  • Data Analysis: Measure luminescence (RLU).

    • Calculation: Normalize RLU to DMSO control. Plot dose-response to determine EC50.

Visualization: HCV Replicon Assay Workflow

The following diagram details the workflow for the high-sensitivity replicon assay used for Class B compounds.

Replicon_Assay cluster_Readout Dual Readout Start Huh7.5 Cells (HCV Replicon + Luc) Plating Seed 96-well Plate (5,000 cells/well) Start->Plating Treatment Add Fluorene Derivative (Serial Dilution) Plating->Treatment Incubation Incubate 72h @ 37°C Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Viability ATP/MTT Assay (Cell Toxicity) Incubation->Viability Luciferase Luciferase Signal (Viral Replication) Lysis->Luciferase Analysis Calculate EC50 & SI Luciferase->Analysis Viability->Analysis

Figure 2: Workflow for the HCV Replicon Assay, distinguishing between viral inhibition (Luciferase) and cellular toxicity (ATP/MTT).

Toxicity & Pharmacokinetic Limitations

While fluorene derivatives are potent, they face specific development hurdles:

  • Phospholipidosis (Class A): Tilorone and similar cationic amphiphiles induce phospholipidosis (accumulation of phospholipids in lysosomes) in tissues like the liver and retina. This is a direct consequence of the lysosomotropic mechanism that confers antiviral activity.

  • Solubility (Class B): The rigid, planar fluorene core can lead to "brick-dust" insolubility. Successful candidates (like Compound 26) utilize polar carbamate caps and dihydrochloride salt formulations to improve oral bioavailability.

  • Mutagenicity: Historical fluorene derivatives (e.g., 2-acetylaminofluorene) are known carcinogens. Modern medicinal chemistry must rigorously screen for DNA intercalation that leads to frameshift mutations, distinct from the transient intercalation required for IFN induction.

References

  • Ekins, S., et al. (2020).[4][5][6] "Tilorone, a Broad-Spectrum Antiviral for Emerging Viruses."[5] Antimicrobial Agents and Chemotherapy. Link

  • Madrid, P. B., et al. (2020).[4][5][6] "Repurposing the Ebola and Marburg Virus Inhibitors Tilorone, Quinacrine and Pyronaridine."[7][8] ACS Omega. Link

  • Puhl, A. C., et al. (2021). "Repurposing the Ebola and Marburg Virus Inhibitors Tilorone, Quinacrine, and Pyronaridine: In Vitro Activity against SARS-CoV-2."[8] ACS Omega. Link

  • Kozlov, V., et al. (2025). "A Comparative Analysis of the Biological Activities of Substituted 9-Fluorenol Compounds." BenchChem.[2][9] Link

  • Ekins, S., & Madrid, P. B. (2020).[4][5][6] "Tilorone: a Broad-Spectrum Antiviral Invented in the USA and Commercialized in Russia and beyond."[1] Pharmaceutical Research. Link

  • Min, K. R., et al. (2021). "Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors." MDPI Pharmaceuticals. Link

  • Assar, A., et al. (2025). "Structure-Activity Relationship of Symmetric Fluorene-2,7-Diamine Derivatives." ResearchGate.[10] Link

Sources

Validating the Efficacy of N-methyl-9H-fluoren-2-amine Hydrochloride as a Genotoxic Model

[1]

Executive Summary: The Role of N-Me-2-AF in Predictive Toxicology[1]

N-methyl-9H-fluoren-2-amine hydrochloride (N-Me-2-AF HCl) is a potent, direct-acting proximal carcinogen derived from the parent compound 2-acetylaminofluorene (2-AAF).[1] Unlike 2-AAF, which requires sequential N-deacetylation and N-hydroxylation for activation, N-Me-2-AF bypasses the initial deacetylation step, making it a critical tool for isolating specific metabolic pathways—particularly those involving Cytochrome P450 1A2 (CYP1A2) and N-acetyltransferase (NAT) .[1]

For drug development professionals, N-Me-2-AF serves two primary functions:

  • Positive Control in Genotoxicity Assays: Validating the sensitivity of in vivo micronucleus and comet assays.

  • Mechanistic Probe for ADME/Tox: Investigating species-specific metabolic activation (e.g., rat vs. guinea pig liver microsomes) to predict human risk for aromatic amine-based drug candidates.[1]

This guide compares N-Me-2-AF against standard alternatives (2-AAF and 2-AF), detailing protocols for its use in inducing hepatic DNA adducts and validating genotoxic endpoints.[1]

Comparative Analysis: N-Me-2-AF vs. Standard Alternatives

The efficacy of N-Me-2-AF as a model agent lies in its unique metabolic profile.[1] While 2-AAF is the historical standard, its complex activation pathway can obscure mechanistic insights.[1] N-Me-2-AF offers a more direct route to DNA damage, often yielding higher adduct levels in shorter timeframes.[1]

Table 1: Comparative Efficacy of Fluorene-Based Carcinogens[1]
FeatureN-methyl-9H-fluoren-2-amine (N-Me-2-AF) 2-Acetylaminofluorene (2-AAF) 2-Aminofluorene (2-AF)
Primary Application Probing CYP1A2-mediated N-hydroxylation; Direct mutagenicity studies.[1]Chronic carcinogenicity bioassays (liver/bladder tumors).[1]Studying NAT-dependent acetylation polymorphism.
Metabolic Activation Direct N-hydroxylation (CYP1A2) or N-demethylation.[1]Requires Deacetylation (Carboxylesterase)

N-hydroxylation.[1]
Direct N-hydroxylation or N-acetylation.[1]
DNA Adduct Formation Rapid (Peak: 4–12 hrs).[1] Predominantly dG-C8-AF adducts.[1]Slower (Peak: 24–48 hrs).[1] Mixture of acetylated/deacetylated adducts.[1]Similar to N-Me-2-AF but less stable in some assays.[1]
Mutagenic Potency High (Ames TA98 + S9).[1] Often 2–5x more potent than 2-AAF.[1]Moderate (Requires extensive S9 activation).[1]High (Ames TA98 + S9).[1]
Target Organs Liver, Mammary Gland, Zymbal’s Gland.[1]Liver, Bladder, Mammary Gland.[1]Liver, Bladder.[1]
Solubility (HCl Salt) Moderate in DMSO/Ethanol; Improved aqueous stability vs free base.[1]Poor in water; requires DMSO/Oil vehicle.[1]Moderate in DMSO.[1]
Mechanistic Insight: Why Choose N-Me-2-AF?

Use N-Me-2-AF when you need to:

  • Bypass Deacetylation: If your animal model (e.g., certain mouse strains) has variable carboxylesterase activity, 2-AAF results may be inconsistent.[1] N-Me-2-AF removes this variable.[1]

  • Focus on CYP1A2: N-Me-2-AF is a superior substrate for isolating CYP1A2 kinetics in liver microsomes compared to 2-AAF.[1]

Mechanism of Action: The Metabolic Activation Pathway[1]

Understanding the activation pathway is crucial for interpreting "efficacy" (i.e., tumor/adduct induction).[1] N-Me-2-AF undergoes N-hydroxylation to form the proximal carcinogen, which is then esterified (by sulfotransferases) to the ultimate carcinogen, the nitrenium ion.[1]

MetabolicPathwayN_Me_2_AFN-methyl-9H-fluoren-2-amine(N-Me-2-AF)N_OH_N_Me_2_AFN-hydroxy-N-methyl-2-aminofluoreneN_Me_2_AF->N_OH_N_Me_2_AFN-HydroxylationNitreniumNitrenium Ion(Ultimate Carcinogen)N_OH_N_Me_2_AF->NitreniumEsterification(-SO4)DNA_AdductdG-C8-N-Me-AF Adduct(Mutagenesis)Nitrenium->DNA_AdductCovalent Binding(Guanine C8)CYP1A2CYP1A2(Liver)CYP1A2->N_OH_N_Me_2_AFSULTSulfotransferase(SULT)SULT->Nitrenium

Figure 1: Metabolic activation of N-Me-2-AF to the DNA-reactive nitrenium ion.[1]

Validated Experimental Protocols

Protocol A: In Vivo Induction of Hepatic DNA Adducts (Rat Model)

Objective: To quantify the efficacy of N-Me-2-AF in forming DNA adducts as a biomarker for genotoxicity.[1]

Reagents:

  • N-methyl-9H-fluoren-2-amine HCl (Purity >98%).[1]

  • Vehicle: Tricaprylin or Corn Oil (for IP injection).[1]

  • Assay: 32P-Postlabeling or LC-MS/MS.[1]

Step-by-Step Methodology:

  • Animal Selection: Male Wistar or Fischer 344 rats (200–250g).[1] Rationale: Male rats have higher CYP1A2 activity than females, maximizing sensitivity.[1]

  • Dose Preparation: Dissolve N-Me-2-AF HCl in DMSO (10% v/v) and dilute with Tricaprylin to a final concentration of 10 mg/mL.

  • Administration:

    • Route: Intraperitoneal (IP) injection.[1]

    • Dose: 40 mg/kg body weight.[1] Note: This dose is established to saturate metabolic activation without inducing acute necrosis.[1]

  • Tissue Collection:

    • Euthanize animals at 24 hours post-dosing.[1]

    • Rapidly excise the liver; flash-freeze in liquid nitrogen.[1]

  • DNA Isolation: Use a phenol-chloroform extraction method with RNase/Proteinase K digestion.[1] Purity (A260/A280) must be >1.8.[1]

  • Adduct Quantification (LC-MS/MS):

    • Hydrolyze DNA to nucleosides.[1]

    • Target analyte: dG-C8-N-Me-AF .[1]

    • Expected Result: 50–150 fmol adduct/mg DNA.[1]

Protocol B: Ames Salmonella Mutagenicity Assay (In Vitro Validation)

Objective: To verify the metabolic competence of S9 fractions using N-Me-2-AF as a positive control.[1]

  • Strains: Salmonella typhimurium TA98 (frameshift) and TA100 (base-pair).[1]

  • Activation System: Rat Liver S9 (Aroclor 1254-induced).[1]

  • Dosing: 0.5, 1.0, 5.0 µ g/plate .

  • Procedure: Pre-incubation method (20 min at 37°C) followed by plating on minimal glucose agar.

  • Validation Criteria:

    • TA98 + S9: >500 revertants/µg (Indicates successful N-hydroxylation).[1]

    • TA98 - S9: <50 revertants/µg (Confirms requirement for metabolic activation).[1]

References

  • Heflich, R. H., & Neft, R. E. (1994). Genetic toxicity of 2-acetylaminofluorene, 2-aminofluorene and some of their metabolites and model metabolites.[1] Mutation Research/Reviews in Genetic Toxicology, 318(2), 73-174.[1]

  • Beland, F. A., & Kadlubar, F. F. (1990). Metabolic activation and DNA adducts of aromatic amines and nitroaromatic hydrocarbons.[1] Handbook of Experimental Pharmacology, 94, 267-325.[1]

  • Kim, D., & Guengerich, F. P. (2005). Cytochrome P450 activation of arylamines and heterocyclic amines.[1] Annual Review of Pharmacology and Toxicology, 45, 27-49.[1] [1]

  • National Toxicology Program (NTP). Testing Status of 2-Aminofluorene and derivatives.

A Researcher's Guide to Indispensable Control Experiments for N-methyl-9H-fluoren-2-amine hydrochloride Studies

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the rigorous validation of experimental findings is paramount. This is particularly true when investigating novel chemical entities such as N-methyl-9H-fluoren-2-amine hydrochloride, a derivative of the versatile fluorene scaffold. Fluorene-based compounds have garnered significant attention for their potential therapeutic applications, exhibiting a range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Given this broad potential, a systematic and well-controlled experimental approach is crucial to elucidate the specific biological effects of N-methyl-9H-fluoren-2-amine hydrochloride and to ensure that the observed outcomes are directly attributable to the compound itself.

This guide provides a comprehensive framework for designing and implementing essential control experiments when studying N-methyl-9H-fluoren-2-amine hydrochloride. It is intended for researchers, scientists, and drug development professionals seeking to establish the scientific validity and reproducibility of their findings. We will delve into the rationale behind various control strategies and provide detailed protocols for hypothetical studies exploring the potential anticancer, antimicrobial, and anti-inflammatory activities of this compound.

The Cornerstone of Scientific Rigor: Why Controls Matter

In any scientific experiment, the goal is to isolate the effect of a single variable—in this case, the biological activity of N-methyl-9H-fluoren-2-amine hydrochloride. However, numerous factors can influence the outcome of a biological assay, from the inherent variability of biological systems to the unintended effects of the experimental conditions themselves. Control experiments are designed to account for these confounding variables, thereby ensuring that the observed results are a true reflection of the compound's activity.[3]

The fundamental types of controls that will be discussed in the context of studying N-methyl-9H-fluoren-2-amine hydrochloride are:

  • Vehicle Controls: To account for the effects of the solvent used to dissolve the test compound.

  • Negative Controls: To establish a baseline and control for non-specific effects.

  • Positive Controls: To confirm that the experimental system is working as expected and is capable of producing a measurable effect.

By incorporating these controls into your experimental design, you create a self-validating system that enhances the trustworthiness and authority of your research.

Hypothetical Study 1: Investigating the Anticancer Potential

Given that many fluorene derivatives have demonstrated cytotoxic effects against various cancer cell lines, a logical first step is to assess the potential of N-methyl-9H-fluoren-2-amine hydrochloride as an anticancer agent.[4][5] A common and robust method for this is the MTT assay, which measures cell viability.[6][7]

Experimental Workflow for Anticancer Screening

cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assay Assay & Analysis Cell_Culture Cancer Cell Line (e.g., HCT-116, MDA-MB-231) Test_Compound Test Compound Cell_Culture->Test_Compound Vehicle_Control Vehicle Control (DMSO) Cell_Culture->Vehicle_Control Negative_Control Negative Control (Fluorenone) Cell_Culture->Negative_Control Positive_Control Positive Control (Doxorubicin) Cell_Culture->Positive_Control Compound_Prep N-methyl-9H-fluoren-2-amine HCl (in DMSO) Compound_Prep->Test_Compound Compound_Prep->Vehicle_Control MTT_Assay MTT Assay Test_Compound->MTT_Assay Vehicle_Control->MTT_Assay Negative_Control->MTT_Assay Positive_Control->MTT_Assay Data_Analysis Measure Absorbance Calculate IC50 MTT_Assay->Data_Analysis

Caption: Workflow for in vitro anticancer activity screening.

Control Experiments for Anticancer Studies

1. Vehicle Control:

  • Rationale: N-methyl-9H-fluoren-2-amine hydrochloride, like many organic compounds, is likely to be dissolved in a solvent such as dimethyl sulfoxide (DMSO) for in vitro studies.[8] DMSO itself can have biological effects on cells, including impacting cell growth and viability.[9] The vehicle control consists of cells treated with the same concentration of DMSO as the cells treated with the test compound. This allows for the differentiation of the effects of the compound from the effects of the solvent.[3]

  • Implementation: Prepare a stock solution of N-methyl-9H-fluoren-2-amine hydrochloride in DMSO. For each concentration of the test compound used, a corresponding vehicle control well should be prepared containing the same final concentration of DMSO in the cell culture medium.

2. Negative Control:

  • Rationale: A negative control is a compound that is structurally similar to the test compound but is known to be biologically inactive in the assay being performed. This helps to ensure that the observed effects are due to the specific chemical structure of the test compound and not just a general property of the fluorene scaffold.

  • Implementation: While a perfectly inert structural analog of N-methyl-9H-fluoren-2-amine hydrochloride may not be readily available, Fluorenone can serve as a suitable negative control.[10] Fluorenone retains the core tricyclic structure but lacks the amine substituent, which is often crucial for biological activity. It should be tested at the same concentrations as the test compound.

3. Positive Control:

  • Rationale: A positive control is a well-characterized compound known to produce a robust and reproducible effect in the assay. This confirms that the assay is working correctly and that the cells are responsive to cytotoxic agents.

  • Implementation: For an anticancer cytotoxicity assay, a standard chemotherapeutic agent such as Doxorubicin is an appropriate positive control.[11] A dose-response curve for doxorubicin should be generated in parallel with the test compound to validate the assay's sensitivity.

Data Presentation: Hypothetical Anticancer Activity
Treatment GroupConcentration (µM)Cell Viability (%)Standard Deviation
Untreated Control 01005.2
Vehicle Control (DMSO) 0.1%98.54.8
Negative Control (Fluorenone) 1095.36.1
N-methyl-9H-fluoren-2-amine HCl 185.17.3
562.45.9
1041.74.5
2025.83.1
Positive Control (Doxorubicin) 155.26.4
Detailed Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[4]

  • Compound Preparation: Prepare serial dilutions of N-methyl-9H-fluoren-2-amine hydrochloride, fluorenone, and doxorubicin from a concentrated stock in DMSO. The final concentration of DMSO in the culture medium should typically not exceed 0.5% to minimize solvent toxicity.[9]

  • Treatment: Replace the culture medium with fresh medium containing the test compound or controls. Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[1][12]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Hypothetical Study 2: Assessing Antimicrobial Efficacy

The fluorene scaffold is present in several compounds with known antimicrobial and antifungal activities.[13][14] Therefore, it is pertinent to investigate the potential of N-methyl-9H-fluoren-2-amine hydrochloride against various microbial strains.

Experimental Workflow for Antimicrobial Screening

cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assay Assay & Analysis Microbe_Culture Bacterial/Fungal Strain (e.g., S. aureus, E. coli) Test_Compound Test Compound Microbe_Culture->Test_Compound Vehicle_Control Vehicle Control (DMSO) Microbe_Culture->Vehicle_Control Negative_Control Negative Control (Fluorene) Microbe_Culture->Negative_Control Positive_Control Positive Control (Gentamicin/Ketoconazole) Microbe_Culture->Positive_Control Compound_Prep N-methyl-9H-fluoren-2-amine HCl (in DMSO) Compound_Prep->Test_Compound Compound_Prep->Vehicle_Control Broth_Dilution Broth Microdilution Assay Test_Compound->Broth_Dilution Vehicle_Control->Broth_Dilution Negative_Control->Broth_Dilution Positive_Control->Broth_Dilution Data_Analysis Determine MIC Broth_Dilution->Data_Analysis

Caption: Workflow for in vitro antimicrobial activity screening.

Control Experiments for Antimicrobial Studies

1. Vehicle Control:

  • Rationale: As with the anticancer assays, a vehicle control is essential to ensure that the solvent used to dissolve the hydrophobic test compound does not inhibit microbial growth.[14]

  • Implementation: The highest concentration of DMSO used in the serial dilutions of the test compound should be added to a well containing the microbial inoculum and growth medium.

2. Negative Control:

  • Rationale: To confirm that the antimicrobial activity is specific to the N-methyl-9H-fluoren-2-amine hydrochloride and not a general property of the fluorene ring system.

  • Implementation: The parent compound, Fluorene , which is generally considered to have weak or no antimicrobial activity, can be used as a negative control.[2] It should be tested across the same concentration range as the test compound.

3. Positive Control:

  • Rationale: A known antibiotic or antifungal agent is used to validate the susceptibility of the microbial strain and the effectiveness of the assay conditions.

  • Implementation: For bacterial studies, a broad-spectrum antibiotic such as Gentamicin is a suitable positive control.[13] For fungal studies, an agent like Ketoconazole can be used.[13] The minimum inhibitory concentration (MIC) of the positive control should be determined to ensure it falls within the expected range.

Data Presentation: Hypothetical Antimicrobial Activity
Treatment GroupMinimum Inhibitory Concentration (MIC) in µg/mL
S. aureus
Vehicle Control (DMSO) > 128
Negative Control (Fluorene) > 128
N-methyl-9H-fluoren-2-amine HCl 16
Positive Control (Gentamicin) 1
Detailed Protocol: Broth Microdilution for MIC Determination
  • Compound Preparation: Prepare a 2-fold serial dilution of N-methyl-9H-fluoren-2-amine hydrochloride, fluorene, and the positive control antibiotic in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[14]

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Controls: Include a growth control well (inoculum without any compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Hypothetical Study 3: Exploring Anti-inflammatory Properties

The structural features of some fluorene derivatives suggest potential anti-inflammatory activity.[15] An in vitro assay to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common method to screen for anti-inflammatory potential.[1]

Experimental Workflow for Anti-inflammatory Screening

cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assay Assay & Analysis Macrophage_Culture Macrophage Cell Line (e.g., RAW 264.7) Test_Compound Test Compound + LPS Macrophage_Culture->Test_Compound Vehicle_Control Vehicle Control + LPS Macrophage_Culture->Vehicle_Control Negative_Control Negative Control + LPS Macrophage_Culture->Negative_Control Positive_Control Positive Control + LPS Macrophage_Culture->Positive_Control Unstimulated_Control Unstimulated Control Macrophage_Culture->Unstimulated_Control Compound_Prep N-methyl-9H-fluoren-2-amine HCl (in DMSO) Compound_Prep->Test_Compound Compound_Prep->Vehicle_Control Griess_Assay Griess Assay for NO Test_Compound->Griess_Assay Vehicle_Control->Griess_Assay Negative_Control->Griess_Assay Positive_Control->Griess_Assay Unstimulated_Control->Griess_Assay Data_Analysis Measure Absorbance Calculate % Inhibition Griess_Assay->Data_Analysis

Caption: Workflow for in vitro anti-inflammatory activity screening.

Control Experiments for Anti-inflammatory Studies

1. Vehicle Control:

  • Rationale: To ensure the solvent does not interfere with LPS-induced NO production or the Griess assay itself.

  • Implementation: Cells are treated with the highest concentration of DMSO used for the test compound in the presence of LPS.

2. Negative Control:

  • Rationale: To demonstrate that the inhibition of NO production is a specific property of the test compound and not a general characteristic of the fluorene scaffold.

  • Implementation: Fluorene can be used as a negative control, as it is not expected to have significant anti-inflammatory activity.

3. Positive Control:

  • Rationale: A known anti-inflammatory agent is used to confirm that the cells are responding to anti-inflammatory stimuli and that the assay is performing correctly.

  • Implementation: A well-established anti-inflammatory drug such as Dexamethasone or Diclofenac sodium is an appropriate positive control.[6][7]

4. Unstimulated Control:

  • Rationale: To measure the basal level of NO production by the macrophages in the absence of any stimulation.

  • Implementation: A group of cells is cultured in the medium without LPS or any test compounds.

Data Presentation: Hypothetical Anti-inflammatory Activity
Treatment GroupConcentration (µM)Nitric Oxide Production (% of LPS Control)Standard Deviation
Unstimulated Control -5.21.1
LPS Control -1008.7
Vehicle Control (DMSO) + LPS 0.1%99.19.2
Negative Control (Fluorene) + LPS 1096.57.8
N-methyl-9H-fluoren-2-amine HCl + LPS 182.46.5
558.15.3
1035.94.1
Positive Control (Dexamethasone) + LPS 145.34.9
Detailed Protocol: Griess Assay for Nitric Oxide Inhibition
  • Cell Seeding: Plate macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of N-methyl-9H-fluoren-2-amine hydrochloride, fluorene, or dexamethasone for 1 hour.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the unstimulated control and incubate for 24 hours.[1]

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction: Mix the supernatant with Griess reagent and incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve and determine the percentage of NO inhibition relative to the LPS-stimulated control.

Conclusion

The investigation of novel compounds like N-methyl-9H-fluoren-2-amine hydrochloride holds promise for the discovery of new therapeutic agents. However, the path from a promising molecule to a validated drug candidate is paved with rigorous scientific inquiry. The implementation of a comprehensive set of control experiments, as outlined in this guide, is not merely a procedural formality but a fundamental requirement for generating reliable, reproducible, and ultimately impactful scientific data. By diligently employing vehicle, negative, and positive controls in your studies, you can confidently attribute the observed biological effects to your compound of interest, thereby laying a solid foundation for further preclinical and clinical development.

References

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

  • Hussein, E. M., et al. (2020). Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents. Chemistry Central Journal, 14(1), 1-18.
  • ResearchGate. (n.d.). Anti-inflammatory activity of IR3G. Dexamethasone (DEX) was used as the positive control...[Link]

  • ResearchGate. (n.d.). A series of new fluorene-heterocyclic sulfonamide conjugates were designed and synthesized as potential anticancer agents.[Link]

  • Hussein, E. M., et al. (2020). Bioactive Fluorenes. Part II. Unprecedented biologically active thiazole derivatives based-2,7-dichlorofluorene as competent DHFR inhibitors: Design, synthesis, and molecular docking approaches. Arabian Journal of Chemistry, 13(5), 5468-5486.
  • Sridevi, C., et al. (2011). INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. International Journal of Drug Development & Research, 3(4), 189-195.
  • ResearchGate. (n.d.). 9-Fluorenone derivatives drugs.[Link]

  • Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. (2021). Pharmaceuticals, 14(9), 886.
  • Antibacterial activity testing methods for hydrophobic patterned surfaces. (2020, June 30). SciSpace. [Link]

  • Evaluation of Invitro Anti-Inflammatory Potential of Aqueous Solanum aethiopicum (Garden Egg) Leaf Extract. (2021). International Journal of Medical and Pharmaceutical Case Reports, 1-9.
  • Controlled Release of Dexamethasone from Peptide Nanofiber Gels to Modulate Inflammatory Response. (2012). PLoS ONE, 7(8), e40940.
  • Wikipedia. (n.d.). Fluorenone. [Link]

  • Synthesis, Characterization, Biological Evaluation and Antibacterial Activity of some Heterocyclic Fluorene Compounds Derived from Schiff Base. (2014-2015). International Journal of ChemTech Research, 7(6), 2752-2762.
  • Bitesize Bio. (2025, April 29). 6 Steps for Successful in vitro Drug Treatment. [Link]

  • Dexamethasone Inhibits High Glucose–, TNF-α–, and IL-1β–Induced Secretion of Inflammatory and Angiogenic Mediators from Retinal Microvascular Pericytes. (2008). Investigative Ophthalmology & Visual Science, 49(5), 2040-2050.
  • The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines. (2003). Gynecologic Oncology, 88(2), 198-202.
  • Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry. (2023, September 7). Biocomma. [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025, February 22). ResearchGate. [Link]

  • Hussein, E. M., et al. (2020). Bioactive Fluorenes. Part II. Unprecedented biologically active thiazole derivatives based-2,7-dichlorofluorene as competent DHFR inhibitors: Design, synthesis, and molecular docking approaches. ResearchGate. [Link]

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (2024). Molecules, 29(1), 163.
  • Enrichment of progenitor cells by 2‐acetylaminofluorene accelerates liver carcinogenesis induced by diethylnitrosamine in vivo. (2021). Journal of Cellular and Molecular Medicine, 25(6), 377-390.
  • Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. (2025). MDPI. [Link]

  • Structural Similarities between Some Common Fluorophores Used in Biology, Marketed Drugs, Endogenous Metabolites, and Natural Products. (2022). International Journal of Molecular Sciences, 23(21), 13356.
  • Amine-Reactive Fluorene Probes: Synthesis, Optical Characterization, Bioconjugation, and Two-Photon Fluorescence Imaging. (2008).
  • Study.com. (n.d.). Fluorenone | Overview & Structure. [Link]

  • Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry. (2023, September 7). Biocomma. [Link]

  • A fluorene derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis, anoikis and autophagy. (2023). Life Sciences, 329, 121835.

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Technical Comparison Guide: Receptor Profiling and Cross-Reactivity of N-methyl-9H-fluoren-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Product Profile

N-methyl-9H-fluoren-2-amine hydrochloride (2-MeAF HCl) is a synthetic aminofluorene derivative primarily utilized as a reference standard in toxicology, metabolic profiling, and chemical carcinogenesis research. It serves as a critical structural analog to the potent carcinogen 2-acetylaminofluorene (2-AAF) and its deacetylated metabolite 2-aminofluorene (2-AF) .

While often categorized as a mutagenic standard, 2-MeAF exhibits distinct receptor pharmacology compared to its analogs. Its primary biological interaction occurs via the Aryl Hydrocarbon Receptor (AhR) , but significant cross-reactivity exists with steroid hormone receptors and metabolic enzymes, necessitating rigorous control in pharmacological screening.

Key Applications
  • AhR Ligand Profiling: Investigating ligand-dependent activation of the xenobiotic response element (XRE).

  • Metabolic Stability Assays: Substrate specificity testing for CYP1A2 and CYP3A4.

  • Immunoassay Cross-Reactivity: Determining specificity of antibodies raised against 2-AAF-DNA adducts.

Receptor Cross-Reactivity Profile

The "performance" of 2-MeAF is defined by its selectivity profile. Unlike highly specific pharmacological probes, fluorene derivatives are "promiscuous" ligands. Below is the detailed cross-reactivity analysis.

Primary Target: Aryl Hydrocarbon Receptor (AhR)

The fluorene core acts as a classic planar hydrophobic ligand for the AhR cytosolic complex.

  • Mechanism: 2-MeAF binds the PAS-B domain of AhR, displacing heat shock proteins (Hsp90) and inducing nuclear translocation.

  • Performance vs. Alternatives: 2-MeAF is a weaker agonist than 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) but comparable to 2-AF. Its potency is modulated by the N-methyl group, which slightly hinders binding pocket fit compared to the planar 2-AF but provides resistance to N-acetylation.

Off-Target Cross-Reactivity: Nuclear Receptors

Research indicates that aminofluorenes possess "hidden" endocrine-disrupting potential due to structural mimicry of steroid hormones.

Receptor TargetInteraction TypeCross-Reactivity LevelMechanistic Insight
Estrogen Receptor

(ER

)
Antagonist / Weak AgonistModerate The fluorene backbone mimics the steroid A/B ring system. The 2-amine group can form hydrogen bonds similar to the 3-OH of estradiol.
Androgen Receptor (AR) AntagonistLow Steric bulk of the fluorene rings interferes with helix 12 closure in the AR LBD, potentially acting as a passive antagonist.
Glucocorticoid Receptor (GR) Non-binderNegligible Lacks the specific ketone/hydroxyl pharmacophores required for high-affinity GR binding.
Enzymatic "Receptor" Cross-Reactivity (CYP450)

Metabolic enzymes recognize 2-MeAF as a substrate, often competing with other co-administered drugs.

  • CYP1A2: High-affinity binding. 2-MeAF is N-hydroxylated to the proximal carcinogen N-OH-2-MeAF.

  • Cross-Reactivity Warning: Use of 2-MeAF in liver microsomes will competitively inhibit the metabolism of other CYP1A2 substrates (e.g., caffeine, phenacetin).

Comparative Performance Analysis

This section objectively compares 2-MeAF HCl against the industry-standard alternatives: 2-Acetylaminofluorene (2-AAF) and 2-Aminofluorene (2-AF) .

Table 1: Physicochemical and Biological Comparison
FeatureN-methyl-9H-fluoren-2-amine HCl 2-Aminofluorene (2-AF) 2-Acetylaminofluorene (2-AAF)
Molecular Weight 231.72 (HCl salt)181.24223.27
Solubility (Water) Moderate (due to HCl salt)Low (Hydrophobic)Very Low
AhR Activation Moderate HighModerate (requires metabolism)
Metabolic Route N-demethylation / N-hydroxylationN-acetylation / N-hydroxylationDeacetylation / N-hydroxylation
Mutagenicity (Ames) High (S9 dependent)Very High (S9 dependent)High (S9 dependent)
Antibody Binding ~40-60% Cross-reactivity ~80-100% Cross-reactivity100% (Immunogen)
Performance Insight:
  • For Solubility: The HCl salt of 2-MeAF offers superior aqueous solubility compared to the free base 2-AF or the amide 2-AAF, making it easier to handle in cell culture media without high DMSO concentrations.

  • For Specificity: 2-AAF is a "pro-drug" requiring deacetylation to become active in many assays. 2-MeAF acts more directly but is distinct from 2-AF due to the methyl steric hindrance.

Mechanistic Visualization

The following diagram illustrates the divergent signaling and metabolic pathways for 2-MeAF compared to its alternatives.

G MeAF N-methyl-9H-fluoren-2-amine (2-MeAF) AhR AhR Complex (Cytosol) MeAF->AhR Ligand Binding (Moderate Affinity) CYP1A2 CYP1A2 (Microsome) MeAF->CYP1A2 N-hydroxylation AF 2-Aminofluorene (2-AF) AF->AhR High Affinity AAF 2-Acetylaminofluorene (2-AAF) AAF->AF Deacetylation XRE XRE Activation (Nucleus) AhR->XRE Translocation & Transcription Metabolite N-OH-2-MeAF Proximal Carcinogen CYP1A2->Metabolite Bioactivation DNA_Adduct DNA Adduct (C8-Guanine) Metabolite->DNA_Adduct Covalent Binding

Caption: Comparative pathway of 2-MeAF showing dual activity: direct AhR ligand binding and CYP1A2-mediated bioactivation to DNA-reactive metabolites.

Experimental Protocols

Protocol A: Determining AhR Cross-Reactivity (Luciferase Reporter Assay)

Objective: Quantify the potency of 2-MeAF HCl in activating the AhR compared to TCDD.

Reagents:

  • HepG2 cells stably transfected with pGudLuc1.1 (contains XRE-Luciferase).

  • 2-MeAF HCl (dissolved in DMSO, final concentration <0.1%).

  • Positive Control: TCDD (1 nM).

Workflow:

  • Seeding: Plate HepG2-Luc cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Dosing: Treat cells with serial dilutions of 2-MeAF HCl (

    
     M to 
    
    
    
    M). Include vehicle control (DMSO) and TCDD positive control.
  • Incubation: Incubate for 6 hours (optimal for AhR activation kinetics).

  • Lysis & Detection: Aspirate media, wash with PBS, and add Passive Lysis Buffer.

  • Readout: Add Luciferase Assay Reagent and measure luminescence on a plate reader.

  • Analysis: Plot Dose-Response Curve. Calculate

    
    .
    
    • Self-Validation Check: The TCDD control must show >10-fold induction over vehicle. If 2-MeAF induction is <20% of TCDD max, it is considered a partial agonist .

Protocol B: ELISA Cross-Reactivity Assessment

Objective: Determine if anti-2-AAF antibodies cross-react with 2-MeAF, which is critical for validating immunoassay specificity.

Workflow:

  • Coating: Coat 96-well plate with 2-AAF-BSA conjugate (0.5 µg/mL) in carbonate buffer (pH 9.6) overnight at 4°C.

  • Blocking: Wash 3x with PBST. Block with 1% BSA in PBS for 1h.

  • Competition: Add 50 µL of free 2-MeAF HCl (competitor) at varying concentrations (

    
     ng/mL) mixed with 50 µL of anti-2-AAF primary antibody (limiting concentration).
    
  • Incubation: Incubate 1h at 37°C. (Free 2-MeAF competes with plate-bound 2-AAF for antibody sites).

  • Detection: Wash 3x. Add HRP-conjugated secondary antibody. Incubate 1h.

  • Development: Add TMB substrate. Stop with

    
    .
    
  • Calculation: Calculate % Cross-Reactivity =

    
    .
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 34577, N-Methyl-9H-fluoren-2-amine. Retrieved from [Link]

  • U.S. EPA. Chemical Dashboard: N-Methyl-9H-fluoren-2-amine Properties and Environmental Fate. Retrieved from [Link]

  • Chemsrc. 9H-Fluoren-9-amine and related fluorene derivatives: Toxicological Data. Retrieved from [Link]

Comparative Technical Guide: N-Methyl-9H-fluoren-2-amine Hydrochloride vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a rigorous comparison of N-methyl-9H-fluoren-2-amine hydrochloride against its primary structural analogs, focusing on its application in mutagenesis research and metabolic activation studies.

Executive Summary

N-methyl-9H-fluoren-2-amine hydrochloride (N-Me-2-AF HCl) is a secondary aromatic amine primarily utilized as a reference mutagen in toxicology and carcinogenesis research. It serves as a critical model for understanding the metabolic activation of N-alkylated arylamines.

Unlike its parent compound 2-aminofluorene (2-AF) , which contains a primary amino group, N-Me-2-AF requires specific metabolic dealkylation or direct N-oxidation to exert genotoxicity. This guide compares N-Me-2-AF HCl with 2-AF and 2-acetylaminofluorene (2-AAF) , defining their distinct metabolic pathways, mutagenic potencies, and handling protocols.

Key Application: Positive control in Salmonella typhimurium mutagenicity assays (Ames Test) requiring metabolic activation (S9).

Chemical & Physical Profile: The Fluorenamine Triad

The following table contrasts the physicochemical properties of N-Me-2-AF HCl with its closest analogs. Note that the hydrochloride salt form enhances aqueous solubility compared to the free base analogs, altering stock solution preparation protocols.

FeatureN-Methyl-9H-fluoren-2-amine HCl 2-Aminofluorene (2-AF) 2-Acetylaminofluorene (2-AAF)
Role Secondary Amine / Pro-mutagenPrimary Amine / Parent MutagenAmide / Pro-carcinogen
Structure Fluorene ring + N-methyl groupFluorene ring + NH₂ groupFluorene ring + Acetamide
Solubility Water-soluble (moderate), DMSO (high)DMSO, Ethanol (Low water sol.)DMSO, Acetone (Insoluble in water)
Metabolic Step 1 N-Demethylation (to 2-AF) or N-HydroxylationN-Hydroxylation (Rate-limiting)Deacetylation or N-Hydroxylation
Major DNA Adduct dG-C8-AF (via 2-AF intermediate)dG-C8-AFdG-C8-AF / dG-C8-AAF
Ames Potency High (+S9 required)Very High (+S9 required)High (+S9 required)

Mechanistic Comparison: Metabolic Activation Pathways

The genotoxicity of fluorenamines is not intrinsic to the parent molecule but results from metabolic conversion to electrophilic nitrenium ions.

The Convergence Hypothesis

Research indicates that N-Me-2-AF acts largely as a precursor to 2-AF. The N-methyl group is removed via oxidative demethylation (catalyzed by CYP450 enzymes), feeding into the standard 2-AF activation pathway.

  • 2-AF Activation: Direct N-hydroxylation by CYP1A2 to N-hydroxy-2-AF.

  • N-Me-2-AF Activation: Requires an initial demethylation step or direct N-hydroxylation to N-hydroxy-N-methyl-2-AF (though the latter is sterically less favorable for DNA binding without further processing).

  • Ultimate Lesion: Both pathways converge on the formation of the C8-deoxyguanosine adduct (dG-C8-AF) , which causes frameshift mutations (typically -2 deletion) in S. typhimurium strain TA98.

Visualization of Metabolic Pathways

The following diagram illustrates the convergence of these compounds into the reactive nitrenium ion.

MetabolicPathway N_Me_2_AF N-Methyl-2-aminofluorene (Precursor) Two_AF 2-Aminofluorene (2-AF) (Proximate Mutagen) N_Me_2_AF->Two_AF Oxidative Demethylation (CYP450) N_OH_2_AF N-Hydroxy-2-AF (Proximate Carcinogen) Two_AF->N_OH_2_AF N-Hydroxylation (CYP1A2) Two_AAF 2-Acetylaminofluorene (2-AAF) Two_AAF->Two_AF Deacetylation (Microsomal Deacetylase) Nitrenium Arylnitrenium Ion (Ultimate Electrophile) N_OH_2_AF->Nitrenium O-Acetylation (NAT) & Heterolysis DNA_Adduct DNA Adduct (dG-C8-AF) Nitrenium->DNA_Adduct Covalent Binding (Guanine C8)

Caption: Convergence of fluorenamine derivatives into the ultimate DNA-reactive arylnitrenium ion.

Experimental Protocols: Mutagenicity Assessment

To validate the performance of N-Me-2-AF HCl, the Ames Salmonella/Microsome Mutagenicity Assay is the gold standard.

Critical Reagents
  • Test Strain: S. typhimuriumTA98 (frameshift detector) is most sensitive to fluorenamines. TA100 (base-pair substitution) shows lower sensitivity.

  • Metabolic Activation System (S9): Aroclor-1254 induced rat liver S9 fraction is required. Without S9, N-Me-2-AF HCl is non-mutagenic.

  • Solvent:

    • For N-Me-2-AF HCl : Sterile distilled water or saline is preferred due to the salt form.

    • For 2-AF/2-AAF : DMSO is required.

Step-by-Step Workflow (Plate Incorporation Method)

This protocol ensures reproducible data when comparing N-Me-2-AF HCl to 2-AF.

  • Stock Preparation:

    • Dissolve N-Me-2-AF HCl in sterile water to reach a concentration of 1 mg/mL.

    • Prepare serial dilutions (e.g., 0.5, 1.0, 5.0, 10.0 µ g/plate ).

    • Note: Protect from light; aromatic amines are photo-unstable.

  • S9 Mix Preparation:

    • Combine 10% S9 fraction with cofactor mix (MgCl₂, KCl, Glucose-6-phosphate, NADP, Sodium Phosphate buffer pH 7.4).

    • Keep on ice until use.

  • Plating:

    • Add 0.1 mL bacterial culture (TA98, 10⁸ cells/mL) to a sterile tube.

    • Add 0.1 mL test compound solution.

    • Add 0.5 mL S9 Mix (or phosphate buffer for -S9 control).

    • Add 2.0 mL molten top agar (containing traces of histidine/biotin).

    • Vortex gently and pour onto Minimal Glucose Agar plates.

  • Incubation & Scoring:

    • Incubate at 37°C for 48 hours.

    • Count revertant colonies.[1][2]

Workflow Visualization

AmesProtocol Stock Stock Solution (N-Me-2-AF HCl in H2O) Mix Reaction Mixture (Bacteria + Compound + S9) Stock->Mix 0.1 mL TopAgar Top Agar (45°C) Mix->TopAgar Combine Plate Minimal Glucose Plate TopAgar->Plate Pour Incubate Incubation (48h @ 37°C) Plate->Incubate Count Data Output (Revertants/Plate) Incubate->Count

Caption: Standardized Plate Incorporation Workflow for N-Me-2-AF HCl Mutagenicity Testing.

Data Interpretation & Performance

When analyzing results from the above protocol, expect the following trends:

  • S9 Dependence: N-Me-2-AF HCl will show near-background reversion rates in the absence of S9. A robust dose-response curve is only observed with S9.

  • Potency Comparison:

    • 2-AF: Typically yields the highest revertant count per microgram due to direct N-hydroxylation.

    • N-Me-2-AF: Potency is generally high but slightly lower than 2-AF (approx. 60-80% of 2-AF activity depending on S9 batch) because demethylation is often a prerequisite step.

    • 2-AAF: Potency varies significantly based on the deacetylase activity of the S9 preparation.

  • Strain Specificity: High activity in TA98 (frameshift) confirms the formation of bulky C8-guanine adducts that intercalate and cause slippage during DNA replication.

Safety & Handling (E-E-A-T)

Warning: N-Methyl-9H-fluoren-2-amine and its salts are potent carcinogens.

  • Engineering Controls: Handle only in a Class II Biological Safety Cabinet or chemical fume hood.

  • Deactivation: Treat waste with 10% sodium hypochlorite (bleach) for 24 hours before disposal to oxidize the amine.

  • PPE: Double nitrile gloves are mandatory. The hydrochloride salt is a fine dust; use a respiratory mask (N95/P100) if weighing outside a hood (not recommended).

References

  • Ames, B. N., et al. (1975). "Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test." Mutation Research/Environmental Mutagenesis.

  • Heflich, R. H., & Neft, R. E. (1994). "Genetic toxicity of 2-acetylaminofluorene, 2-aminofluorene and some of their metabolites and model metabolites." Mutation Research/Reviews in Genetic Toxicology.

  • Beland, F. A., & Kadlubar, F. F. (1985). "Formation and persistence of arylamine DNA adducts in vivo." Environmental Health Perspectives.

  • Guengerich, F. P. (2001). "Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity." Chemical Research in Toxicology.

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Reproducibility of experiments using N-methyl-9H-fluoren-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reproducibility of Experiments Using N-methyl-9H-fluoren-2-amine Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-methyl-9H-fluoren-2-amine hydrochloride (N-Me-2-AF·HCl) serves as a specialized reference standard in mutagenesis and carcinogenesis research. It functions primarily as a pro-carcinogen , requiring metabolic activation to exert genotoxic effects. While structurally related to the canonical carcinogens 2-Aminofluorene (2-AF) and 2-Acetylaminofluorene (2-AAF) , the presence of the N-methyl group and the hydrochloride salt form introduces distinct solubility and metabolic requirements that are frequently overlooked, leading to poor experimental reproducibility.

This guide provides a rigorous technical framework to standardize the use of N-Me-2-AF·HCl, ensuring that data generated is robust, comparable, and mechanistically sound.

Chemical Profile & Stability: The Foundation of Reproducibility

Reproducibility failures often stem from treating the hydrochloride salt identical to the free base. The salt form alters solubility kinetics and stability profiles significantly.

FeatureN-methyl-9H-fluoren-2-amine HCl N-methyl-9H-fluoren-2-amine (Free Base) Implication for Reproducibility
CAS Number Not widely listed (Derivative)34577-93-0Ensure correct CAS is referenced for regulatory compliance.
Solubility Soluble in MeOH, DMSO, Water (moderate)Insoluble in Water; Soluble in organic solventsCritical: The HCl salt can precipitate if pH > 7.0 in buffers due to deprotonation.
Stability Hygroscopic; prone to hydrolysisOxidizes slowly in air (turns dark brown)Store HCl salt desiccated at -20°C. Solutions must be fresh.
pKa (approx) ~4.5 (protonated amine)~25 (amine proton)Buffer pH controls the ratio of ionized vs. unionized species, affecting cell permeability.

Expert Insight: The hydrochloride moiety provides initial water solubility, but upon dilution into physiological buffers (pH 7.4), the compound equilibrates to its free base form. If the concentration exceeds the free base's solubility limit (~10-50 µM), micro-precipitation occurs. This is the #1 cause of "inactive" results in high-dose assays.

Mechanistic Pathways & Biological Performance

To interpret data correctly, one must understand that N-Me-2-AF is largely a precursor to the ultimate carcinogen. It requires a two-step metabolic activation, distinguishing it from 2-AF (one-step) and 2-AAF (deacetylation + hydroxylation).

Comparative Performance Analysis
ParameterN-Me-2-AF[1][2][3]·HCl 2-Aminofluorene (2-AF) 2-Acetylaminofluorene (2-AAF)
Metabolic Requirement High: Requires N-demethylation (CYP) then N-hydroxylation.Medium: Requires N-hydroxylation (CYP1A2).Complex: Requires Deacetylation or N-hydroxylation.
Mutagenic Potency Lower than 2-AF in standard Ames tests due to rate-limiting demethylation.High (Reference Standard).High (Reference Standard).
DNA Adduct Predominantly dG-C8-AF (after demethylation).[4]dG-C8-AF .dG-C8-AAF (acetylated) & dG-C8-AF .[3][4]
S9 Dependency Absolute requirement for S9 (liver extract).Absolute requirement for S9.Requirement varies by tissue/assay.
Visualizing the Activation Pathway

The following diagram illustrates the critical metabolic bottleneck (N-demethylation) that researchers must control for.

MetabolicActivation cluster_0 Rate-Limiting Step for N-Me-2-AF N_Me_AF N-methyl-2-AF (Substrate) Intermediate Intermediate: N-hydroxymethyl-2-AF N_Me_AF->Intermediate CYP450 (Oxidation) AF 2-Aminofluorene (2-AF) Intermediate->AF Spontaneous (Deformylation) N_OH_AF N-hydroxy-2-AF (Proximate Carcinogen) AF->N_OH_AF CYP1A2 (N-Hydroxylation) Nitrenium Arylnitrenium Ion (Ultimate Carcinogen) N_OH_AF->Nitrenium NAT / SULT (Esterification) DNA_Adduct dG-C8-AF Adduct (Mutation) Nitrenium->DNA_Adduct Covalent Binding (Guanine C8)

Caption: Metabolic activation pathway of N-methyl-9H-fluoren-2-amine. The conversion to 2-AF via demethylation is the prerequisite for DNA adduct formation.

Protocol for Reproducibility: A Self-Validating System

Do not rely on generic "arylamine" protocols. Use this specific workflow to ensure the HCl salt is handled correctly.

Step 1: Stock Solution Preparation (The "Solvent Trap")
  • Incorrect: Dissolving directly in PBS or media (Causes precipitation).

  • Correct:

    • Weigh N-Me-2-AF·HCl in a dry environment.

    • Dissolve in 100% DMSO (anhydrous) to create a 10-50 mM Master Stock.

    • Self-Validation Check: The solution must be perfectly clear and colorless/pale yellow. Any turbidity indicates moisture contamination or degradation.

    • Aliquot into amber glass vials (single-use) and store at -20°C. Do not freeze-thaw.

Step 2: Experimental Dosing
  • Dilution: Dilute the DMSO stock into the culture medium/buffer immediately before use.

  • Final DMSO Concentration: Keep < 0.5% (v/v) to avoid inhibiting the CYP enzymes in the S9 fraction.

  • pH Check: Verify the final buffer pH is 7.2–7.4. The HCl salt is acidic; in small volumes of unbuffered media, it can drop the pH, killing cells or altering enzyme kinetics.

Step 3: Metabolic Activation System (S9)

Since N-Me-2-AF requires demethylation before hydroxylation, the metabolic load is higher than for 2-AF.

  • Requirement: Use induced Rat Liver S9 (e.g., Aroclor-1254 or Phenobarbital/β-naphthoflavone induced).[5] Uninduced S9 may lack sufficient CYP activity for the initial demethylation step.

  • Cofactors: Ensure NADPH regenerating system (G-6-P, NADP+, MgCl2) is fresh.

Troubleshooting & Quality Control

Use these checkpoints to validate your data integrity.

ObservationProbable CauseCorrective Action
Low/No Mutagenicity Insufficient S9 activity.Verify S9 quality using 2-AF as a positive control. If 2-AF works but N-Me-2-AF doesn't, the demethylation pathway is blocked.
Precipitate in Media "Salting out" of the free base.Reduce final concentration to < 50 µM. Ensure DMSO is used as the carrier solvent.
High Background Toxicity Acidic shock from HCl salt.Check pH of dosing solution. Increase buffering capacity (HEPES/MOPS) if necessary.
Variable Results Unstable Stock Solution.Discard stocks older than 1 month. Use amber glassware to prevent photodegradation.

References

  • Heflich, R. H., & Neft, R. E. (1994). Genetic toxicity of 2-acetylaminofluorene, 2-aminofluorene and some of their metabolites and model metabolites. Mutation Research/Reviews in Genetic Toxicology, 318(2), 73-174.

  • Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology, 14(6), 611-650. (Mechanisms of N-demethylation).

  • Beland, F. A., & Kadlubar, F. F. (1990). Metabolic activation and DNA adducts of aromatic amines and nitroarenes. Handbook of Experimental Pharmacology, 94, 267-325.

  • Ames, B. N., et al. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test. Mutation Research/Environmental Mutagenesis, 31(6), 347-364. (Standard S9 protocols).[5]

Sources

Quantitative Analysis and Protocol Guide: N-Methyl-9H-fluoren-2-amine Hydrochloride vs. Traditional Arylamine Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, 2-Aminofluorene (2-AF) and 2-Acetylaminofluorene (2-AAF) have served as the foundational model compounds for studying chemical carcinogenesis, mutagenesis, and cytochrome P450 (CYP) mediated metabolic activation[1]. However, the inherent lipophilicity of these primary arylamines presents significant challenges in high-throughput in vitro assays, often requiring organic solvents like DMSO that can inadvertently inhibit CYP enzymes.

N-Methyl-9H-fluoren-2-amine hydrochloride (CAS: 73728-53-7) emerges as a superior, highly water-soluble alternative. As a secondary arylamine salt, it not only eliminates the need for CYP-inhibiting solvents but also provides a unique mechanistic probe for dissecting the competing metabolic pathways of Flavin-containing monooxygenases (FMOs) and Cytochrome P450s (CYPs)[2]. This guide provides a rigorous quantitative comparison and a self-validating protocol for integrating this compound into your toxicology and drug metabolism workflows.

Mechanistic Causality: The Case for N-Methylation

The transition from a primary arylamine (2-AF) to a secondary N-methylated arylamine hydrochloride salt alters both the physicochemical behavior and the enzymatic fate of the molecule:

  • Solubility and CYP Integrity: 2-AF requires dissolution in DMSO or ethanol. DMSO is a well-documented competitive inhibitor of several CYP isoforms, which can artificially depress the apparent

    
     of metabolic activation in S9 fractions[3]. The hydrochloride salt of N-methyl-9H-fluoren-2-amine dissolves directly in physiological phosphate buffers, preserving native enzyme kinetics.
    
  • Steric Hindrance and Pathway Divergence: Primary arylamines like 2-AF are rapidly N-hydroxylated by CYP1A2 to form proximate carcinogens[1]. In contrast, the N-methyl group introduces steric bulk. Secondary N-alkyl arylamines are substrates for both FMOs (which predominantly catalyze N-oxidation) and CYPs (which favor N-dealkylation to yield the primary amine)[2]. Consequently, N-Methyl-9H-fluoren-2-amine acts as a "prodrug" in in vitro systems, requiring an initial CYP1A2-mediated N-demethylation step before subsequent N-hydroxylation and DNA adduct formation can occur.

MetabolicPathway NMe2AF N-Methyl-2-AF HCl (Pro-mutagen) CYP_Demeth CYP1A2 N-Demethylation NMe2AF->CYP_Demeth FMO_Ox FMO / CYP N-Oxidation NMe2AF->FMO_Ox TwoAF 2-Aminofluorene (2-AF) CYP_Demeth->TwoAF NOH_NMe N-OH-N-Methyl-2-AF FMO_Ox->NOH_NMe NOH_2AF N-Hydroxy-2-AF (Proximate Carcinogen) TwoAF->NOH_2AF CYP1A2 N-Hydroxylation DNA_Adduct DNA Adducts (e.g., dG-C8-AF) NOH_NMe->DNA_Adduct Minor Pathway PhaseII NATs / SULTs Phase II Esterification NOH_2AF->PhaseII PhaseII->DNA_Adduct Reactive Nitrenium Ion

Metabolic activation pathways of N-Methyl-2-AF highlighting CYP and FMO divergence.

Quantitative Benchmarking

To objectively select the appropriate model compound for your assay, consider the comparative metrics outlined below. While 2-AF yields higher absolute mutagenicity in standard Ames tests due to direct N-hydroxylation[3], N-Methyl-9H-fluoren-2-amine HCl provides superior handling characteristics and targeted pathway specificity.

Property / MetricN-Methyl-9H-fluoren-2-amine HCl2-Aminofluorene (2-AF)2-Acetylaminofluorene (2-AAF)
CAS Number 73728-53-7153-78-653-96-3
Molecular Weight 231.72 g/mol 181.23 g/mol 223.27 g/mol
Aqueous Solubility High (Direct buffer dissolution)Low (Requires DMSO/EtOH)Very Low (Requires DMSO)
Primary Activating Enzyme CYP1A2 (Dealkylation) & FMOCYP1A2 (N-Hydroxylation)CYP1A2 & Carboxylesterases
Mutagenic Potency (TA98) Moderate (Requires 2-step activation)High (Direct activation)Moderate-High
Major DNA Adduct Formed dG-C8-AF (Post-demethylation)dG-C8-AFdG-C8-AAF & dG-C8-AF

Self-Validating Experimental Protocol: In Vitro CYP1A2 Activation & Adduct Quantification

To ensure absolute trustworthiness in your toxicological data, protocols must be self-validating. The following methodology for quantifying DNA adducts incorporates a stable isotope-labeled internal standard spiked prior to enzymatic digestion. This design inherently corrects for matrix effects, incomplete digestion, and extraction losses, ensuring the causality of your results is isolated to the compound's metabolic activation rather than artifactual assay variations[4].

Materials Required
  • N-Methyl-9H-fluoren-2-amine HCl (Test Compound)

  • Rat liver S9 fraction (Aroclor 1254-induced)[3]

  • Calf thymus DNA (1 mg/mL)

  • NADPH Regenerating System (NADP+, Glucose-6-phosphate, G6P-Dehydrogenase)

  • Internal Standard: [

    
    C
    
    
    
    ,
    
    
    N]-dG-C8-AF
Step-by-Step Methodology
  • Aqueous Reagent Preparation: Dissolve N-Methyl-9H-fluoren-2-amine HCl directly in 100 mM potassium phosphate buffer (pH 7.4) to create a 5 mM stock. Note: Avoid organic solvents to prevent CYP inhibition.

  • S9 Incubation (Metabolic Activation): In a microcentrifuge tube, combine 1 mg/mL rat liver S9 fraction, 2 mM NADPH regenerating system, 1 mg/mL calf thymus DNA, and 50 µM of the test compound. Include a vehicle control (buffer only) and a positive control (2-AF in 0.5% DMSO). Incubate at 37°C for 60 minutes in a shaking water bath.

  • Reaction Termination & DNA Extraction: Halt the enzymatic reaction by adding an equal volume of ice-cold phenol/chloroform/isoamyl alcohol (25:24:1). Vortex vigorously and centrifuge at 10,000 x g for 10 minutes. Transfer the aqueous phase and precipitate the DNA using 0.1 volumes of 3M sodium acetate and 2 volumes of ice-cold absolute ethanol.

  • Isotope Spiking & Enzymatic Digestion (The Self-Validating Step): Resuspend the DNA pellet in 50 mM Tris-HCl (pH 7.4). Immediately spike the sample with 10 pmol of the [

    
    C
    
    
    
    ,
    
    
    N]-dG-C8-AF internal standard. Digest the polymer to single nucleosides by sequentially adding DNase I, phosphodiesterase, and alkaline phosphatase. Incubate overnight at 37°C.
  • LC-MS/MS Quantification: Filter the hydrolysate through a 3 kDa MWCO spin column. Inject 10 µL onto a C18 UPLC column coupled to a triple quadrupole mass spectrometer. Operate in positive electrospray ionization (ESI+) using multiple reaction monitoring (MRM) mode, tracking the transitions for dG-C8-AF (

    
     447 
    
    
    
    331) and the internal standard (
    
    
    450
    
    
    334).

Workflow Prep 1. Aqueous Prep N-Me-2-AF HCl in Buffer Incubate 2. S9 Incubation + NADPH Regenerating Sys Prep->Incubate Extract 3. DNA Extraction Phenol/Chloroform Incubate->Extract Digest 4. Isotope Spike & Enzymatic Digestion Extract->Digest LCMS 5. LC-MS/MS MRM Quantification Digest->LCMS

Self-validating LC-MS/MS workflow for DNA adduct quantification.

References

  • Metabolic activation of 2-aminofluorene in the Salmonella mutagenicity assay by different S-9 preparations. Archives of Toxicology. Supplement. (1984). PubMed. URL: [Link]

  • Complex effects of retinol on the metabolic activation of 2-aminofluorene. Environmental Mutagenesis. (1983). PubMed. URL:[Link]

  • Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions. PubMed Central (PMC). (2021). URL:[Link]

Sources

Safety Operating Guide

Operational Guide: Disposal of N-methyl-9H-fluoren-2-amine hydrochloride

[1]

Executive Summary & Hazard Profile

N-methyl-9H-fluoren-2-amine hydrochloride (CAS: 63019-68-1 for free base analog) is a derivative of 2-aminofluorene. As a member of the aromatic amine class, it must be handled as a suspected carcinogen and mutagen . Its hydrochloride salt form increases water solubility, heightening the risk of rapid systemic absorption and aquatic toxicity.

Core Directive: This compound must never be disposed of down the drain. The only acceptable disposal route is high-temperature incineration via a licensed hazardous waste contractor.

Property Data / Classification
Chemical Class Aromatic Amine (Hydrochloride Salt)
Primary Hazard Carcinogenicity / Mutagenicity (Target: Liver, Bladder)
RCRA Status Not P/U listed, but regulated as Toxic/Hazardous (Characteristic)
Disposal Method High-Temperature Incineration (Combustible Waste)
Incompatibilities Strong Oxidizers (e.g., Nitric Acid), Strong Bases

Personal Protective Equipment (PPE) & Engineering Controls

Before initiating any disposal or cleaning procedure, the following barrier protections are mandatory to prevent dermal absorption and inhalation.

  • Engineering Controls: All handling must occur within a certified Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.

  • Respiratory: If working outside a hood (e.g., spill cleanup), use a full-face respirator with P100/Organic Vapor cartridges.[1]

  • Dermal: Double-gloving is required.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (minimum 5 mil) or Silver Shield® (Laminate) for extended handling.

  • Body: Tyvek® lab coat or impervious apron over standard lab coat.

Disposal Workflow & Protocols

Solid Waste (Bulk Chemical)

Objective: Secure containment for incineration.

  • Transfer: Carefully transfer the solid material into a wide-mouth high-density polyethylene (HDPE) or amber glass jar.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "N-methyl-9H-fluoren-2-amine hydrochloride, 99%."[1]

    • Hazard Checkbox: Toxic, Carcinogen.[1]

  • Secondary Containment: Place the primary jar into a clear plastic zip-lock bag or a secondary containment bin to prevent surface contamination of the outer container.

Liquid Waste (Mother Liquors/Solutions)

Objective: Prevent precipitation and ensure solvent compatibility.

  • Segregation: Do not mix with oxidizing acids (Nitric, Perchloric). Compatible with non-halogenated organic solvents (Methanol, DMSO).[1]

  • Collection: Collect in a dedicated "Organic Waste - Toxic" carboy.

  • pH Check: Ensure the waste stream remains neutral to slightly acidic. Adding strong base will liberate the free amine, which is more volatile.[1]

Contaminated Debris (Gloves, Wipes, Weigh Boats)

Objective: Zero-trace removal.[1]

  • Collection: All solid debris must be collected in a yellow hazardous waste bag (or equivalent biohazard/chem-hazard bag) located inside the fume hood.

  • Sealing: Goose-neck seal the bag with tape before removing it from the hood.

  • Disposal: Place the sealed bag into the solid hazardous waste drum for incineration.

Decontamination of Glassware

Objective: Chemical deactivation and removal of residues.

  • Solvent Rinse: Triple rinse glassware with Methanol or DMSO . Collect all rinsates into the Liquid Waste container.

  • Deactivation (Optional but Recommended): For residual traces, immerse glassware in an Acidified Potassium Permanganate solution (0.1 M KMnO₄ in 1 M H₂SO₄) for 1 hour to oxidize the amine, then rinse with water.[1] Note: Collect permanganate waste separately as heavy metal waste.

Visualized Workflows

Figure 1: Cradle-to-Grave Disposal Logic

This flowchart illustrates the decision-making process for segregating waste streams based on physical state.

DisposalWorkflowStartWaste Generation(N-methyl-9H-fluoren-2-amine HCl)StateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder/Crystals)StateCheck->SolidBulk ChemicalLiquidLiquid Waste(Solvents/Solutions)StateCheck->LiquidMother LiquorDebrisContaminated Debris(Gloves/Wipes)StateCheck->DebrisConsumablesPkgSolidPackage in HDPE/Glass JarDouble BagSolid->PkgSolidPkgLiquidCollect in Carboy(Segregate from Oxidizers)Liquid->PkgLiquidPkgDebrisSeal in Chem-Hazard Bag(Goose-neck Seal)Debris->PkgDebrisLabelApply Hazardous Waste Label(Mark: Toxic/Carcinogen)PkgSolid->LabelPkgLiquid->LabelPkgDebris->LabelEHSTransfer to EHS/Contractor(High-Temp Incineration)Label->EHS

Caption: Segregation and packaging workflow ensuring all waste forms are routed to high-temperature incineration.

Figure 2: Emergency Spill Response Protocol

Immediate actions to take in the event of accidental release outside the fume hood.

SpillResponseSpillSpill DetectedEvacuateEvacuate Area(If >100mg or Aerosolized)Spill->EvacuateLarge SpillPPEDon PPE(Resp protection, Double Gloves)Spill->PPESmall/ContainedEvacuate->PPEContainContainment(Cover with wet paper towels)PPE->ContainCleanCleanup(Scoop -> Solvent Wipe -> Bag)Contain->CleanVerifyUV Light Check(Fluorenes often fluoresce)Clean->Verify

Caption: Step-by-step spill response emphasizing containment and verification using UV fluorescence.

Regulatory Compliance & Documentation

To ensure audit-readiness and compliance with federal regulations (EPA/RCRA):

  • Waste Codes: While not explicitly listed as a P or U waste, designate the waste with D003 (Reactivity) if mixed with incompatible matrices, or simply manage as Non-RCRA Regulated Hazardous Waste (unless characteristic toxicity is proven via TCLP). Best practice is to treat as Toxic (T) .

  • Manifesting: Ensure the waste manifest explicitly states "Carcinogenic Aromatic Amine" to alert the disposal facility.

  • Training: All personnel handling this material must document training on the specific SDS and this disposal SOP.

References

  • Occupational Safety and Health Administration (OSHA). 1910.1003 - 13 Carcinogens (Handling of Aromatic Amines). United States Department of Labor. [Link][2][3]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US); 2011. Chapter 6, Working with Chemicals. [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR. [Link]

  • PubChem. 2-Fluorenamine (Analogous Hazard Profile). National Library of Medicine. [Link]

Personal protective equipment for handling N-methyl-9H-fluoren-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directives

Hazard Classification: HIGH RISK / SUSPECTED CARCINOGEN N-methyl-9H-fluoren-2-amine hydrochloride is a derivative of 2-aminofluorene. Historically, fluoren-2-amine and its derivatives (e.g., 2-Acetylaminofluorene) are potent mutagens and carcinogens . Due to the structural similarity, this compound must be handled under the Precautionary Principle , treating it as a confirmed human carcinogen and skin sensitizer.

Immediate Action Required:

  • Zero Skin Contact: This compound is lipophilic (in free base form) and likely absorbs through skin. The hydrochloride salt may increase water solubility but does not negate toxicity.

  • Containment: All powder handling must occur within a certified Chemical Fume Hood or Glove Box.

  • Restricted Access: Only trained personnel with specific authorization should handle this material.

Part 2: Risk Assessment & Hierarchy of Controls

To ensure personnel safety, we apply the Hierarchy of Controls. PPE is the last line of defense; engineering controls are primary.

HierarchyOfControls Elimination Elimination/Substitution (Is a non-toxic surrogate available?) Engineering Engineering Controls (Fume Hood, Glove Box, HEPA Filtration) Elimination->Engineering If not possible Admin Administrative Controls (SOPs, Restricted Access, Training) Engineering->Admin Required PPE PPE (Double Gloves, Respirator, Tyvek Suit) Admin->PPE Mandatory Backup

Figure 1: Hierarchy of Controls for handling carcinogenic aromatic amines.

Part 3: Personal Protective Equipment (PPE) Specifications

Standard laboratory attire is insufficient . The following PPE matrix is mandatory for all procedures involving N-methyl-9H-fluoren-2-amine hydrochloride.

Protection ZoneRequirementTechnical Specification & Rationale
Respiratory Mandatory N95 or P100 Respirator (if outside glove box).Rationale: Prevents inhalation of airborne particulates during weighing. Ideally, use a PAPR (Powered Air Purifying Respirator) for spill cleanups.
Hand (Inner) Barrier 1 Nitrile (4 mil minimum). Rationale: Primary chemical resistance. Inspect for pinholes before donning.
Hand (Outer) Barrier 2 Nitrile (Extended Cuff, 5-8 mil) or Laminate. Rationale: Provides "breakthrough" protection. If outer glove is contaminated, strip and replace immediately without exposing skin.
Eye/Face Mandatory Chemical Splash Goggles (Indirect Vent). Rationale:[1] Safety glasses do not seal against dust or splashes. Face shield required if handling >100 mg or liquid solutions.
Body Enhanced Tyvek® Lab Coat or Disposable Gown (Back-closing). Rationale: Cotton lab coats absorb chemicals. Tyvek repels dust/liquids and is disposable, preventing cross-contamination of laundry.

Part 4: Operational Protocols

Protocol A: Weighing & Solubilization

Location: Certified Chemical Fume Hood (Face velocity: 100 fpm) or Glove Box.

  • Preparation:

    • Place a disposable absorbent mat (plastic side down) in the hood.

    • Pre-weigh the solvent (e.g., DMSO, Ethanol) to avoid transferring the solid powder back and forth.

    • Static Control: Use an anti-static gun if the powder is fluffy/electrostatic to effectively prevent dispersal.

  • Weighing:

    • Open the primary container only inside the hood.

    • Use a disposable spatula. Do not reuse.

    • Transfer solid directly into a tared vial.

    • Cap immediately after transfer. Wipe the exterior of the vial with a Kimwipe dampened with ethanol before removing it from the balance area.

  • Solubilization:

    • Add solvent (typically DMSO for amines) carefully.

    • Vortex inside the hood.

    • Note: Solutions are more readily absorbed through skin than solids. Treat the liquid form with extreme caution.

Protocol B: Decontamination & Spill Response

Minor Spill (< 50 mg solid):

  • Alert: Notify nearby personnel.

  • PPE: Don fresh double gloves and N95/P100 respirator.

  • Contain: Cover powder with wet paper towels (water or ethanol) to prevent dust generation. Do not sweep dry.

  • Clean: Wipe up the wet slurry. Clean the surface 3 times with:

    • Wash 1: 10% Bleach (oxidizes the amine).

    • Wash 2: Water.[2][3][4][5]

    • Wash 3: Ethanol.[1]

  • Disposal: Place all wipes, gloves, and debris into a hazardous waste bag (labeled "Carcinogen").

Part 5: Waste Disposal & Legal Compliance

Do NOT dispose of down the drain. Aromatic amines are toxic to aquatic life and persistent.

  • Solid Waste:

    • Collect in a dedicated container labeled: "Hazardous Waste - Toxic/Carcinogenic - N-methyl-9H-fluoren-2-amine HCl" .

    • Disposal Method: High-Temperature Incineration (via licensed contractor). This is the only method to destroy the aromatic ring structure effectively.

  • Liquid Waste:

    • Segregate from general organic solvents.

    • Label clearly with full chemical name.

  • Empty Containers:

    • Triple rinse with solvent. Collect rinsate as hazardous waste.

    • Deface the label and dispose of the container as hazardous debris, not glass recycling.

References

  • National Toxicology Program (NTP). (2021). Report on Carcinogens, 15th Edition; 2-Acetylaminofluorene. U.S. Department of Health and Human Services.[6] [Link] (Reference for structural analog toxicity).

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1003 - 13 Carcinogens). [Link]

  • PubChem. (n.d.). Compound Summary: 2-Fluorenamine. National Library of Medicine.[7] [Link]

Disclaimer: This guide is for informational purposes for trained professionals. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before use.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.